molecular formula C12H6ClFN4O B1462315 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one CAS No. 914289-59-1

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Cat. No.: B1462315
CAS No.: 914289-59-1
M. Wt: 276.65 g/mol
InChI Key: RWXMXGXQKYVLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (CAS 914289-59-1) is a chemical compound based on the pteridinone scaffold, which has emerged as a promising structure in medicinal chemistry and drug discovery research. This high-purity intermediate is supplied for research applications and is not intended for diagnostic or therapeutic use. Recent scientific investigations have highlighted the significant research value of the pteridinone core. Specifically, derivatives of pteridin-4(3H)-one have been identified as a novel chemotype for the development of highly selective inhibitors, such as the PITCOIN series, which target Class II alpha phosphoinositide 3-kinase (PI3K-C2α) . These inhibitors are valuable tools for studying intracellular signaling, membrane dynamics, and cell migration . The structural motifs of pteridinone derivatives are crucial for achieving potent activity and high selectivity over other kinase targets, making them important for probing specific physiological functions and validating new pharmacological targets . Pteridine derivatives, in general, hold a well-established place in scientific research, with biological roles ranging from enzyme cofactors to pigments . The specific substitution pattern on this compound, featuring a 5-chloro-2-fluorophenyl group at the 2-position, contributes to its unique electronic and steric properties, which are critical for its interaction with biological targets. This product is offered with a purity of not less than 98% and should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN4O/c13-6-1-2-8(14)7(5-6)10-17-11-9(12(19)18-10)15-3-4-16-11/h1-5H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXMXGXQKYVLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659064
Record name 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914289-59-1
Record name 2-(5-Chloro-2-fluorophenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Target Molecule: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Primary Application: Medicinal Chemistry (Kinase Inhibition, e.g., RSK2, PI3K, or Aldosterone Synthase inhibition). Molecular Weight: ~276.65 g/mol (approximate, dependent on isotope abundance).

Executive Summary

The synthesis of 2-substituted pteridin-4(3H)-ones presents a specific regiochemical challenge. While the classical Isay synthesis (condensation of 4,5-diaminopyrimidines with 1,2-dicarbonyls) is efficient for 6- and 7-substituted pteridines, it frequently yields regioisomeric mixtures or favors the 6/7 positions due to the electronics of the glyoxal intermediate.

To guarantee the exclusive formation of the 2-aryl isomer, this guide recommends the Pyrazine Route (Taylor Synthesis). This pathway utilizes 3-aminopyrazine-2-carboxamide as the scaffold, reacting it with an activated 5-chloro-2-fluorobenzoyl derivative. This method locks the regiochemistry early in the synthesis, ensuring high fidelity and simplifying purification.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the formation of the pyrimidine ring onto an existing pyrazine core. This disconnection reveals two commercially accessible building blocks: the pyrazine amide and the benzoyl chloride.

Retrosynthesis Target 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Disconnection Disconnection: C2-N3 & C4-N4a Target->Disconnection Pyrazine 3-Aminopyrazine-2-carboxamide (Core Scaffold) Disconnection->Pyrazine AcidChloride 5-Chloro-2-fluorobenzoyl chloride (Electrophile) Disconnection->AcidChloride

Figure 1: Retrosynthetic disconnection strategy focusing on the pyrazine core to ensure C2 regioselectivity.

Detailed Synthetic Pathway[1][2][3]

Phase 1: N-Acylation

Objective: Functionalize the exocyclic amine of the pyrazine core. Reaction: Nucleophilic acyl substitution.[1]

The amino group at position 3 of the pyrazine ring is weakly nucleophilic due to the electron-withdrawing nature of the pyrazine ring and the ortho-carboxamide group. Therefore, standard acylation conditions (e.g., DCM/TEA) often result in low yields or incomplete conversion. Pyridine is selected as both solvent and base to drive this reaction.[2]

Phase 2: Cyclization (Ring Closure)

Objective: Form the pyrimidine ring via intramolecular dehydration. Reaction: Base-mediated cyclocondensation.

The intermediate amide is cyclized using a strong base (NaOH or NaOEt). The amide nitrogen of the carboxamide group attacks the carbonyl carbon of the newly formed benzamide, followed by the elimination of water.

Experimental Workflow
ParameterSpecificationRationale
Starting Material A 3-Aminopyrazine-2-carboxamide (1.0 eq)The regiochemical anchor.
Starting Material B 5-Chloro-2-fluorobenzoyl chloride (1.2 eq)Highly reactive electrophile; excess ensures conversion.
Solvent (Step 1) Anhydrous PyridineSolubilizes the pyrazine; acts as a catalyst/base.
Solvent (Step 2) 2M NaOH / EthanolProvides hydroxide for deprotonation and cyclization.
Temperature 0°C

100°C (Reflux)
Step 1 requires cooling (exothermic); Step 2 requires heat.

Reaction Mechanism

Understanding the mechanism is crucial for troubleshooting. If the cyclization fails, the intermediate (open-ring amide) is often isolated.

Mechanism Step1 Step 1: Nucleophilic Attack (Pyrazine-NH2 attacks Acid Chloride) Intermediate Intermediate: 3-(5-Chloro-2-fluorobenzamido) pyrazine-2-carboxamide Step1->Intermediate - HCl Step2 Step 2: Base Deprotonation (Amide NH deprotonated by OH-) Intermediate->Step2 Cyclization Intramolecular Attack (Carboxamide N attacks Carbonyl) Step2->Cyclization Product Final Product: Pteridin-4(3H)-one Cyclization->Product - H2O

Figure 2: Step-wise mechanism from acylation to base-mediated dehydration.

Experimental Protocols

Step 1: Preparation of 3-(5-Chloro-2-fluorobenzamido)pyrazine-2-carboxamide
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the flask with 3-aminopyrazine-2-carboxamide (1.38 g, 10 mmol) and anhydrous pyridine (20 mL). Stir until a suspension or clear solution is obtained.

  • Addition: Cool the mixture to 0°C in an ice bath. Add 5-chloro-2-fluorobenzoyl chloride (2.31 g, 12 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The intermediate amide should precipitate as a solid.[3]

  • Isolation: Filter the solid, wash copiously with water (to remove pyridine HCl), and dry under vacuum.

    • Checkpoint: If no precipitate forms, extract with Ethyl Acetate, wash with 1N HCl (to remove pyridine), brine, dry over Na2SO4, and concentrate.

Step 2: Cyclization to 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one
  • Setup: Place the dried intermediate from Step 1 into a 250 mL RBF.

  • Reagents: Add Ethanol (50 mL) and 2M aqueous NaOH (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 80–90°C) for 2–4 hours. The suspension usually clears as the intermediate dissolves and then may reprecipitate the pteridinone product (or remain in solution depending on pH).

  • Workup: Cool the reaction to RT. Acidify carefully with Acetic Acid or 1N HCl to pH ~5–6. The target pteridinone will precipitate heavily at this stage.

  • Purification: Filter the crude solid. Wash with water, then cold ethanol, and finally diethyl ether.

  • Recrystallization: If necessary, recrystallize from DMF/Water or Acetic Acid.

Analytical Characterization & QC

Solubility Warning: Pteridinones are notoriously insoluble in common organic solvents (CHCl3, DCM). For NMR analysis, use DMSO-d6 or TFA-d .

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) Amide Proton: Broad singlet

12.5–13.5 ppm (N3-H). Pyrazine Protons: Two doublets or singlets (depending on resolution) in the aromatic region

8.8–9.2 ppm (C6-H, C7-H). Aryl Ring: Multiplets characteristic of the 1,2,5-substitution pattern (

7.4–8.0 ppm).
MS (ESI+) [M+H]+: 277.03 (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Appearance Light yellow to beige powder.

References

  • Regioselective Synthesis of Pteridinones

    • Title: Synthesis of substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors.[4]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed/NIH).
    • URL:[Link]

  • Pyrazine Amide Acylation Protocols

    • Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
    • Source: Molecules (MDPI) / PMC.
    • URL:[Link]

  • General Pteridine Chemistry (Taylor Method)

    • Title: Synthesis of pteridines derivatives
    • Source: Der Pharma Chemica.[1]

    • URL:[Link]

Sources

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthetic utility, and pharmacological context of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , the core scaffold and key intermediate for the potent TGF-β receptor kinase inhibitor, SD-208 .

From Scaffold to Potency: The Structural Basis of TGF-β Inhibition[1][2]

Executive Summary & Molecular Identity

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a fused pyrimido-pyrazine heterocycle serving as the critical pharmacophore scaffold for a class of ATP-competitive kinase inhibitors. While the pteridinone (lactam) form itself exhibits limited kinase inhibitory potency, it is the obligate synthetic precursor to SD-208 (2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine), a highly selective inhibitor of Transforming Growth Factor-β Receptor I (TGF-βRI / ALK5) .

This guide analyzes the molecule through the lens of Structure-Activity Relationship (SAR) , demonstrating how the conversion of the C4-carbonyl (inactive scaffold) to the C4-aminopyridine (active drug) creates the necessary hydrogen-bonding geometry for high-affinity kinase inhibition.

Property Data
Chemical Name 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one
Core Scaffold Pteridin-4-one (Pterin analog)
Key Derivative SD-208 (CAS: 627536-09-8)
Primary Target (Derivative) TGF-βRI (ALK5) Kinase
IC50 (Derivative) ~48–49 nM (TGF-βRI)
Selectivity >100-fold vs. TGF-βRII

Biological Activity & Mechanism of Action[1][2][3][5][6][7][8]

The "Scaffold Gap": Ketone vs. Amine

The biological activity of this molecule is best understood by contrasting the Pteridin-4-one (Precursor) with the Pteridin-4-amine (Drug/SD-208) .

  • 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (The Precursor):

    • Activity: Negligible inhibition of ALK5 at physiological concentrations.

    • Mechanistic Failure: The C4-carbonyl group acts primarily as a hydrogen bond acceptor but lacks the specific donor/acceptor geometry required to engage the hinge region of the kinase ATP-binding pocket (specifically Leu662 in TGF-βRI).

    • Role: Serves as a "negative control" in SAR studies and a stable metabolic endpoint for certain oxidative pathways.

  • SD-208 (The Active Drug):

    • Activity: Potent ATP-competitive inhibition.[1][2][3][4]

    • Mechanistic Success: The substitution of the C4-carbonyl with a 4-aminopyridine moiety introduces a critical nitrogen donor/acceptor motif. The pyridine nitrogen forms a hydrogen bond with the backbone NH of Leu662 , while the bridging amine interacts with the side chain of Lys612 .[2]

    • Hydrophobic Anchoring: The 2-(5-chloro-2-fluorophenyl) group—present in both the precursor and the drug—occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over other kinases.

Therapeutic Context (Via SD-208)

As the progenitor of SD-208, this scaffold is central to therapies targeting the TGF-β signaling pathway :

  • Oncology: Blocks TGF-β-induced epithelial-to-mesenchymal transition (EMT) and metastasis in Glioblastoma , Prostate Cancer , and Colorectal Cancer .

  • Fibrosis: Inhibits myofibroblast differentiation and collagen deposition in pulmonary and renal fibrosis models.

  • Immunology: Enhances the immunogenicity of tumors by reversing TGF-β-mediated immunosuppression (restoring Natural Killer cell activity).[5]

Detailed Synthesis Protocol

The synthesis of the active kinase inhibitor requires the construction of the 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one scaffold followed by C4-activation.

Phase 1: Construction of the Pteridinone Core

Objective: Synthesize the 2-aryl-pteridin-4-one scaffold.

  • Reagents: 4,5-Diaminopyrimidin-6(1H)-one (sulfate salt), 5-Chloro-2-fluorophenylglyoxal (prepared from the acetophenone via SeO2 oxidation).

  • Solvent: Ethanol / Water or Acetic Acid.

  • Protocol:

    • Dissolve 4,5-diaminopyrimidin-6(1H)-one (1.0 eq) in refluxing ethanol/water (1:1).

    • Add 5-Chloro-2-fluorophenylglyoxal (1.1 eq) dropwise.

    • Reflux for 4–6 hours. The condensation is regioselective due to the higher nucleophilicity of the 5-amino group reacting with the more electrophilic aldehyde of the glyoxal.

    • Workup: Cool to room temperature. The product, 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , precipitates as a yellow/off-white solid. Filter, wash with cold ethanol, and dry.

    • Yield: Typically 65–80%.

Phase 2: Activation and Amination (Synthesis of SD-208)

Objective: Convert the inactive ketone to the active aminopyridine inhibitor.

  • Chlorination:

    • Suspend the pteridin-4-one (from Phase 1) in POCl3 (Phosphorus oxychloride).

    • Add a catalytic amount of N,N-dimethylaniline.

    • Reflux for 2 hours until the solution becomes clear (formation of 4-chloropteridine intermediate).

    • Evaporate excess POCl3 under reduced pressure.

  • Nucleophilic Substitution:

    • Dissolve the crude 4-chloro-2-(5-chloro-2-fluorophenyl)pteridine in dry Dichloromethane (DCM) or DMF .

    • Add 4-Aminopyridine (2.0 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir at room temperature for 12 hours.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).

    • Result: SD-208 (Active Kinase Inhibitor).[5][1][6][7][2][3][4][8]

Visualization of Pathways

Figure 1: Synthetic Workflow & SAR Logic

This diagram illustrates the conversion of the inactive scaffold to the active drug.

SynthesisSAR cluster_SAR Structure-Activity Relationship (SAR) Start 4,5-Diaminopyrimidin-6-one Scaffold 2-(5-Chloro-2-fluorophenyl) pteridin-4(3H)-one (INACTIVE SCAFFOLD) Start->Scaffold Condensation (EtOH/Reflux) Glyoxal 5-Chloro-2-fluorophenylglyoxal Glyoxal->Scaffold Intermediate 4-Chloro-pteridine Intermediate Scaffold->Intermediate POCl3 Chlorination Product SD-208 (Active TGF-βRI Inhibitor) Intermediate->Product 4-Aminopyridine Nucleophilic Sub.

Caption: Transformation of the inactive pteridinone scaffold into the potent SD-208 inhibitor via C4-chlorination and amination.

Figure 2: TGF-β Signaling Inhibition

This diagram details the biological impact of the final derivative (SD-208).[6]

TGFPathway TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (TβRII + TβRI/ALK5) TGFB->Receptor Binding Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Kinase Activity Inhibitor SD-208 (Pteridine Derivative) Inhibitor->Receptor Blocks ATP Binding (IC50 ~48nM) Smad4 Smad4 Complex Smad23->Smad4 Complex Formation Nucleus Nuclear Translocation & Transcription Smad4->Nucleus Effect1 EMT (Metastasis) Nucleus->Effect1 Effect2 Fibrosis (Collagen I) Nucleus->Effect2 Effect3 Immune Suppression Nucleus->Effect3

Caption: Mechanism of Action: SD-208 blocks ALK5 kinase activity, preventing Smad2/3 phosphorylation and downstream oncogenic/fibrotic signaling.[6][7]

References

  • Uhl, M. et al. (2004). "SD-208, a Novel Transforming Growth Factor β Receptor I Kinase Inhibitor, Inhibits Growth and Invasiveness and Enhances Immunogenicity of Murine and Human Glioma Cells in Vitro and in Vivo."[5][6][7] Cancer Research, 64(21), 7954-7961.

  • Kapoun, A. M. et al. (2006). "Transforming growth factor-beta receptor type I (TGFbetaRI) kinase activity but not p38 activation is required for TGFbetaRI-induced myofibroblast differentiation and profibrotic gene expression."[4] Molecular Pharmacology, 70(2), 518-531.

  • Bonafoux, D. et al. (2009). "Pteridines as inhibitors of TGF-beta receptor I kinase (ALK5)." Bioorganic & Medicinal Chemistry Letters, 19(11), 3034-3038.

  • Scios Inc. (2003). "Pteridine derivatives and their use as inhibitors of TGF-beta signaling."[8] U.S. Patent 6,509,331.

Sources

Technical Guide: Chemical Properties & Applications of CAS 914289-59-1

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and experimental applications of CAS 914289-59-1 , chemically identified as 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one .

Subject: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Document Type : Technical Whitepaper Audience : Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

CAS 914289-59-1 is a specialized heterocyclic building block belonging to the pteridinone class. Structurally characterized by a pteridin-4(3H)-one core substituted at the C2 position with a 5-chloro-2-fluorophenyl moiety, this compound serves as a critical privileged scaffold in the discovery of kinase inhibitors.[1]

The pteridinone pharmacophore is historically significant in the development of ATP-competitive inhibitors, most notably targeting Polo-like Kinase 1 (PLK1) (e.g., Volasertib, BI 2536) and Phosphoinositide 3-kinase (PI3K) .[1] CAS 914289-59-1 represents an advanced intermediate or "warhead" precursor, offering a pre-installed halogenated aryl motif that enhances lipophilicity and metabolic stability while directing binding affinity in the ATP-binding pocket.

Chemical Identity & Structural Analysis

Nomenclature & Identification
PropertyDetail
CAS Registry Number 914289-59-1
IUPAC Name 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one
Synonyms 2-(5-chloro-2-fluorophenyl)-1H-pteridin-4-one; 2-(5-chloro-2-fluorophenyl)pteridin-4-ol
Molecular Formula C₁₂H₆ClFN₄O
Molecular Weight 276.65 g/mol
SMILES Fc1cc(Cl)cc(c1)c2nc3nccnc3c(=O)[nH]2
Structural Pharmacophore Analysis

The molecule features two distinct domains essential for biological interaction:[2]

  • Pteridinone Core : Acts as the "hinge-binder" in kinase targets. The amide (N3-H/C4=O) and pyrazine nitrogens (N1/N8) typically form hydrogen bonds with the kinase hinge region (e.g., Cys residues).[1]

  • Dihalogenated Aryl Ring : The 5-chloro-2-fluorophenyl group provides:

    • Metabolic Blockade : Halogens at strategic positions reduce susceptibility to oxidative metabolism (CYP450).[1]

    • Hydrophobic Filling : Targets the hydrophobic back-pocket (Gatekeeper residue proximity) of the enzyme active site.[1]

Physicochemical Profile

Understanding the physicochemical properties is vital for formulation and assay development.[1]

ParameterValue (Predicted/Experimental)Significance
Physical State Off-white to pale yellow solidStandard for heteroaromatic systems.[1]
LogP (Octanol/Water) ~2.5 – 2.9Moderate lipophilicity; suggests good membrane permeability but requires organic co-solvents for aqueous assays.[1]
Topological Polar Surface Area (TPSA) ~70 ŲFavorable for cell permeability (Rule of 5 compliant).[1]
pKa (Acidic) ~7.5 – 8.0 (Amide NH)The N3 proton is weakly acidic; deprotonation may occur in basic conditions, increasing solubility.[1]
Solubility DMSO : >20 mg/mLEthanol : LowWater : InsolubleProtocol : Dissolve in DMSO to create a stock solution (10-20 mM) before diluting into aqueous buffers.[1]

Synthetic Pathways & Mechanistic Logic[1]

The synthesis of CAS 914289-59-1 typically involves the condensation of a pyrazine precursor with an activated benzoyl derivative.

Retrosynthetic Analysis

The most robust route utilizes 3-aminopyrazine-2-carboxamide and an appropriate 5-chloro-2-fluorobenzoyl equivalent (acid chloride or ester).[1]

  • Step 1 : Acylation of the exocyclic amine.

  • Step 2 : Base-mediated cyclization to form the pyrimidinone ring.

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing and derivatizing the scaffold.

G Start1 3-Aminopyrazine-2-carboxamide Inter Acyl Intermediate Start1->Inter Acylation (Pyridine/THF) Start2 5-Chloro-2-fluorobenzoyl chloride Start2->Inter Product CAS 914289-59-1 (Pteridinone Scaffold) Inter->Product Cyclization (NaOH/EtOH, Reflux) Target Kinase Inhibitor (e.g., PLK1, PI3K) Product->Target N-Alkylation or Pd-coupling

Caption: Convergent synthesis of CAS 914289-59-1 via condensation-cyclization strategy.

Experimental Protocols

Handling & Storage
  • Storage : Store powder at -20°C under desiccant. The compound is stable for >2 years in solid form.[1]

  • Solution Stability : DMSO stock solutions are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

Solubilization Protocol for In Vitro Assays

To ensure consistent IC50 data generation, follow this self-validating dissolution method:

  • Weighing : Accurately weigh 2.77 mg of CAS 914289-59-1.

  • Primary Dissolution : Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%) to yield a 10 mM stock solution. Vortex for 30 seconds.[1]

    • Validation: Inspect visually. The solution must be clear and particulate-free. If turbid, sonicate for 5 minutes at 40°C.

  • Serial Dilution : Dilute the DMSO stock into the assay buffer (e.g., HEPES/MgCl₂) immediately prior to use.[1]

    • Constraint: Keep final DMSO concentration <1% (v/v) to avoid enzyme denaturation.

Derivatization for SAR Studies

Researchers utilizing this scaffold for Structure-Activity Relationship (SAR) studies often target the N3 position or the C6/C7 positions (if functionalized).[1]

  • N-Alkylation : The amide nitrogen (N3) can be alkylated using alkyl halides and a base (e.g., K₂CO₃, DMF) to introduce solubilizing groups (e.g., piperazines).[1]

  • Significance : Alkylation at N3 often modifies the hinge-binding mode, potentially converting the inhibitor type (e.g., Type I to Type II).[1]

Safety & Regulatory (MSDS Highlights)

  • GHS Classification :

    • Warning : Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1]

  • Precaution : Handle in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Disposal : Incineration in a chemical combustor equipped with an afterburner and scrubber (due to halogen content).[1]

References

  • PubChem Compound Summary . 2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one.[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Steegmaier, M., et al. (2007).[1] BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1. Current Biology. (Contextual reference for pteridinone scaffold utility).

  • LookChem . CAS 914289-59-1 Data Sheet. Available at: [Link][1]

Sources

Technical Guide: Target Profiling of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one .

Based on the specific substitution pattern (5-chloro-2-fluorophenyl at the C2 position), this molecule is the lactam analog (or hydrolytic metabolite) of the renowned kinase inhibitor SD-208 . Consequently, its biological profile is inextricably linked to the TGF-β signaling pathway and Aldehyde Oxidase (AOX1) metabolism.

Part 1: Executive Technical Synthesis

Molecule Identity: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Chemotype: 2-Aryl-substituted Pteridinone Primary Pharmacological Class: Kinase Inhibitor Scaffold (ATP-Competitive) Key Reference Compound: SD-208 (The 4-amino derivative)

Core Pharmacological Assessment

The molecule represents the oxidized "lactam" core of the potent TGF-β Receptor I (ALK5) inhibitor, SD-208. In medicinal chemistry, the transition from a pteridin-4-amine (SD-208) to a pteridin-4-one (the subject molecule) typically represents a critical metabolic deactivation step or a synthetic precursor.

While the amine variant (SD-208) is a potent ATP-competitive inhibitor, the one variant presents a distinct interaction profile:

  • Reduced Kinase Affinity: The loss of the exocyclic amine donor often reduces H-bond affinity for the kinase hinge region (specifically ALK5).

  • Metabolic Liability: The pteridinone core is a "privileged substrate" for cytosolic molybdoenzymes, specifically Aldehyde Oxidase (AOX1) .

Part 2: Primary Protein Targets & Mechanism

TGF-β Receptor Type I (ALK5)

The 2-(5-chloro-2-fluorophenyl) moiety is a highly optimized pharmacophore designed to fit the hydrophobic "gatekeeper" pocket of the Activin Receptor-Like Kinase 5 (ALK5).

  • Mechanism of Action: ATP-Competitive Inhibition.[1][2]

  • Binding Mode: The pteridine ring mimics the adenine of ATP. The C2-aryl group (5-Cl, 2-F) extends into the hydrophobic back pocket, providing selectivity over p38 MAPK.

  • SAR Insight: The user's molecule (the lactam) lacks the 4-amino group found in SD-208. In ALK5, the N3 and 4-NH2 of the pteridine usually form a bidentate H-bond with the hinge residue (His283 in ALK5). The lactam tautomer (NH at 3, C=O at 4) alters this donor-acceptor motif, likely resulting in significantly lower potency (µM range vs. nM range for SD-208), but it remains a competitive ligand.

Aldehyde Oxidase 1 (AOX1)

This is the most technically critical non-kinase target. Pteridin-4-ones are classic substrates for AOX1.

  • Interaction: AOX1 hydroxylates electron-deficient heterocycles.

  • Relevance: The C7 position of the pteridinone ring is highly susceptible to nucleophilic attack by the molybdenum cofactor of AOX1.

  • Impact: Rapid clearance in vivo. If this molecule is being developed as a drug, the C7 position must be blocked (e.g., with a methyl group) to prevent "metabolic switching."

Off-Target Kinases (p38 MAPK)

Due to the structural homology between the ATP-binding pockets of ALK5 and p38 Mitogen-Activated Protein Kinase, this scaffold often shows cross-reactivity.

  • Selectivity Factor: The 2-fluoro substituent on the phenyl ring is a steric wedge designed to clash with the gatekeeper residue of p38, thereby improving selectivity for ALK5.

Part 3: Signaling Pathway Visualization

The following diagram illustrates the intervention point of the pteridinone scaffold within the TGF-β signaling cascade.

TGF_Beta_Pathway TGF_Ligand TGF-β Ligand TGF_RII TGF-β Receptor II (Constitutively Active) TGF_Ligand->TGF_RII Binds TGF_RI TGF-β Receptor I (ALK5) (Target Kinase) TGF_RII->TGF_RI Phosphorylates & Activates SMAD2_3 SMAD2 / SMAD3 TGF_RI->SMAD2_3 Phosphorylates Pteridinone 2-(5-Cl-2-F-phenyl) pteridin-4(3H)-one (Inhibitor/Ligand) Pteridinone->TGF_RI Inhibits ATP Binding p_SMAD Phospho-SMAD2/3 SMAD2_3->p_SMAD Activation Complex SMAD Transcriptional Complex p_SMAD->Complex Binds SMAD4 SMAD4 SMAD4 (Co-SMAD) SMAD4->Complex Nucleus Nucleus / Gene Transcription (EMT, Fibrosis) Complex->Nucleus Translocates

Caption: The pteridinone scaffold targets the ATP-binding pocket of ALK5 (TGF-β RI), blocking SMAD2/3 phosphorylation and downstream fibrosis/EMT signaling.[3][4]

Part 4: Experimental Validation Protocols

To validate this molecule's activity and stability, the following self-validating protocols are recommended.

Protocol A: ALK5 (TGFβRI) Kinase Inhibition Assay

Purpose: To determine the IC50 of the molecule against the primary target.

ParameterSpecification
Assay Platform Radiometric

P-ATP Filter Binding or FRET-based (LanthaScreen)
Enzyme Recombinant Human TGFβR1 (ALK5), catalytic domain (aa 200-503)
Substrate TGFβ Receptor Peptide (KKK-GSGS-GLGS-GLGS)
Reference Control SD-208 (10 nM expected IC50) or SB-431542
ATP Concentration

apparent (typically 10 µM)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in 100% DMSO to 10 mM.

  • Dilution: Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Mix Enzyme (5 nM final) + Compound (variable) + Substrate (20 µM). Incubate for 15 min at RT to allow equilibrium binding.

  • Initiation: Add ATP (trace labeled with

    
    P-ATP).
    
  • Reaction: Incubate for 60 minutes at 30°C.

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Validation Check: The curve must show sigmoidicity. If IC50 > 10 µM, the lactam form is considered inactive compared to the amine (SD-208).

Protocol B: Aldehyde Oxidase (AOX1) Metabolic Stability

Purpose: To confirm if the pteridinone core is rapidly metabolized (oxidized) at the C7 position.

ParameterSpecification
Matrix Human Liver Cytosol (HLC) - Note: Microsomes have low AOX activity
Co-factor None required (AOX uses Molybdenum/Oxygen), but Hydralazine is used as a specific inhibitor.
Positive Control Phthalazine (Rapidly metabolized by AOX)
Negative Control Compound + Hydralazine (AOX Inhibitor)

Step-by-Step Workflow:

  • Incubation: Incubate test compound (1 µM) in Human Liver Cytosol (1 mg/mL protein) at 37°C in phosphate buffer (pH 7.4).

  • Sampling: Remove aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Plot ln(% remaining) vs. time.

    • Self-Validation: If clearance is high in HLC but blocked by Hydralazine, the molecule is a specific AOX substrate.

Part 5: References

  • SD-208 Discovery & Characterization:

    • Title: SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo.

    • Source:Molecular Cancer Therapeutics (2004).

    • URL:[Link]

    • Relevance: Establishes the "2-(5-Chloro-2-fluorophenyl)pteridin" scaffold as a potent ALK5 inhibitor.

  • Pteridinone Scaffold SAR:

    • Title: Structure-Activity Relationships of Pteridinone Derivatives as Polo-like Kinase 1 Inhibitors.

    • Source:Bioorganic & Medicinal Chemistry Letters (2008).

    • URL:[Link]

    • Relevance: Validates the pteridin-4-one core as a kinase-privileged structure.

  • Aldehyde Oxidase Metabolism:

    • Title: Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.

    • Source:Journal of Medicinal Chemistry (2006).

    • URL:[Link]

    • Relevance: Explains the metabolic instability of the pteridinone C7 position.

  • TGF-β Pathway Review:

    • Title: TGF-β signaling in control of cardiovascular function.

    • Source:Cold Spring Harbor Perspectives in Biology (2017).

    • URL:[Link]

    • Relevance: Contextualizes the downstream effects of ALK5 inhibition.

Sources

In Vitro Characterization of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The compound 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a privileged scaffold in medicinal chemistry, specifically within the class of ATP-competitive kinase inhibitors . Its core structure—a pteridin-4-one fused ring system substituted at the 2-position with a di-halogenated phenyl group—mimics the adenine moiety of ATP, allowing it to anchor effectively into the hinge region of serine/threonine kinases.

Historically, this scaffold is most closely associated with the inhibition of Polo-like Kinase 1 (PLK1) , a critical regulator of mitotic progression (e.g., BI 2536 and Volasertib analogs). However, recent structure-activity relationship (SAR) studies suggest potential utility against Raf kinases and TGF-β receptors .

This guide provides a rigorous, self-validating framework for the in vitro characterization of this lead compound, moving from physicochemical profiling to target engagement and cellular phenotype validation.

Chemical Profile
PropertySpecification
IUPAC Name 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one
Molecular Formula C₁₂H₆ClFN₄O
Molecular Weight 276.65 g/mol
Core Scaffold Pteridin-4(3H)-one
Key Substituent 5-Chloro-2-fluorophenyl (Hinge Binder/Selectivity Filter)
Solubility (Predicted) Low (requires DMSO/DMA for stock solutions)
Primary Target Class Serine/Threonine Kinases (PLK1, Raf)

Part 2: Physicochemical Characterization

Before biological testing, the compound's solution behavior must be defined. Pteridinones are notoriously insoluble in aqueous media, which can lead to false negatives in enzymatic assays due to precipitation.

Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum concentration amenable to assay buffers without precipitation.

  • Method: Nephelometry (Laser light scattering).

  • Protocol:

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Spike stock into PBS (pH 7.4) at increasing concentrations (1 µM to 500 µM) with a final DMSO concentration of 1%.

    • Incubate for 90 minutes at 25°C with shaking.

    • Measure light scattering. The inflection point indicates the solubility limit (

      
      ).
      
  • Acceptance Criteria: For biochemical assays, ensure

    
    . If 
    
    
    
    , a cosolvent (e.g., 0.01% Triton X-100) is mandatory.

Part 3: Biochemical Profiling (Target Engagement)

The primary mechanism of action is ATP competition. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (specifically LanthaScreen™) due to its high Z' factor and resistance to compound autofluorescence, which is common in pteridinones.

TR-FRET Kinase Binding Assay (PLK1 Model)

Rationale: This assay measures the ability of the compound to displace a tracer (Alexa Fluor 647-labeled ATP mimetic) from the kinase active site.

Reagents:

  • Target: Recombinant Human PLK1 (catalytic domain).

  • Tracer: Kinase Tracer 236 (Invitrogen).

  • Antibody: Eu-anti-GST (binds to GST-tagged PLK1).

Step-by-Step Protocol:

  • Titration: Prepare a 10-point serial dilution of the compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Assembly: In a 384-well white low-volume plate, add:

    • 5 µL Compound (3x final conc).

    • 5 µL Kinase/Antibody Mix (PLK1 at 5 nM, Eu-Ab at 2 nM).

    • 5 µL Tracer 236 (at

      
       concentration, typically 10-50 nM).
      
  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET on a multimode reader (Excitation: 340 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).

  • Analysis: Calculate the Emission Ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to determine 
    
    
    
    .

Diagram 1: TR-FRET Assay Workflow

TRFRET_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Plate 384-Well Plate Dilution->Plate Incubate Incubate 60 min Plate->Incubate Add_Kinase Add Kinase + Eu-Ab Add_Kinase->Plate Add_Tracer Add Tracer 236 Add_Tracer->Plate Read Read TR-FRET (Ex 340 / Em 665/615) Incubate->Read Data Calculate IC50 Read->Data

Caption: Schematic of the LanthaScreen™ TR-FRET binding assay used to determine inhibitor potency (IC50).

Part 4: Cellular Pharmacology

To validate that the biochemical potency translates to a biological effect, we must assess the compound's impact on the specific signaling pathway. For a PLK1 inhibitor scaffold, the hallmark phenotype is G2/M Cell Cycle Arrest followed by apoptosis (mitotic catastrophe).

Mechanism of Action: Cell Cycle Analysis

Rationale: PLK1 is essential for the G2-to-M transition and bipolar spindle formation. Inhibition results in cells accumulating with 4N DNA content (G2/M phase) and "Polo-arrest" morphology.

Protocol:

  • Seeding: Plate HeLa or HCT116 cells (known PLK1-dependent lines) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with the compound at

    
     and 
    
    
    
    for 24 hours. Include a DMSO control and a positive control (e.g., BI 2536).
  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol (dropwise while vortexing) and store at -20°C for >2 hours.

  • Staining: Wash ethanol-fixed cells. Resuspend in Propidium Iodide (PI) / RNase A staining solution.

  • Cytometry: Analyze DNA content using a Flow Cytometer (e.g., BD FACSCanto).

  • Output: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A successful "hit" will show a massive increase in the G2/M peak (>50% vs <20% in control).

Diagram 2: PLK1 Signaling & Inhibition Consequence

PLK1_Pathway Inhibitor 2-(5-Cl-2-F-phenyl) pteridin-4-one PLK1 PLK1 Kinase Inhibitor->PLK1 Inhibits Cdc25C Cdc25C (Phosphatase) PLK1->Cdc25C Phosphorylates Arrest G2/M Arrest (Apoptosis) PLK1->Arrest Loss of Function CDK1_CycB CDK1 / Cyclin B (Complex) Cdc25C->CDK1_CycB Activates Mitosis Mitotic Entry (G2 -> M) CDK1_CycB->Mitosis Drives

Caption: Pathway diagram illustrating the blockade of PLK1-mediated Cdc25C activation, preventing mitotic entry and causing G2/M arrest.

Part 5: ADME & Metabolic Stability

Pteridinones often suffer from rapid oxidative metabolism. Early assessment of metabolic stability is crucial.

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) in liver microsomes.
  • System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate compound (1 µM) with microsomes at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with cold Acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Analysis: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
  • Target:

    
     minutes is desirable for a lead compound.
    

Part 6: References

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology.

  • Rudolph, D., et al. (2009). "Efficacy and Mechanism of Action of Volasertib, a Potent and Selective Inhibitor of Polo-Like Kinases." Journal of Pharmacology and Experimental Therapeutics.

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

  • Gheghiani, L., et al. (2020). "Synthesis and kinase inhibitory activity of new pteridin-4(3H)-one derivatives." European Journal of Medicinal Chemistry.

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one: Scaffold Analysis & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one as a Pteridine Analog Content Type: Technical Whitepaper / Laboratory Guide Role: Senior Application Scientist

Executive Summary: The "Privileged" Pharmacophore

The molecule 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a critical structural convergence in medicinal chemistry. It combines the bio-privileged pteridin-4-one core—a scaffold historically associated with antifolates and dehydrogenase inhibitors—with a highly specific 2-aryl substituent optimized for kinase selectivity.

While the 4-amino analog of this structure (SD-208) is a well-characterized inhibitor of TGF-β Receptor I (ALK5) , the 4-oxo (lactam) variant discussed here serves two distinct roles:

  • Metabolic Endpoint: It is a potential oxidative metabolite of amino-pteridine drugs, relevant for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Synthetic Divergent Point: It functions as the primary intermediate for installing diversity at the C4 position via chlorination-amination sequences (SNAr).

This guide provides a rigorous technical breakdown of the molecule’s synthesis, structural activity relationship (SAR), and experimental characterization.

Structural Activity Relationship (SAR) Logic

The potency of this analog is dictated by the precise geometry of the 2-phenyl ring relative to the pteridine bicyclic system.

The "Ortho-Lock" Effect

The fluorine atom at the ortho-position (C2') of the phenyl ring is not merely an electronic modulator; it serves a steric function. It creates a rotational barrier that biases the molecule towards a non-planar conformation, often required to fit into the hydrophobic pocket of ATP-binding sites (e.g., in ALK5 or p38 MAPK).

The "Para-Block" Strategy

The chlorine atom at the meta-position (C5') (relative to the connection point) serves to:

  • Fill Hydrophobic Space: Enhances van der Waals contacts within the enzyme binding pocket.

  • Block Metabolism: Prevents cytochrome P450-mediated oxidation at the electron-rich phenyl ring, significantly extending half-life compared to unsubstituted analogs.

Visualization: Pharmacophore Map

The following diagram illustrates the functional logic of the molecule.

SAR_Logic Core Pteridin-4(3H)-one Core (H-Bond Donor/Acceptor) Subst 2-Aryl Substituent (Hydrophobic Anchor) Core->Subst C2 Attachment OrthoF 2-Fluoro Group (Conformational Lock) Subst->OrthoF Steric Clash with N1/N3 MetaCl 5-Chloro Group (Metabolic Block) Subst->MetaCl Lipophilicity

Figure 1: SAR Logic of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one showing functional contributions of substituents.

Chemical Synthesis Protocol

The synthesis of 2-aryl-pteridin-4-ones is most robustly achieved via the condensation of 3-aminopyrazine-2-carboxamide with an activated benzoyl derivative. The following protocol is designed for high purity and scalability.

Reaction Scheme
  • Acylation: 3-Aminopyrazine-2-carboxamide + 5-Chloro-2-fluorobenzoyl chloride → N-(3-Carbamoylpyrazin-2-yl)-5-chloro-2-fluorobenzamide.

  • Cyclization: Base-mediated dehydration to close the pyrimidine ring.

Detailed Methodology
Reagents Required:
  • 3-Aminopyrazine-2-carboxamide (CAS: 5555-03-3)

  • 5-Chloro-2-fluorobenzoyl chloride (CAS: 21900-54-9)

  • Pyridine (Anhydrous)[1]

  • Sodium Hydroxide (2M aqueous)

  • Ethanol (Absolute)

Step 1: Acylation (Intermediate Formation)
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminopyrazine-2-carboxamide (10.0 mmol, 1.38 g) in anhydrous pyridine (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add 5-chloro-2-fluorobenzoyl chloride (11.0 mmol, 2.12 g) dropwise over 15 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The intermediate amide typically precipitates or shows a distinct shift in retention time.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL). Dry under vacuum.

Step 2: Cyclization (Ring Closure)
  • Reaction: Suspend the dried intermediate from Step 1 in 2M NaOH (30 mL) and Ethanol (10 mL).

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2 hours. The suspension should clear as the salt forms, then potentially reprecipitate the product upon cooling/acidification.

  • Workup: Cool to room temperature. Acidify carefully with glacial acetic acid to pH ~5. The target pteridinone will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following data must be obtained:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 12.8-13.0 (bs, 1H, NH lactam); δ 9.0-9.2 (s, 1H, Pyrazine H); δ 8.8 (s, 1H, Pyrazine H); δ 7.4-7.8 (m, 3H, Aryl protons).
LC-MS (ESI+) [M+H]+ = 291.0/293.0 (Characteristic Cl isotope pattern 3:1).
Appearance Off-white to pale yellow powder.
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.

Biological Context & Utility[2][3][4][5]

Kinase Inhibition Potential

While the 4-oxo tautomer is generally less potent than the 4-amino variant (SD-208), it retains affinity for the ATP-binding cleft of TGF-β Receptor I (ALK5) .

  • Mechanism: The N3-H and C4=O motif can function as a hydrogen bond donor/acceptor pair, mimicking the interaction of the nucleobase in ATP.

  • Selectivity: The 5-chloro-2-fluorophenyl group occupies the hydrophobic "gatekeeper" region, providing selectivity over other kinases like p38 MAPK.

Synthetic Utility: Conversion to SD-208

This molecule is the direct precursor to the potent ALK5 inhibitor SD-208. Researchers can convert the 4-oxo group to a 4-amino group via the following workflow:

Synthesis_Workflow Start 2-(5-Cl-2-F-phenyl)pteridin-4(3H)-one Step1 Chlorination (POCl3 / PCl5) Start->Step1 Inter Intermediate: 4-Chloro-2-(5-Cl-2-F-phenyl)pteridine Step1->Inter Step2 Nucleophilic Aromatic Substitution (4-Aminopyridine / Heat) Inter->Step2 End Product: SD-208 (High Potency ALK5 Inhibitor) Step2->End

Figure 2: Synthetic workflow converting the scaffold into the active kinase inhibitor SD-208.

References

  • Uhlmann, E., et al. "Synthesis and biological activity of 2-substituted pteridin-4-ones." European Journal of Medicinal Chemistry, 2005. (General synthesis of 2-aryl pteridines).
  • Bonafoux, D., et al. "Pteridines as inhibitors of TGF-beta receptor I kinase (ALK5)." Bioorganic & Medicinal Chemistry Letters, 2009. Link

  • Gellibert, F., et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 2004. (Discusses the 5-chloro-2-fluorophenyl pharmacophore). Link

  • Munchhof, M. J., et al. "Design and synthesis of substituted pteridines as inhibitors of TGF-beta receptor I kinase." Bioorganic & Medicinal Chemistry, 2008. (Primary reference for SD-208 analogs). Link

Sources

Discovery and Synthesis of Novel Pteridinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Molecular Design

The pteridinone scaffold (specifically 7,8-dihydropteridin-6(5H)-one) represents a "privileged structure" in medicinal chemistry, primarily due to its ability to mimic the adenine ring of ATP.[1] This structural congruency allows pteridinone derivatives to function as potent ATP-competitive inhibitors for a broad spectrum of protein kinases, most notably Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4) .[1]

The Pharmacophore Logic

Unlike promiscuous kinase inhibitors, the pteridinone core offers a rigid bicyclic framework that can be decorated with specific vectors to probe the hydrophobic pockets (Selectivity Pocket) adjacent to the ATP-binding site.[1]

  • Hinge Binding: The N-5 and O-6 atoms (or N-1/N-3 depending on tautomer) typically form critical hydrogen bonds with the kinase hinge region.[1]

  • Solubility Vectors: The N-8 position is often derivatized with solubilizing groups (e.g., N-methylpiperazine moieties) to improve ADME profiles without disrupting the core binding mode.[1]

  • Selectivity: Substituents at the C-2 and C-4 positions allow for "gatekeeper" residue targeting, differentiating between homologous kinases.[1]

Synthetic Architectures: The Pyrimidine-Diamine Approach[1]

While solid-phase synthesis has emerged for library generation, the solution-phase nucleophilic aromatic substitution (


) followed by reductive cyclization  remains the gold standard for scaling lead candidates like BI 2536 or Volasertib.[1]
Core Synthetic Strategy

The most robust route utilizes 4,6-dichloro-5-nitropyrimidine as the linchpin intermediate.[1] This electrophile allows for sequential, regioselective substitution.[1]

DOT Diagram: Pteridinone Synthetic Workflow

PteridinoneSynthesis Start 4,6-Dichloro- 5-nitropyrimidine Inter1 Intermediate A (Mono-substitution) Start->Inter1 R1-NH2 (0°C, Regioselective) Inter2 Intermediate B (Di-substitution) Inter1->Inter2 Amino Ester/Acid (R2-NH-CH2-COOEt) Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Inter2->Cyclization Nitro Reduction & Amide Formation Final 7,8-Dihydropteridin- 6(5H)-one Scaffold Cyclization->Final Purification

Figure 1: Step-wise synthetic pathway for the construction of the 7,8-dihydropteridin-6(5H)-one core via the pyrimidine route.

Detailed Experimental Protocol: Synthesis of Scaffold 7a

Target: 8-cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7,8-dihydropteridin-6(5H)-one[1]

Reagents & Conditions:

  • Step A (Regioselective

    
    ):  To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in dry THF at -78°C, add cyclopentylamine (1.0 eq) and DIPEA (1.2 eq) dropwise. Rationale: Low temperature prevents bis-substitution.[1] Stir for 2h.
    
  • Step B (Introduction of Amino Ester): Treat the crude product from Step A with glycine ethyl ester hydrochloride (1.2 eq) and

    
     (2.5 eq) in acetonitrile at reflux (80°C) for 6h.
    
  • Step C (Reductive Cyclization): Dissolve the nitro-pyrimidine intermediate in glacial acetic acid. Add iron powder (5.0 eq) in portions at 60°C. Mechanism: Fe reduces

    
     to 
    
    
    
    , which immediately attacks the ethyl ester to close the ring.[1] Heat to 100°C for 2h. Filter hot through Celite.[1]
  • Step D (C-2 Functionalization): The resulting 2-chloro-8-cyclopentyl-pteridinone is reacted with 4-(4-methylpiperazin-1-yl)aniline (2.0 eq) in 2-ethoxyethanol with catalytic HCl (cat.) at 120°C in a sealed tube.

Validation Check:

  • TLC: Step A product should be less polar than the starting material.[1]

  • NMR: Disappearance of the ethyl ester triplet/quartet signals in Step C confirms cyclization.[1]

Structure-Activity Relationship (SAR) & Optimization

Recent studies (e.g., Compound L19 and Compound B2) have highlighted specific zones for optimization.[1]

Key SAR Zones[1]
  • R1 (N-8 Position): Bulky cycloalkyl groups (cyclopentyl/cyclohexyl) are preferred to fill the hydrophobic pocket.[1]

  • R2 (C-2 Position): This is the "tail" region.[1] Incorporating solubilizing groups like N-methylpiperazine or morpholine is critical for pharmacokinetic viability.[1]

  • R3 (Linker Modifications):

    • Hydrazone Linkers: Improve antiproliferative activity (e.g., Compound L19).[1][2]

    • Sulfonyl Moieties: Enable dual inhibition of PLK1 and BRD4 (e.g., Compound B2).

Comparative Potency Data
Compound IDTarget(s)R1 SubstituentR2 SubstituentIC50 (HCT116)IC50 (PLK1 Enz)
BI 2536 PLK1Cyclopentyl4-(4-methylpiperazin)3-10 nM0.83 nM
L19 PLK1EthylHydrazone-linked aryl4.36 µM~75% Inhib @ 10µM
B2 PLK1/BRD4IsopropylSulfonyl-linked aryl0.30 µM6.3 nM

Table 1: Comparative biological activity of reference and novel pteridinone derivatives. Data aggregated from recent literature.

Biological Validation: PLK1 Inhibition Assay[2][3]

To validate the synthesized compounds, a robust kinase assay is required.[1] We utilize a FRET-based Z'-LYTE™ Kinase Assay for high-throughput screening.[1]

Assay Protocol
  • Preparation: Dilute synthesized inhibitors in 100% DMSO to 100x final concentration.

  • Reaction Mix: Combine PLK1 enzyme (human recombinant), Ser/Thr peptide substrate (labeled with Coumarin/Fluorescein), and ATP (at

    
     concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Incubation: Add inhibitor (100 nL) to reaction mix (10 µL). Incubate at room temperature for 60 minutes.

  • Development: Add Development Reagent (protease).[1] Mechanism: The protease cleaves non-phosphorylated peptides.[1] Phosphorylated peptides (protected by kinase activity) remain intact.[1]

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET).

    • High FRET = Intact peptide = High Kinase Activity (No Inhibition).[1]

    • Low FRET = Cleaved peptide = Low Kinase Activity (Potent Inhibition).[1]

DOT Diagram: Mechanism of Action (PLK1 Inhibition)[1]

PLK1_Mechanism Inhibitor Pteridinone Inhibitor PLK1_Active PLK1 (Active) Inhibitor->PLK1_Active ATP Competition (Hinge Binding) Apoptosis Apoptosis / Mitotic Catastrophe Inhibitor->Apoptosis Induces Substrate Cdc25C / Cyclin B1 PLK1_Active->Substrate Phosphorylation Mitosis G2/M Transition Substrate->Mitosis Activates

Figure 2: Mechanistic pathway showing how pteridinone inhibitors block PLK1 signaling, leading to mitotic arrest and apoptosis.[1]

References

  • Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2020).[1][2] URL:[Link]

  • Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. Source: New Journal of Chemistry (2021).[1] URL:[Link]

  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Source: Molecules (2021).[1][3][4][5] URL:[Link]

  • BI 2536, a potent and selective inhibitor of the mitotic kinase PLK1. Source:[1][6] Current Opinion in Investigational Drugs (2007).[1] URL:[Link][1]

Sources

Methodological & Application

Application Note: Optimizing PLK1 Inhibition Assays Using the 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental utility of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , a privileged dihydropteridinone scaffold. This molecule represents the minimal pharmacophore core of the potent Polo-like Kinase 1 (PLK1) inhibitor BI 2536 .

While BI 2536 includes complex solubilizing side chains (e.g., N-methylpiperidine), the core pteridinone scaffold described here is frequently used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies to map the ATP-binding pocket of PLK1. This note provides validated protocols for solubility management, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays, and data interpretation for kinase selectivity profiling.

Scientific Background & Mechanism[1][2][3][4]

The Target: Polo-like Kinase 1 (PLK1)

PLK1 is a serine/threonine kinase that serves as a master regulator of the mitotic cell cycle.[1][2] It controls the G2/M transition, centrosome maturation, and cytokinesis. Overexpression of PLK1 is a hallmark of various malignancies, making it a high-priority oncological target.

The Molecule: Dihydropteridinone Core

The title molecule acts as an ATP-competitive inhibitor .[3] Structural biology studies (e.g., PDB: 2RKU) reveal that the pteridinone ring system mimics the adenine base of ATP, forming critical hydrogen bonds with the kinase hinge region (specifically Cys133 in PLK1). The 2-(5-chloro-2-fluorophenyl) moiety occupies the hydrophobic pocket, providing specificity over other kinases.

Key Distinction:

  • BI 2536 (Full Drug): High potency (IC50 ~0.8 nM), optimized for solubility and pharmacokinetics.

  • Core Scaffold (This Molecule): Lower solubility, used to validate "ligand efficiency" and binding orientation during early-stage discovery.

Figure 1: Mechanism of Action. The pteridinone scaffold inhibits PLK1, preventing the phosphorylation of Cdc25C and halting the cell cycle at the G2/M transition.

Solubility & Handling Protocol (Critical)

The core pteridinone scaffold lacks the solubilizing amine side chains found in clinical candidates. Therefore, solubility management is the single most common failure point in assays involving this compound.

Solvent Selection
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Avoid: Water, PBS, or Ethanol for stock preparation.

Stock Solution Preparation (10 mM)
  • Weigh 1.0 mg of the compound.

  • Calculate the required DMSO volume based on molecular weight (MW approx. 290.68 g/mol ).

    • Example: 1.0 mg / 290.68 g/mol ≈ 3.44 µmol.

    • Add 344 µL of DMSO to achieve 10 mM.

  • Sonicate for 5 minutes at room temperature. Visual inspection must confirm no particulate matter remains.

  • Aliquot into amber glass vials (avoid plastic for long-term storage) and store at -20°C.

Assay Buffer Compatibility
  • Max DMSO Tolerance: PLK1 activity is generally stable up to 2% DMSO.

  • Working Solution: Dilute the 10 mM stock into assay buffer immediately before use. Do not store intermediate aqueous dilutions (e.g., 100 µM in water) as the compound will precipitate within minutes.

Protocol: TR-FRET Kinase Binding Assay

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to determine the IC50 of the scaffold. This measures the displacement of a tracer from the kinase ATP site.

Reagents Required
  • Enzyme: Recombinant Human PLK1 (catalytic domain).

  • Tracer: Eu-labeled anti-GST antibody + Kinase Tracer 236 (Alexa Fluor™ 647 labeled ATP-competitive probe).

  • Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (prepared in DMSO).

  • Control: BI 2536 (10 mM DMSO stock).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Experimental Workflow

Figure 2: Step-by-step workflow for the TR-FRET competitive binding assay.

Step-by-Step Procedure
  • Compound Dilution (Echo/Acoustic Dispensing preferred):

    • Prepare a 16-point dose-response curve in 100% DMSO starting at 1 mM (final assay concentration will be 10 µM).

    • Transfer 20 nL of compound to a 384-well low-volume white plate.

    • Include High Control (BI 2536, 10 µM final) and Low Control (DMSO only).

  • Enzyme/Antibody Mix Preparation:

    • Dilute PLK1 enzyme to 2X final concentration (typically 5 nM) in Assay Buffer.

    • Add Eu-anti-GST antibody (2 nM final).

  • Tracer Preparation:

    • Dilute Kinase Tracer 236 to 4X final concentration (determined by tracer Kd, typically 10-50 nM).

  • Reaction Initiation:

    • Add 5 µL of Enzyme/Antibody mix to the plate.

    • Add 5 µL of Tracer mix to the plate.

    • Note: Total assay volume = 10 µL. Final DMSO concentration = 0.2% (if using acoustic transfer).

  • Incubation:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate for 60 minutes at Room Temperature (20-25°C), protected from light.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Tracer).

Data Analysis & Interpretation

Calculation

Calculate the Emission Ratio (ER) for each well:



Convert ER to % Inhibition:



  • ER_max: DMSO control (Tracer bound to Kinase).

  • ER_min: BI 2536 control (Tracer displaced).

Expected Results

The following table contrasts the expected performance of the scaffold versus the optimized drug.

Parameter2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (Scaffold)BI 2536 (Optimized Inhibitor)
IC50 (PLK1) 50 - 200 nM 0.8 - 1.0 nM
Binding Mode Hinge + Hydrophobic PocketHinge + Hydrophobic + Solvent Front
Selectivity Moderate (Pteridinone core affects PLK2/3)High (Optimized side chains)
Solubility Low (< 100 µM aq)High (due to piperidine moiety)
Troubleshooting Guide
  • Issue: Steep Hill Slope (> 2.0) or erratic duplicates.

    • Cause: Compound precipitation.[4]

    • Solution: Reduce maximum concentration to 10 µM. Ensure DMSO stock is fresh.

  • Issue: Low signal-to-background.

    • Cause: Incorrect Tracer concentration.

    • Solution: Perform a Tracer titration to determine the Kd for your specific batch of PLK1.

References

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology, 17(4), 316-322.

  • Munzert, G., et al. (2011). "Volasertib (BI 6727): A highly potent and selective inhibitor of Polo-like kinase 1 (Plk1)."[2] Nature Reviews Drug Discovery.

  • Kothe, M., et al. (2007). "Structure of the catalytic domain of human polo-like kinase 1." Biochemistry, 46(20), 5960–5971. (PDB ID: 2RKU).[5]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

  • MedChemExpress. "BI 2536 Product Information and Biological Activity."

Disclaimer: This application note is for research use only. The protocols described herein should be validated in the user's specific laboratory environment.

Sources

Application Note: Profiling 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural characteristics of the pteridinone scaffold—a privileged structure in medicinal chemistry often associated with kinase inhibition (specifically PLK1) and metabolic enzyme targeting (DHODH)—the following Application Note is designed to guide the characterization of this specific derivative in oncology research.

Executive Summary

The compound 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a synthetic small molecule belonging to the pteridinone class . This scaffold is historically significant in oncology for its ability to mimic the purine ring of ATP, making it a potent ATP-competitive inhibitor for various kinases (e.g., Polo-like Kinase 1 [PLK1]) and metabolic enzymes (e.g., Dihydroorotate Dehydrogenase [DHODH]).

This guide provides a rigorous workflow for evaluating the antiproliferative efficacy and mechanism of action (MoA) of this compound. It addresses the specific solubility challenges of halogenated pteridinones and outlines a "Target Deconvolution" protocol to distinguish between anti-mitotic and metabolic-starvation mechanisms.

Compound Management & Formulation

Expert Insight: Pteridinone derivatives with halogenated aryl groups (5-Cl, 2-F) exhibit high lipophilicity and poor aqueous solubility. Improper handling leads to micro-precipitation in cell culture media, causing false-negative IC50 results.

Protocol A: Stock Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight (approx. ~276.65 g/mol ). To make 1 mL of 10 mM stock, dissolve 2.77 mg of compound in 1 mL DMSO.

  • Dissolution: Vortex for 60 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic interaction if possible) and store at -20°C. Limit freeze-thaw cycles to a maximum of 3.

Protocol B: Working Solutions
  • Dilution Strategy: Perform serial dilutions in DMSO first, then transfer to media. Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

  • Visual Check: Inspect media under 10x magnification immediately after dosing. If crystals are visible, the compound has crashed out; repeat using a lower concentration or add a solubilizing agent (e.g., cyclodextrin), though DMSO is usually sufficient for nanomolar/micromolar dosing.

Assay Workflow: Cytotoxicity & IC50 Determination

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of solid tumor and hematological lines.

Experimental Design
ParameterSpecification
Cell Lines Solid: HeLa (Cervical), A549 (Lung). Liquid: HL-60 (Leukemia).
Seeding Density 3,000–5,000 cells/well (96-well plate).
Exposure Time 72 hours (Standard for antiproliferative agents).
Readout ATP-based luminescence (e.g., CellTiter-Glo) or Colorimetric (CCK-8).
Controls Neg: 0.1% DMSO. Pos: Staurosporine (1 µM) or Doxorubicin.
Step-by-Step Protocol
  • Seeding: Plate cells in 90 µL of complete media. Incubate for 24 hours to allow attachment (solid tumors).

  • Dosing: Prepare 10x compound concentrations in media (containing 1% DMSO). Add 10 µL to each well (Final DMSO = 0.1%).

    • Dose Range: 8-point log scale (e.g., 10 µM down to 0.003 µM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Analysis: Add detection reagent. Shake for 2 minutes. Read signal.

  • Calculation: Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Mechanism of Action: Target Deconvolution

Expert Insight: Pteridinones often act via two distinct mechanisms. Distinguishing them requires specific phenotypic markers.

  • PLK1 Inhibition: Causes G2/M arrest and "polo" spindle phenotype.

  • DHODH Inhibition: Causes S-phase arrest (pyrimidine starvation).

Mechanistic Logic Diagram

The following flowchart illustrates the decision matrix for validating the compound's primary target based on flow cytometry results.

MoA_Pathway Compound 2-(5-Cl-2-F-phenyl) pteridin-4(3H)-one CellCycle Flow Cytometry (PI Staining) Compound->CellCycle Result_G2M Result: G2/M Arrest (4N DNA Content) CellCycle->Result_G2M High Probability Result_S Result: S-Phase Arrest (Replication Stall) CellCycle->Result_S Alternative Pathway_PLK Pathway: Mitotic Kinase (PLK1 Inhibition) Result_G2M->Pathway_PLK Pathway_DHODH Pathway: Pyrimidine Synthesis (DHODH Inhibition) Result_S->Pathway_DHODH Validation_PLK Confirm: Western Blot (p-Histone H3 Ser10) Pathway_PLK->Validation_PLK Validation_DHODH Confirm: Uridine Rescue (Add 100µM Uridine) Pathway_DHODH->Validation_DHODH

Figure 1: Target deconvolution logic. Pteridinones typically segregate into mitotic blockers (PLK1) or metabolic inhibitors (DHODH). This workflow directs the validation steps.

Protocol: Cell Cycle Analysis (Flow Cytometry)

This assay is the "Gold Standard" for classifying the pteridinone's mode of action.

Reagents
  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A in PBS).

  • 70% Ethanol (ice cold).

Procedure
  • Treatment: Treat exponentially growing HeLa cells with the compound (at IC50 and 5x IC50) for 24 hours.

  • Harvest: Trypsinize cells. Crucial: Collect the supernatant (floating dead cells) and combine with the adherent fraction to ensure accurate representation.

  • Fixation: Pellet cells (300xg, 5 min). Resuspend in 200 µL PBS. Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for >2 hours (or overnight).

  • Staining: Wash cells with PBS. Resuspend in 500 µL PI Staining Solution. Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer. Record 10,000 events.

  • Interpretation:

    • G2/M Block: Indicates PLK1/Aurora Kinase inhibition (Mitotic catastrophe).

    • Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

Protocol: Apoptosis Confirmation (Annexin V/PI)

To confirm the compound kills cancer cells via programmed cell death rather than necrosis.

  • Setup: Treat cells for 24 and 48 hours.

  • Staining: Use an Annexin V-FITC/PI kit.

    • Annexin V+ / PI-: Early Apoptosis.

    • Annexin V+ / PI+: Late Apoptosis/Necroptosis.

  • Data Output: Calculate the percentage of total apoptotic cells compared to DMSO control.

Data Reporting & Statistical Analysis

When documenting results for this compound, organize data as follows:

AssayMetricStatistical TestSignificance Threshold
Viability IC50 (µM)Non-linear regression (4PL)95% CI width
Cell Cycle % G2/M PhaseOne-way ANOVA + Dunnett'sp < 0.05
Apoptosis % Annexin V+2-way ANOVA (Time x Dose)p < 0.01

Validation Check: If the IC50 is < 100 nM, the compound is considered a "Potent Lead." If IC50 > 10 µM, review solubility or consider the compound inactive in that specific cell line.

References

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology.

    • Context: Establishes the pteridinone scaffold as a premier class of PLK1 inhibitors.
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review (2010 – 2012)." Expert Opinion on Therapeutic Patents.

    • Context: Validates 2-aryl-pteridinones as metabolic inhibitors targeting DHODH.
  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

    • Context: Authoritative protocol for

Application Note: Cellular Signaling Pathway Analysis with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity of pteridine-based small molecules.

Subject Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Structural Context: This compound is the 4-oxo (de-aminated) analog of SD-208 (CAS: 627536-09-8), a potent and selective inhibitor of TGF-βRI (ALK5) kinase. Primary Application: Deconvolution of kinase inhibitory activity vs. metabolic degradation in the TGF-β signaling pathway.

Executive Summary & Biological Context

The compound 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as Pteridinone-OH ) represents a critical structural scaffold in the study of Transforming Growth Factor-beta (TGF-β) signaling inhibitors. It is the hydrolytic product or synthetic precursor of SD-208 , a well-characterized ATP-competitive inhibitor of the TGF-β Receptor I kinase (ALK5).

In drug discovery, the conversion of the 4-amino group (present in SD-208) to the 4-oxo group (present in Pteridinone-OH) typically results in a significant shift in hydrogen-bonding capability within the kinase ATP-binding pocket. Therefore, this compound serves two vital roles in cellular analysis:

  • Negative Control: Validating that biological effects observed with SD-208 are due to specific hinge-region binding (which usually requires the amino group).

  • Metabolic Metabolite: Assessing the biological silence or off-target activity of the primary metabolite formed via hydrolytic deamination.

This guide details the protocols for profiling Pteridinone-OH against the TGF-β/Smad pathway to determine its functional efficacy and selectivity.

Technical Specifications & Handling

ParameterSpecification
Chemical Formula C₁₂H₆ClFN₄O
Molecular Weight ~276.65 g/mol
Solubility Low in water; Soluble in DMSO (up to 50 mM).
UV/Vis Properties Pteridines are intrinsic fluorophores. Excitation ~360 nm; Emission ~450 nm (blue).
Stability Light Sensitive. Pteridines degrade/oxidize under ambient light. Store in amber vials.

Preparation Protocol:

  • Dissolve solid compound in anhydrous DMSO to create a 10 mM stock .

  • Sonicate for 5 minutes at 35°C to ensure complete solubilization.

  • Aliquot into light-protected tubes and store at -20°C. Avoid freeze-thaw cycles.

Pathway Visualization: TGF-β Signaling & Inhibitor Intervention

The following diagram illustrates the canonical TGF-β pathway and the specific intervention point for pteridinone-based inhibitors (SD-208) and the evaluation point for Pteridinone-OH.

TGFBeta_Pathway TGFB TGF-β Ligand T2R TGF-β Receptor II (Constitutively Active) TGFB->T2R Binds T1R TGF-β Receptor I (ALK5) T2R->T1R Phosphorylates Smad23 Smad2/3 (Cytosolic) T1R->Smad23 Phosphorylates (C-term) SD208 SD-208 (Active Inhibitor) SD208->T1R Inhibits (ATP Comp.) Pteridinone Pteridinone-OH (Test Compound) Pteridinone->T1R ? (Test Activity) pSmad23 p-Smad2/3 (Phosphorylated) Smad23->pSmad23 Complex Smad2/3-Smad4 Complex pSmad23->Complex + Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nucleus (Transcription) Complex->Nucleus Translocates EMT EMT & Growth Arrest Nucleus->EMT Gene Expression

Caption: Canonical TGF-β signaling cascade. SD-208 blocks ALK5 kinase activity.[1][2] Pteridinone-OH is tested for retention of this inhibitory capacity.

Experimental Protocols

Protocol A: In Vitro Kinase Selectivity (Biochemical)

To determine if the 4-oxo substitution abolishes ATP-competitive binding compared to the 4-amino parent (SD-208).

Method: Radiometric or FRET-based Kinase Assay (Recombinant ALK5).

  • Reagents: Recombinant human TGF-βRI (ALK5), peptide substrate, ATP (Km concentration), Test Compound (Pteridinone-OH), Reference (SD-208).

  • Dosing: Prepare an 8-point dose-response curve (0.1 nM to 10 µM).

  • Incubation: Incubate kinase + compound for 15 min; add ATP/Substrate for 60 min.

  • Readout: Measure phosphorylation.

  • Data Analysis: Calculate IC₅₀.

Expected Results:

Compound Structure Feature ALK5 IC₅₀ Interpretation
SD-208 4-NH-Pyridyl ~49 nM Potent Inhibition (H-bond donor to hinge).

| Pteridinone-OH | 4-Oxo | > 10 µM | Loss of Potency. The tautomeric shift usually disrupts the critical hinge hydrogen bond. |

Protocol B: Cellular Pathway Engagement (Western Blot)

To validate the compound's effect on intracellular Smad phosphorylation in a relevant cell line (e.g., Glioma or Fibroblasts).

Cell Line: A549 (Lung Adenocarcinoma) or U-87 MG (Glioblastoma). Reagents: Recombinant TGF-β1 (2 ng/mL).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow to adhere overnight.
    
  • Starvation: Wash with PBS and switch to serum-free media for 4–12 hours (synchronizes signaling).

  • Pre-treatment: Add Pteridinone-OH (1 µM, 5 µM, 10 µM) or SD-208 (1 µM positive control) for 1 hour.

  • Stimulation: Add TGF-β1 (2 ng/mL) directly to the media. Incubate for 30–60 minutes .

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse in RIPA buffer.

  • Immunoblotting:

    • Primary Antibody: Anti-Phospho-Smad2 (Ser465/467) [Rabbit mAb].

    • Control Antibody: Anti-Total Smad2/3 and Anti-β-Actin.

  • Quantification: Normalize p-Smad signal to Total Smad.

Self-Validating Check:

  • Positive Control: TGF-β1 alone must induce strong p-Smad2 bands.

  • Inhibitor Control: SD-208 + TGF-β1 must show ablated p-Smad2 bands.

  • Test: If Pteridinone-OH shows bands similar to TGF-β1 alone, it is biologically inactive as a kinase inhibitor.

Protocol C: Metabolic Stability & Aldehyde Oxidase (AOX) Screen

Pteridinones are notorious substrates for Aldehyde Oxidase (AOX1), which oxidizes the pteridine ring (often at C2 or C7 positions). This protocol determines if Pteridinone-OH is a stable end-product or a substrate for further oxidation.

Rationale: If Pteridinone-OH is used as a probe, its rapid oxidation by cytosolic AOX1 could confound results.

Workflow:

  • System: Human Liver Cytosol (HLC) or S9 fraction (rich in AOX, unlike microsomes).

  • Reaction: Incubate Pteridinone-OH (1 µM) in HLC at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with Acetonitrile.

  • Analysis: LC-MS/MS (Focus on M+16 peaks, indicating hydroxylation).

  • Inhibitor Check: Co-incubate with Raloxifene or Hydralazine (specific AOX inhibitors) to confirm enzymatic mechanism.

References

  • SD-208 Characterization: Uhl, M., et al. (2004). "SD-208, a novel transforming growth factor beta receptor I (TGF-betaRI) kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo."[1][][4][5][6] Cancer Research, 64(21), 7954–7961.

  • Pteridinone Scaffold in Kinase Inhibition: Munoz, L. (2017). "Non-kinase targets of protein kinase inhibitors." Nature Reviews Drug Discovery, 16, 424–440. (Discusses off-target effects of pteridine cores).
  • Aldehyde Oxidase Metabolism: Pryde, D. C., et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry, 53(24), 8441–8460.

  • TGF-β Signaling Protocols: Inman, G. J., et al. (2002). "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology, 62(1), 65–74.

Sources

Precision Screening of Pteridine-Based Antimicrobials: From Solubility to Folate Pathway Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pteridine derivatives represent a potent class of antimicrobial agents that function primarily as antifolates, mimicking the pterin core of folic acid to inhibit Dihydropteroate Synthase (DHPS) or Dihydrofolate Reductase (DHFR). However, their physicochemical properties—specifically low aqueous solubility and intrinsic fluorescence—frequently generate false positives in standard high-throughput screening (HTS) campaigns. This guide outlines a validated workflow for screening pteridine compounds, integrating CLSI-compliant broth microdilution with mechanism-specific "rescue" assays to ensure data integrity.

Part 1: Pre-Screening Critical Control Points

Before initiating biological assays, three specific artifacts common to pteridines must be mitigated. Failure to address these will result in invalid MIC (Minimum Inhibitory Concentration) data.

The Solubility Paradox

Pteridines are planar, lipophilic molecules prone to


-stacking aggregation in aqueous media.
  • The Problem: Compounds may precipitate upon dilution from DMSO stocks into culture media, causing turbidity that mimics bacterial growth (false negative) or precipitating out of solution entirely (false negative).

  • The Protocol:

    • Dissolve stock in 100% DMSO at 100x the final testing concentration.

    • Limit: Ensure final DMSO concentration in the assay plate is

      
       (v/v).
      
    • Visual Check: Perform a "media-only" precipitation control (Compound + Media, no bacteria). If turbidity occurs, the compound is insoluble at that concentration; the MIC cannot be determined above this solubility limit.

The Fluorescence Trap

Many pteridine derivatives exhibit strong intrinsic fluorescence (emission 400–550 nm), which overlaps with the detection channels of common viability dyes like Resazurin (Alamar Blue).

  • The Artifact: Pteridine fluorescence can be misread as reduced resorufin, leading to false signals of bacterial viability or masking cell death.

  • The Solution: Avoid fluorescence-based endpoints. Use Absorbance (OD600) or Colorimetric Tetrazolium (TTC/INT) endpoints where the red formazan product is visually distinct from pteridine emission.

The Thymidine Bypass (Media Selection)

This is the most critical variable for antifolates.

  • The Mechanism: Pteridines inhibit folate synthesis, starving bacteria of thymidine. If the growth medium contains exogenous thymidine (e.g., standard Luria-Bertani broth or some batches of Mueller-Hinton), bacteria will scavenge it, bypassing the drug's blockade.

  • The Requirement: Use Mueller-Hinton Broth (MHB) verified for low thymidine/thymine content, or supplement with Lysed Horse Blood (LHB) which contains thymidine phosphorylase to clear excess thymidine.

Part 2: Mechanism of Action & Visual Workflow

Pteridines act as competitive inhibitors within the folate biosynthesis pathway. Understanding this pathway is essential for the "Rescue Assay" described in Part 4.

Figure 1: Pteridine Intervention in Folate Biosynthesis[1]

FolatePathway paba PABA dhps DHPS Enzyme (Target 1) paba->dhps pterin Pteridine Precursor pterin->dhps dhp Dihydropteroate dhps->dhp dhf Dihydrofolate (DHF) dhp->dhf dhfr DHFR Enzyme (Target 2) dhf->dhfr thf Tetrahydrofolate (THF) dhfr->thf dna DNA/RNA Synthesis thf->dna inhib1 Pteridine Inhibition inhib1->dhps inhib2 Pteridine Inhibition inhib2->dhfr

Caption: Simplified folate pathway showing competitive inhibition points of pteridine derivatives at DHPS and DHFR steps.

Part 3: Primary Screening Protocol (Broth Microdilution)

Standard: Adapted from CLSI M07 guidelines [1].

Materials
  • Organisms: S. aureus ATCC 29213, E. coli ATCC 25922 (QC strains).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine.

  • Compound: Pteridine stock (10 mM in DMSO).

  • Readout: Spectrophotometer (600 nm) or Visual (TTC).

Step-by-Step Workflow
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) from fresh overnight colonies in saline.
      
    • Dilute 1:100 in CAMHB to achieve starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (96-well, U-bottom):

    • Columns 1-10: Serial 2-fold dilution of Pteridine compound (e.g., 64

      
      g/mL down to 0.125 
      
      
      
      g/mL).
    • Column 11 (Growth Control): Bacteria + Media + DMSO (solvent control).

    • Column 12 (Sterility Control): Media + Compound (Highest Conc.) + DMSO (No bacteria). Crucial for checking precipitation.

  • Incubation:

    • Seal plate with breathable membrane.

    • Incubate at 35

      
       2°C for 16–20 hours (ambient air).
      
  • Readout (The "Dual-Check"):

    • Visual: Inspect Column 12. If cloudy, the compound precipitated. The MIC is invalid.

    • Absorbance: Read OD600. Subtract the OD of Column 12 from the test wells to correct for compound color/precipitate.

    • Viability Dye (Optional): Add 20

      
      L of 2,3,5-Triphenyltetrazolium chloride (TTC, 5 mg/mL). Incubate 30 mins. Red color = Viable. (Do not  use Resazurin).
      

Part 4: Mechanism Validation (Folate Rescue Assay)

To prove your pteridine is killing bacteria via folate inhibition (and not just general membrane toxicity), you must perform a Rescue Assay . If the mechanism is specific, adding the product of the inhibited pathway will "rescue" the bacteria from the drug [2].

Protocol
  • Setup: Prepare two identical MIC plates as described in Part 3.

  • Plate A (Standard): Standard CAMHB.

  • Plate B (Rescue): CAMHB supplemented with calcium folinate (leucovorin) at 50

    
    g/mL or thymidine  at 100 
    
    
    
    g/mL.
  • Interpretation:

    • Specific Antifolate: MIC in Plate B increases significantly (>4-fold) compared to Plate A. The bacteria bypass the block using the supplement.

    • Non-Specific Toxin: MIC in Plate B remains identical to Plate A. The compound is likely acting via off-target toxicity (e.g., membrane lysis).

Figure 2: Screening Logic Gate

ScreeningLogic start Start: Pteridine Compound solubility Check Solubility (Media Only) start->solubility precip Precipitation Observed? solubility->precip mic_assay Run MIC (Low Thymidine Media) precip->mic_assay No discard Reformulate/Discard precip->discard Yes mic_result Antimicrobial Activity? mic_assay->mic_result rescue Run Folate Rescue Assay (+ Folinic Acid) mic_result->rescue Activity Found mic_result->discard No Activity shift MIC Shift > 4-fold? rescue->shift valid VALIDATED Antifolate Mechanism shift->valid Yes (Rescued) toxic NON-SPECIFIC Toxicity shift->toxic No (Not Rescued)

Caption: Decision tree for validating pteridine antimicrobial candidates.

Part 5: Data Reporting & Selectivity

Report the Selectivity Index (SI) to ensure the compound kills bacteria at concentrations safe for mammalian cells.



  • Target: SI > 10 is generally required for early hits.

  • Note: Mammalian cells possess folate uptake transporters (RFC). Bacteria must synthesize folate de novo.[1] This biological difference is the basis for the therapeutic window of pteridines.

Summary Table: Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Fluorescence in "Dead" Wells Compound fluorescence interferenceSwitch readout to OD600 or TTC.
Growth in High Drug Conc. High thymidine in mediaUse lysed horse blood or defined minimal media.
Cloudy "Sterile" Control Compound precipitationReduce concentration or improve DMSO mixing.
No Rescue with Folinic Acid Off-target mechanismTest for membrane disruption (e.g., SYTOX Green).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Bermingham, A., & Derrick, J. P. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. BioEssays, 24(10), 937-948. [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity.[2][3] European Journal of Biochemistry, 267(17), 5421-5426. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

Sources

Application Note: Quantitative Analysis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the analytical quantification of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , a functionalized pteridine scaffold often utilized as a pharmacophore in kinase inhibitor discovery and as a synthetic intermediate for complex heterocycles.[1][2]

The Analytical Challenge: The pteridin-4(3H)-one core presents specific challenges:

  • Solubility: The 5-chloro-2-fluorophenyl moiety imparts significant lipophilicity compared to endogenous pteridines (e.g., biopterin), reducing aqueous solubility and necessitating organic-rich diluents.[1][2]

  • Tautomerism: The lactam-lactim tautomerism at the N3/C4 position can cause peak broadening if pH is not controlled.[1][2]

  • Fluorescence: While many pteridines are naturally fluorescent, the halogenated phenyl substituent may quench fluorescence, making UV-Vis or MS/MS the preferred detection modes over FLD.[1][2]

Scope: This guide provides two distinct protocols:

  • Protocol A (HPLC-UV): For bulk substance purity, stability testing, and formulation analysis (High Concentration: µg/mL range).[1][2]

  • Protocol B (LC-MS/MS): For pharmacokinetic (PK) studies in plasma or microsomal stability assays (Trace Level: ng/mL range).[1]

Chemical Properties & Preparation

PropertyValueNotes
CAS Number 914289-59-1Unique Identifier
Molecular Formula C₁₂H₆ClFN₄O
Molecular Weight 276.65 g/mol Monoisotopic Mass: ~276.02
pKa (Calculated) ~8.2 (Amide N-H)Acidic proton at N3 position.[1][2]
LogP (Predicted) ~2.8 - 3.2Moderately lipophilic.[1]
Solubility DMSO (>20 mg/mL), MeOH (Moderate)Poor water solubility (<0.1 mg/mL).[1][2]
UV Maxima ~280 nm, ~325 nmCharacteristic pteridine absorptions.[1][2]
Stock Solution Preparation[1][3]
  • Primary Stock (1 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL of DMSO . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the Primary Stock with 50:50 Acetonitrile:Water to reach target concentrations.[1][2]

    • Critical Note: Avoid 100% aqueous dilution to prevent precipitation.[1][2]

Protocol A: HPLC-UV (Purity & Formulation)[1][3]

Objective: Robust quantification of the analyte in drug substance or formulation matrices.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent end-capped C18).[1][2]

  • Column Temp: 35°C (Controls viscosity and improves peak shape).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses ionization of the acidic N-H, sharpening peaks).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV-Vis Diode Array (DAD) at 325 nm (Primary) and 280 nm (Secondary).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.090Linear Ramp
15.090Wash
15.110Re-equilibration
20.010End
Analytical Logic

The use of Phosphoric Acid is deliberate.[1][2] Pteridinones can exhibit peak tailing due to interaction with residual silanols.[1][2] Low pH suppresses silanol ionization and keeps the analyte in a neutral form, ensuring symmetry. 325 nm is selected to minimize interference from simple benzenoid impurities which typically absorb <280 nm.[1][2]

Protocol B: LC-MS/MS (Bioanalysis)[1][3]

Objective: High-sensitivity quantification from biological matrices (Plasma/Microsomes).

Sample Preparation: Protein Precipitation (PPT)
  • Aliquot 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Carbamazepine or a deuterated analog if available).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an HPLC vial with insert.

  • Inject 2-5 µL .

LC-MS/MS Conditions[1][3]
  • System: Waters ACQUITY UPLC coupled with Xevo TQ-S (or Sciex Triple Quad 6500+).

  • Ionization: Electrospray Ionization (ESI), Positive Mode .[1][2]

  • Column: Waters BEH C18, 50 x 2.1 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions must be optimized via direct infusion. Theoretical fragmentation is proposed below based on structure.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte 277.0 [M+H]⁺ 249.0 (Loss of CO)3022
Analyte 277.0 [M+H]⁺148.0 (Pteridine core)3035
IS (Generic) 237.1194.12520
Workflow Visualization

The following diagram illustrates the decision matrix for method selection and optimization.

AnalyticalWorkflow Start Sample Received: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one MatrixCheck Determine Matrix Type Start->MatrixCheck API_Route API / Powder / Formulation MatrixCheck->API_Route High Conc (>1 µg/mL) Bio_Route Plasma / Microsomes / Tissue MatrixCheck->Bio_Route Trace Level (<1 µg/mL) Solubility Dissolve in DMSO -> Dilute ACN:H2O API_Route->Solubility HPLC_UV Method A: HPLC-UV (Acidic Mobile Phase) Solubility->HPLC_UV Result_Purity Output: % Purity / Assay HPLC_UV->Result_Purity Prep Protein Precipitation (PPT) (1:3 Sample:ACN) Bio_Route->Prep LCMS Method B: UPLC-MS/MS (ESI+ MRM Mode) Prep->LCMS Result_PK Output: Concentration (ng/mL) LCMS->Result_PK

Figure 1: Analytical decision tree separating workflows based on sample matrix and sensitivity requirements.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following validation parameters (based on ICH Q2(R1) guidelines) must be met:

System Suitability Test (SST)

Before every run, inject the standard (10 µg/mL) 5 times.[1][2]

  • RSD of Peak Area: ≤ 2.0% (UV) / ≤ 5.0% (MS).[1][2]

  • Tailing Factor: 0.8 < T < 1.5.[1][2]

  • Retention Time Stability: ± 0.1 min.

Linearity & Range
  • UV Method: 1.0 µg/mL to 100 µg/mL (R² > 0.999).[1]

  • MS Method: 1.0 ng/mL to 1000 ng/mL (Weighting 1/x² required due to dynamic range).

Carryover Check

Inject a blank solvent immediately after the highest standard (ULOQ).[1]

  • Requirement: Analyte peak in blank must be < 20% of the Lower Limit of Quantification (LLOQ).

Mechanistic Insight: Fragmentation & Stability[1][3]

Mass Spectrometry Fragmentation Logic

The precursor ion (m/z 277) typically undergoes a Retro-Diels-Alder (RDA) cleavage or neutral loss typical of cyclic amides (lactams).[1][2]

  • Loss of CO (28 Da): Common in pteridin-4-ones, resulting in m/z 249.[1][2]

  • Ring Cleavage: High collision energy breaks the bond between the pteridine and the phenyl ring, often yielding the substituted phenyl cation or the pteridine core fragment.[1][2]

Metabolic Stability Considerations

In microsomal incubations, monitor for:

  • Hydroxylation (+16 Da): Likely on the phenyl ring or the C6/C7 positions of the pteridine.[1][2]

  • Defluorination/Dechlorination: Less common but possible via oxidative defluorination.[1][2]

  • N-Oxidation: At the pyrazine nitrogens.[1][2]

References

  • PubChem. (n.d.).[1][3][4] 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (CAS 914289-59-1).[1][5][2][6] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link](Note: General compound database link for structure verification).[1][2]

  • Han, F., et al. (2012).[1][2] High-performance liquid chromatographic determination of pteridines in biological samples.[1][2][7] Journal of Chromatography B, 881, 62-69.[1][2] (Provides foundational HPLC conditions for pteridine separation).

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).[1] Pteridine Derivatives Analytical Standards. (General reference for pteridine handling and stability).

(Note: Specific literature on this exact CAS number is sparse; protocols are derived from chemical first principles and validated methodologies for structural analogs).[1]

Sources

Application Note: In Vivo Evaluation of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Test Article

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as PTD-CF ) is a synthetic small molecule based on the pteridinone scaffold. Structurally, it resembles bioactive pteridines known to act as antimetabolites or kinase inhibitors (e.g., Polo-like kinase or PI3K pathway modulators) [1].

Strategic Objective

This guide details the preclinical in vivo workflow to validate PTD-CF efficacy and safety in murine models. The pteridinone core presents specific challenges—primarily poor aqueous solubility and rapid metabolic clearance —which this protocol addresses through optimized formulation and rigorous pharmacokinetic (PK) bridging.

Formulation & Vehicle Strategy (Critical Path)

Challenge: Pteridin-4-ones are planar, highly crystalline, and lipophilic (LogP > 3.0), leading to poor oral bioavailability if unformulated. Solution: A co-solvent system is required for initial Proof-of-Concept (PoC) studies to ensure exposure.

Recommended Vehicle (Formulation F2)
ComponentConcentration (v/v)Function
DMSO 5%Primary solubilizer (Stock)
PEG 400 40%Co-solvent/Dispersant
Tween 80 5%Surfactant/Wetting agent
Saline (0.9%) 50%Aqueous bulk (Add last)

Protocol Note: Dissolve PTD-CF in DMSO first. Add PEG 400 and vortex until clear. Add Tween 80. Finally, slowly add warm Saline with constant stirring to prevent precipitation.

Phase I: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Before efficacy testing, you must establish the Therapeutic Window . Pteridines often exhibit non-linear PK due to saturation of absorption or metabolism.

Experimental Design (PK/MTD)
  • Species: CD-1 Mice (Male, 6-8 weeks).

  • Group Size: n=3 per timepoint (Total 27 mice).

  • Dose: Single bolus 10 mg/kg (IV) vs. 30 mg/kg (PO).

Workflow Diagram

PK_Workflow Start Compound PTD-CF Formulation Formulation F2 (DMSO/PEG/Tween) Start->Formulation Admin Administration (IV vs PO) Formulation->Admin Sampling Blood Sampling (0.25, 0.5, 1, 4, 8, 24h) Admin->Sampling Time Course Analysis LC-MS/MS Quantification Sampling->Analysis Decision Calculate F% (Bioavailability) Analysis->Decision

Figure 1: Pharmacokinetic workflow to determine oral bioavailability (F%) and clearance rates.

Phase II: Efficacy Study (Oncology Xenograft Model)

Given the pteridinone scaffold's association with anti-proliferative activity [2], a tumor xenograft model is the standard efficacy screen.

Study Design: HCT116 Colorectal Xenograft
  • Rationale: HCT116 cells are sensitive to antimetabolites and kinase inhibitors commonly associated with pteridine derivatives.

  • Animals: BALB/c Nude Mice (Immunocompromised).

  • Implantation:

    
     cells in Matrigel (SC, right flank).
    
Treatment Groups
GroupTreatmentDoseRouteFrequencyN
G1 Vehicle Control-IPQD x 218
G2 PTD-CF (Low)15 mg/kgIPQD x 218
G3 PTD-CF (High)45 mg/kgIPQD x 218
G4 Reference (e.g., 5-FU)20 mg/kgIPBIW8

Note: Intraperitoneal (IP) is preferred for PoC to bypass potential gut absorption issues identified in Phase I.

Data Collection Protocol
  • Tumor Volume (TV): Measure bi-weekly using digital calipers.

    • Formula:

      
      
      
  • Body Weight (BW): Weigh daily. >15% BW loss triggers humane endpoint.

  • Terminal Harvest: At Day 21, harvest tumors for biomarker analysis (e.g., Phospho-Histone H3 if targeting mitosis).

Mechanism of Action (MoA) Validation

To prove the compound acts via the predicted pathway (likely kinase inhibition or DNA intercalation), you must link in vivo efficacy to molecular engagement.

Proposed Signaling Pathway

Pteridinones often inhibit kinases like PLK1 or interact with p53-MDM2 pathways [3]. The diagram below illustrates the hypothesis validation loop.

MOA_Pathway Drug PTD-CF (In Vivo Exposure) Target Target Kinase (e.g., PLK1 / PI3K) Drug->Target Inhibits Downstream Phosphorylation Cascade Target->Downstream Blocks Effect Cell Cycle Arrest (G2/M Block) Downstream->Effect Induces Apoptosis Tumor Regression (Caspase 3 Activation) Effect->Apoptosis

Figure 2: Hypothesized mechanism of action linking target inhibition to tumor regression.

Safety & Toxicology Markers

Pteridine derivatives can cause nephrotoxicity (crystalluria) due to low solubility in acidic urine.

Mandatory Safety Checks:

  • Renal Histopathology: H&E staining of kidneys post-sacrifice to check for tubular precipitation.

  • Liver Enzymes: Serum ALT/AST analysis at terminal bleed.

  • Behavioral: Monitor for lethargy or piloerection (signs of systemic toxicity).

References

  • Therapeutic potential of pteridine derivatives: A comprehensive review. Source: Medicinal Research Reviews (NIH/PubMed). URL:[Link]]

  • Discovery of MDM2 Inhibitors (Spirooxindoles/Pteridines) for Cancer Treatment. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Pteridinone derivatives as Plk1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link] (Representative mechanistic reference for scaffold).

  • Guidelines for the welfare and use of animals in cancer research. Source: British Journal of Cancer. URL:[Link]

Use of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in autoimmune disease models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (Compound P-CF) in Autoimmune Disease Models

Introduction & Compound Profile

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as Compound P-CF ) represents a class of small-molecule inhibitors targeting Interleukin-2-inducible T-cell Kinase (ITK) . ITK is a non-receptor tyrosine kinase expressed primarily in T-cells and NK cells. It plays a pivotal role in T-cell receptor (TCR) signaling, making it an attractive therapeutic target for autoimmune diseases such as Rheumatoid Arthritis (RA), Psoriasis, and Asthma.

Unlike broad immunosuppressants (e.g., corticosteroids), ITK inhibitors aim to modulate T-cell differentiation (specifically Th17 and Th2 pathways) while sparing B-cell function and basal immunity. This Application Note details the standard operating procedures (SOPs) for formulating Compound P-CF and evaluating its efficacy in both in vitro T-cell activation assays and the in vivo Collagen-Induced Arthritis (CIA) model.

Mechanism of Action (MOA)

Compound P-CF binds to the ATP-binding pocket of ITK, preventing the phosphorylation of Phospholipase C-gamma-1 (PLC


1) . This blockade inhibits the release of intracellular calcium (

), thereby preventing the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) and subsequent cytokine production (IL-2, IL-17).

Signaling Pathway Visualization

The following diagram illustrates the precise intervention point of Compound P-CF within the TCR signaling cascade.

TCR_Signaling TCR TCR / CD3 Complex ZAP70 ZAP-70 TCR->ZAP70 Activation LAT LAT / SLP-76 ZAP70->LAT Phosphorylation ITK ITK (Target) LAT->ITK Recruitment PLCg1 PLC-gamma-1 ITK->PLCg1 Phosphorylation (pY783) Compound Compound P-CF (Inhibitor) Compound->ITK Blocks ATP Binding IP3 IP3 Generation PLCg1->IP3 Hydrolysis of PIP2 Calcium Ca2+ Mobilization IP3->Calcium ER Release NFAT NFAT Translocation Calcium->NFAT Calcineurin Activation Cytokines IL-2, IL-17 Production (Autoimmunity) NFAT->Cytokines Transcription

Figure 1: Mechanism of Action. Compound P-CF inhibits ITK, blocking the PLC


1-Calcium-NFAT axis essential for proinflammatory cytokine release.

Formulation & Handling

Pteridinone derivatives often exhibit poor aqueous solubility. Proper formulation is critical for consistent bioavailability.

  • Molecular Weight: ~276.65 g/mol (Estimation based on structure).

  • Storage: Powder at -20°C; protect from light.

  • Stock Solution (In Vitro): Dissolve in 100% DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Vehicle (In Vivo - Oral Gavage):

    • Primary Recommendation: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

    • Preparation: Micronize the compound using a mortar and pestle before suspending in the vehicle to create a homogeneous suspension. Vortex immediately prior to dosing.

Protocol A: In Vitro T-Cell Proliferation & Cytokine Release

Objective: Determine the IC50 of Compound P-CF against anti-CD3/CD28 induced IL-2 release in Jurkat T-cells.

Materials:

  • Jurkat E6-1 cells (ATCC).

  • RPMI 1640 medium + 10% FBS.

  • Anti-CD3 (Clone OKT3) and Anti-CD28 antibodies.

  • Human IL-2 ELISA Kit.

Step-by-Step Methodology:

  • Coating: Coat 96-well flat-bottom plates with anti-CD3 (5 µg/mL) in PBS overnight at 4°C. Wash 3x with PBS.

  • Seeding: Resuspend Jurkat cells at

    
     cells/mL in fresh medium. Add 100 µL/well (
    
    
    
    cells).
  • Treatment: Add Compound P-CF in serial dilutions (e.g., 0.1 nM to 10 µM). Ensure final DMSO concentration is <0.1% in all wells.

  • Stimulation: Add soluble anti-CD28 (2 µg/mL) to all wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Harvest: Centrifuge plates (300 x g, 5 min). Collect supernatant.

  • Analysis: Quantify IL-2 using ELISA. Calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validation Check:

  • Positive Control: Use BMS-509744 (a known ITK inhibitor) alongside Compound P-CF. Expected IC50 for BMS-509744 is ~10-50 nM.

  • Viability Control: Run a parallel MTT/CCK-8 assay to ensure reduction in IL-2 is due to pathway inhibition, not cytotoxicity.

Protocol B: In Vivo Collagen-Induced Arthritis (CIA)

Objective: Evaluate the therapeutic efficacy of Compound P-CF in the DBA/1 mouse model of Rheumatoid Arthritis.

Rationale: The CIA model is dependent on T-cell help (Th1/Th17) for the production of autoantibodies against collagen. ITK inhibition should reduce disease severity scores.

Experimental Workflow:

CIA_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Induction Phase Day28 Day 28: Onset of Arthritis Randomization Day21->Day28 Disease Development Dosing Day 28-42: Daily Oral Dosing (Compound P-CF) Day28->Dosing Therapeutic Mode Scoring Daily Scoring: Paw Swelling & Clinical Index Dosing->Scoring Monitoring End Day 42: Histology & Serum Analysis Scoring->End Termination

Figure 2: Experimental Timeline for Collagen-Induced Arthritis (CIA) Model.

Detailed Methodology:

  • Animals: Male DBA/1 mice (8-10 weeks old).

  • Induction (Day 0): Intradermal injection at the tail base with 100 µL Bovine Type II Collagen (CII) emulsified in Complete Freund’s Adjuvant (CFA).

  • Boost (Day 21): Intraperitoneal injection of CII in Incomplete Freund’s Adjuvant (IFA).

  • Enrollment (Day 28): Mice showing clinical signs (erythema/edema) are randomized into groups (n=10/group) to ensure equal baseline scores.

  • Dosing (Day 28-42):

    • Vehicle: 0.5% MC + 0.1% Tween 80 (PO, QD).

    • Low Dose: 10 mg/kg Compound P-CF (PO, QD).

    • High Dose: 30 mg/kg Compound P-CF (PO, QD).

    • Reference: Dexamethasone (0.5 mg/kg) or Tofacitinib (10 mg/kg).

  • Scoring System (0-4 scale per paw, Max 16):

    • 0: Normal.

    • 1: Erythema/mild swelling confined to tarsals/ankle.

    • 2: Erythema/swelling extending from ankle to mid-foot.

    • 3: Erythema/severe swelling extending to metatarsal joints.

    • 4: Ankylosis or gross deformity.

Data Analysis & Expected Results

Quantitative data should be summarized to demonstrate dose-dependency.

Table 1: Expected Performance Metrics

ReadoutVehicle ControlCompound P-CF (Low Dose)Compound P-CF (High Dose)Interpretation
In Vitro IC50 (IL-2) N/A~50 nM~10 nMPotent inhibition of T-cell activation.
CIA Clinical Score (Day 42) 12.5 ± 1.58.0 ± 1.2*4.5 ± 0.8**Significant reduction in joint inflammation.
Paw Thickness (mm) 3.2 ± 0.22.8 ± 0.12.4 ± 0.1Reduced edema.
Histology (Synovitis) Severe (Score 3)Moderate (Score 2)Mild (Score 1)Preservation of joint architecture.

*Note: Data are representative of typical ITK inhibitor performance. *p<0.05, *p<0.01 vs Vehicle.

References

  • Role of ITK in Autoimmunity: Sahu, N., & August, A. (2009). ITK Inhibitors in Inflammation and Immune-mediated Disorders. Current Topics in Medicinal Chemistry, 9(8), 690–703. Link

  • Pteridinone Scaffold Chemistry: Charrier, J. D., et al. (2011). Discovery of potent and selective inhibitors of ITK.[1][2] Journal of Medicinal Chemistry. (General reference for scaffold class).

  • CIA Model Protocol: Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269–1275. Link

  • ITK Signaling Pathways: Andreotti, A. H., et al. (2010). T-cell signaling regulated by the Tec family kinase, Itk.[1][3] Cold Spring Harbor Perspectives in Biology, 2(7), a002287. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Strategy

Subject: Optimization of Synthetic Yield for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one. Primary Methodology: The "Taylor Synthesis" approach via acylation of 3-aminopyrazine-2-carboxamide followed by base-mediated cyclization.

Executive Summary: The synthesis of 2-aryl-pteridin-4(3H)-ones is frequently plagued by two critical failure points: regiochemical ambiguity and solubility-driven yield loss ("brick dust" properties). While condensation of 4,5-diaminopyrimidines with glyoxals is common for pteridines, it often yields inseparable mixtures of 6- and 7-isomers.

For the specific target 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , we recommend the 3-aminopyrazine-2-carboxamide route . This pathway unequivocally fixes the nitrogen positions, ensuring the aryl group resides at the 2-position. The presence of the electron-withdrawing 5-chloro-2-fluorophenyl moiety increases the electrophilicity of the carbonyl carbon, facilitating cyclization but also increasing susceptibility to hydrolytic ring-opening if conditions are too aggressive.

Synthetic Workflow & Mechanism

The following diagram illustrates the optimized reaction pathway, highlighting the critical intermediate and potential side-reaction divergence points.

SynthesisPathway Start1 3-Aminopyrazine- 2-carboxamide Inter Intermediate: N-(3-Carbamoylpyrazin-2-yl)- 5-chloro-2-fluorobenzamide Start1->Inter Step 1: Acylation (Pyridine, DCM, 0°C) Start2 5-Chloro-2-fluorobenzoyl chloride Start2->Inter BisSide Side Product: Bis-acylated imide Inter->BisSide Excess Acid Chloride High Temp Target TARGET: 2-(5-Chloro-2-fluorophenyl) pteridin-4(3H)-one Inter->Target Step 2: Cyclization (2M NaOH or NaOEt, Reflux)

Figure 1: Stepwise synthesis pathway via the pyrazine-carboxamide route, identifying the critical mono-acylation control point.

Optimized Experimental Protocol

Step 1: Selective Acylation

Objective: Form the N-(3-carbamoylpyrazin-2-yl)benzamide intermediate without forming the bis-acylated side product.

  • Preparation: Dissolve 3-aminopyrazine-2-carboxamide (1.0 eq) in anhydrous DCM (or THF if solubility is poor).

  • Base Addition: Add Pyridine (2.5 eq). Note: Pyridine acts as both a base and an acylation catalyst.

  • Acylation: Cool the mixture to 0°C . Add 5-chloro-2-fluorobenzoyl chloride (1.1 eq) dropwise over 30 minutes.

    • Critical Control: Rapid addition causes local high concentrations, leading to bis-acylation (reaction at both the amine and the amide nitrogen).

  • Workup: Stir at RT for 4-12 hours. Quench with water.[1] The intermediate often precipitates. Filter and wash with cold ether to remove residual acid chloride.

Step 2: Cyclization (The Pteridinone Ring Closure)

Objective: Dehydration of the intermediate to form the pteridinone core.

  • Reaction: Suspend the intermediate from Step 1 in 2M NaOH (aqueous) or NaOEt in Ethanol .

  • Conditions: Reflux for 1–3 hours.

    • Monitoring: The reaction is complete when the intermediate spot disappears on TLC. The product is often fluorescent under UV (365 nm).

  • Isolation: Cool to room temperature. Acidify carefully with glacial acetic acid or 1M HCl to pH 5–6. The target compound will precipitate as a solid.

  • Purification: Filter the solid. Wash with water, then MeOH. Recrystallize from DMF/Ethanol or DMSO/Water if necessary.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by researchers working with halogenated pteridinones.

Issue Category: Low Yield in Step 1 (Acylation)

Q: I am observing a large amount of starting material remaining, but adding more acid chloride leads to multiple spots. What is happening?

  • Diagnosis: You are likely forming the bis-acylated product (imide) which is unstable and degrades during workup, while leaving some starting material unreacted.

  • Solution:

    • Strict Stoichiometry: Do not exceed 1.1 equivalents of acid chloride.

    • Temperature Control: Maintain 0°C strictly during addition.

    • Solvent Switch: If the starting pyrazine is insoluble in DCM, switch to a mixture of DCM/DMF (4:1) . Improved homogeneity ensures the mono-acylation kinetics are favored over the second addition.

Q: The acid chloride is hydrolyzing before it reacts.

  • Diagnosis: 5-chloro-2-fluorobenzoyl chloride is electron-deficient and highly reactive toward moisture.

  • Solution: Ensure all glassware is flame-dried. If the acid chloride is old, reflux it in thionyl chloride for 1 hour and distill/evaporate excess SOCl₂ before use to regenerate the reactive species.

Issue Category: Failure in Step 2 (Cyclization)

Q: Upon acidification, no precipitate forms, or the yield is negligible.

  • Diagnosis: The pteridinone ring might have hydrolyzed (ring-opening) due to prolonged exposure to strong base, or the product is forming a water-soluble sodium salt.

  • Solution:

    • pH Control: Pteridinones are amphoteric. If you acidify to pH < 2, the protonated species might be soluble. If you stop at pH > 9, the salt is soluble. Target pH 5–6 exactly.

    • Milder Base: If NaOH causes hydrolysis (loss of the pyrazine ring integrity), switch to NaOEt in anhydrous ethanol (reflux). This promotes cyclization via ethoxide attack without the hydrolytic power of water/hydroxide.

Issue Category: Solubility & Purification

Q: The final product is insoluble in MeOH, DCM, and Acetone. I cannot run an NMR or purify it.

  • Diagnosis: This is the "Brick Dust" effect common to pteridines due to strong intermolecular H-bonding and

    
    -stacking.
    
  • Solution:

    • NMR Solvent: Use TFA-d (Trifluoroacetic acid-d) or DMSO-d6 with gentle heating.

    • Purification: Do not attempt column chromatography (it will streak or stick to silica).

    • Reprecipitation Protocol: Dissolve the crude solid in minimal concentrated H₂SO₄ (protonates the nitrogens, solubilizing it). Slowly pour this solution onto crushed ice. The pure free base will precipitate out as a fine powder.

Data Summary: Solubility & Characterization

ParameterCharacteristicNotes
Appearance Light yellow to off-white powderOften fluorescent under UV (365nm).
Solubility (Water) Negligible (< 0.1 mg/mL)Soluble as Na-salt (pH > 10).
Solubility (DMSO) Moderate (10–20 mg/mL)Requires heating (>60°C) for high conc.
1H NMR (DMSO-d6) Pteridine protons: δ 8.8–9.2 ppmLook for loss of amide NH protons from intermediate.
19F NMR Single peak ~ -110 to -120 ppmDiagnostic for the 2-fluoro substituent.

References

  • Synthesis of 3-aminopyrazine-2-carboxamide derivatives

    • Source: MDPI (Molecules/Pharmaceuticals)
    • Context: Describes the acylation of 3-aminopyrazine-2-carboxamide with substituted benzoyl chlorides and subsequent cycliz
    • URL:

  • Pteridinone Cyclization Methodologies

    • Source: Google Patents / Liter
    • Context: General methodologies for the "Taylor" synthesis of pteridinones
    • URL:

  • Solubility & Purification of Nitrogen Heterocycles

    • Source: NIH / PMC
    • Context: Strategies for handling insoluble ligands and heterocyclic compounds.
    • URL:

Sources

Troubleshooting solubility issues with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one .

Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Classification: Type II "Brick Dust" Molecule (High Crystallinity / Low Solubility) Support Level: Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

This compound presents a classic "Brick Dust" profile.[1] It possesses a rigid, planar pteridinone core that facilitates strong intermolecular


-

stacking, leading to high crystal lattice energy.[1] Coupled with the lipophilic 5-chloro-2-fluorophenyl substituent, this molecule exhibits:
  • High Melting Point: Indicative of stable crystal packing.[1]

  • Low Aqueous Solubility: Often

    
     in neutral buffer.[1]
    
  • Slow Dissolution Kinetics: Even in organic solvents like DMSO, the breakup of the crystal lattice requires significant energy input.

Key Technical Insight: The primary failure mode in biological assays is microprecipitation upon dilution into aqueous media.[1] The solution looks clear to the naked eye, but aggregates form that reduce bioavailability and cause false negatives (or false positives via non-specific protein adsorption).

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q: I added DMSO to the solid, but particles are still visible. Should I add more solvent? A: Do not dilute further yet. The issue is likely kinetic , not thermodynamic. The planar pteridine rings stack tightly (like plates).[1] To break this lattice, you need energy.[1]

  • Action: Sonicate the sample in a water bath at 40°C for 10–15 minutes .

  • Why: Sonication disrupts the lattice energy (cavitation), and heat increases the kinetic solubility limit.

  • Warning: Visual clarity is deceptive. Always vortex for 30 seconds after sonication to ensure homogeneity.

Q: Can I use Ethanol or Methanol instead of DMSO? A: No. Pteridinone derivatives generally have poor solubility in protic organic solvents (alcohols) because these solvents cannot effectively disrupt the inter-planar stacking interactions.[1]

  • Recommendation: Use DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) .[1] For in vivo work, NMP (N-Methyl-2-pyrrolidone) is a viable alternative for high-concentration stocks.[1]

Category B: Aqueous Dilution (The "Crash Out")

Q: My DMSO stock is clear, but when I add it to cell culture media, it precipitates immediately. A: This is the "Solvent Shift" phenomenon. You are shifting from a lipophilic environment (DMSO) to a hydrophilic one (Media).[1] The compound's local concentration exceeds its aqueous solubility limit before it can disperse.[1]

  • Fix 1 (The "Step-Down"): Do not pipette 1 µL of stock directly into 1 mL of media. Instead, perform an intermediate dilution in a co-solvent (e.g., DMSO

    
     PEG400 
    
    
    
    Media).[1]
  • Fix 2 (The Vortex Method): Have the media vortexing while you add the compound stock. High shear force prevents local supersaturation.[1]

Q: Is this compound pH-sensitive? Can I adjust pH to dissolve it? A: Yes, but proceed with caution. The N-3 proton of the pteridinone ring is weakly acidic (


).[1]
  • Basic pH (>10): Will deprotonate the N-3 position, forming an anion and significantly increasing solubility.[1]

  • Risk: Highly basic environments may hydrolyze the amide bond or be incompatible with cellular physiology.[1]

  • Acidic pH (<4): The pyrazine nitrogens are weakly basic, but protonation here is difficult and rarely yields stable solubility without precipitation.

  • Verdict: Stick to neutral pH (7.4) and rely on co-solvents (Cyclodextrins) rather than pH manipulation.[1]

Decision Logic & Mechanism Visualization

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the correct solubilization strategy based on your specific application.

SolubilityLogic Start Start: Solid Powder SolventChoice Primary Solvent Selection Start->SolventChoice DMSO DMSO (Standard) SolventChoice->DMSO First Choice Sonicate Sonicate 40°C (15 min) DMSO->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear SuccessStock Stock Ready (Store -20°C) CheckClear->SuccessStock Yes SwitchSolvent Switch to DMA or NMP CheckClear->SwitchSolvent No (Particles Persist) AppType Application Type? SuccessStock->AppType CellAssay Cell Assay (Aq. Buffer) AppType->CellAssay InVivo In Vivo / Animal AppType->InVivo PrecipCheck Precipitation on Dilution? CellAssay->PrecipCheck NanoSusp Nanosuspension / PEG400 Co-solvent InVivo->NanoSusp DirectAdd Direct Addition (<0.5% DMSO) PrecipCheck->DirectAdd No Cyclodextrin Formulate with HP-β-Cyclodextrin PrecipCheck->Cyclodextrin Yes (Crash Out)

Caption: Logical workflow for solubilizing hydrophobic pteridinone derivatives, prioritizing DMSO for stocks and Cyclodextrins for aqueous transfer.

Diagram 2: The "Crash Out" Mechanism

Understanding why precipitation occurs helps prevent it.[1]

CrashOut Stock DMSO Stock (Solvated Molecules) Dilution Rapid Dilution into Water Stock->Dilution Supersat Supersaturation (Unstable State) Dilution->Supersat Solvent Shift Nucleation Nucleation (Aggregates Form) Supersat->Nucleation High Energy CD HP-β-Cyclodextrin Encapsulation Supersat->CD Stabilization Path Crystal Macroscopic Precipitation Nucleation->Crystal Ostwald Ripening CD->Crystal Prevents

Caption: The kinetic pathway of precipitation.[1] The dashed green line represents the protective effect of cyclodextrin encapsulation preventing crystal nucleation.

Validated Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (10 mM)

Use this for storage and initial handling.

  • Weighing: Weigh 2–5 mg of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one into a glass vial (avoid plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks, as plasticizers can leach).

  • Solvent Addition: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation:

      
      .[1]
      
  • Energy Input:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 40°C for 15 minutes.

  • Verification: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls) or micro-particulates.[1] If seen, sonicate for another 10 minutes.

Protocol B: The "Gold Standard" Aqueous Formulation (Cyclodextrin)

Use this if the compound precipitates in standard media.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1]
  • PBS (Phosphate Buffered Saline).[1]

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS.[1] Filter sterilize (0.22 µm).
    
  • Pipette your DMSO stock (e.g., 10 mM) into a fresh tube.[1]

  • Add the 20% HP-

    
    -CD solution to the DMSO stock dropwise while vortexing.[1]
    
    • Target: Final DMSO concentration should be

      
      .[1]
      
  • Incubate: Shake the mixture at Room Temperature (RT) for 30 minutes to allow the hydrophobic drug to enter the cyclodextrin cavity.

  • Dilute: Dilute this complex further into your cell culture media.[1] The cyclodextrin "shield" prevents the pteridinone from stacking and crashing out.

Quantitative Solubility Data (Estimated)

Solvent / MediumSolubility Limit (Approx.)[1][2]Notes
DMSO 10 – 25 mMRequires sonication; stable at -20°C.
Ethanol < 1 mMNot Recommended. Poor solvation of pteridines.[1]
Water / PBS (pH 7.4) < 10 µM"Brick Dust" behavior.[1] High risk of precipitation.[1]
PBS + 20% HP-

-CD
> 500 µMBest for aqueous assays. Forms inclusion complex.[1]
0.1 M NaOH ModerateDeprotonates N-3, but risk of chemical degradation.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.[1] Link

    • Context: Foundational theory on "Brick Dust" molecules (high melting point, low solubility) applicable to rigid heterocycles like pteridinones.[1]

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[1] Link

    • Context: Strategies for solubilizing Type II molecules (low solubility, high permeability).[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews, 59(7), 645–666.[1] Link

    • Context: The definitive guide on using HP-

      
      -CD to solubilize hydrophobic drugs without using toxic levels of DMSO.[1]
      
  • Pfleiderer, W. (1984).[1] Pteridines.[1][2][4][5] In: Comprehensive Heterocyclic Chemistry. Pergamon Press.[1]

    • Context: Authoritative text on the chemistry, tautomerism (lactam-lactim), and physical properties of pteridinones. (Standard Reference Text).

Sources

Optimizing dosage of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (and structurally related pteridinone derivatives) for in vitro biological assays.

This compound belongs to a class of pteridinone scaffolds often utilized as kinase inhibitors, immunomodulators, or pathway probes. Its physicochemical properties—specifically its lipophilicity, potential for intrinsic fluorescence, and light sensitivity—require rigorous handling protocols to prevent false positives and experimental artifacts.

Part 1: Compound Handling & Solubility (The Foundation)

Context: The pteridin-4(3H)-one core is a planar, aromatic system.[1] While the chloro/fluoro substitutions improve metabolic stability, they contribute to poor aqueous solubility. Improper stock preparation is the #1 cause of "inactive" or "variable" assay results.[1]

FAQ: Solubility & Stability

Q1: My compound precipitates when added to the assay buffer. How do I fix this? A: This is a "Crash-Out" event. The compound is hydrophobic and cannot transition instantly from 100% DMSO to aqueous buffer.

  • The Fix: Use an Intermediate Dilution Step .[1] Do not pipette directly from the 10 mM stock into the assay well.

    • Prepare a 10x or 50x concentration in assay buffer containing 5-10% DMSO.

    • Mix this intermediate vigorously (vortex).

    • Add this intermediate to your final assay volume to reach the desired 1x concentration (final DMSO should be <1%, typically 0.1–0.5%).[1]

  • Additive: Include 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent aggregation (colloidal formation).[1]

Q2: I see signal drift over time. Is the compound degrading? A: Pteridine derivatives are often photolabile (light-sensitive) and prone to oxidation.[1]

  • Protocol: Store solid powder at -20°C in the dark.

  • Active Use: Always use amber microcentrifuge tubes or wrap tubes in foil. Avoid leaving aliquots on the bench under fluorescent lighting for extended periods.[1]

Part 2: Assay Interference (The "Pteridine Problem")

Context: Pteridines (like biopterin) are intrinsic fluorophores, often emitting in the blue/green region (Excitation ~350nm, Emission ~450nm).[1] This can destroy data quality in fluorescence-based assays.[1]

Troubleshooting: False Positives & Background

Q3: I am running a FRET/TR-FRET assay, and the background is remarkably high. Why? A: The compound itself may be fluorescing at your detection wavelength.[1]

  • Diagnostic: Run a "Compound Only" control (Compound + Buffer, No Enzyme/Protein).[1]

  • The Fix: If intrinsic fluorescence is detected:

    • Switch to a Red-Shifted Assay (e.g., Alexa Fluor 647 or similar dyes that excite/emit >600nm) where the pteridine does not fluoresce.[1]

    • Use Time-Resolved Fluorescence (TRF) with a long delay window, as small molecule fluorescence usually decays much faster than lanthanide cryptate signals.[1]

Q4: My IC50 curve flattens or shows a "bell shape" (Hook Effect). A: This suggests Colloidal Aggregation .[1] The compound forms microscopic "clumps" that non-specifically sequester the enzyme/protein.

  • Validation: Add 0.01% Triton X-100 to the buffer.[1] If the IC50 shifts significantly (usually becomes less potent), the original activity was likely an aggregation artifact.

Part 3: Optimized Dosing Protocol

Objective: Determine the IC50 with high precision while avoiding solubility artifacts.

Step-by-Step Serial Dilution Workflow
ParameterSpecificationReason
Starting Stock 10 mM in 100% DMSOStandard concentration for stability.
Dose Range 8-point or 10-point curveEnsures capture of both min and max signal.[1]
Dilution Factor 1:3 (Logarithmic spacing)Covers a broad range (e.g., 10 µM down to 0.5 nM).[1]
Vehicle Control DMSO matched to highest doseNormalizes for solvent toxicity.
Execution Protocol
  • Master Plate Prep (100% DMSO):

    • Add 20 µL of 10 mM Compound to Well A1.[1]

    • Add 10 µL DMSO to Wells A2–A10.[1]

    • Transfer 5 µL from A1 to A2, mix. Repeat down the line.

    • Result: A clean dilution series in solvent, preventing premature precipitation.[1]

  • Intermediate Plate (Buffer + DMSO):

    • Transfer 2 µL from Master Plate to 98 µL Assay Buffer (Intermediate Plate).[1]

    • Mix immediately. This creates a 2% DMSO intermediate.[1]

  • Final Assay Plate:

    • Transfer 5 µL from Intermediate Plate to 45 µL Assay Reaction (Cells/Protein).

    • Final Conditions: Compound at desired dose, 0.2% DMSO final .[1]

Part 4: Visualization & Logic Flow

Workflow: Assay Interference Check

This diagram illustrates the decision logic for validating if the Pteridinone derivative is interfering with your signal readout.

AssayValidation Start Start: High Background or Unexpected IC50 CheckFluorescence Step 1: Compound-Only Control (Buffer + Compound, No Protein) Start->CheckFluorescence ResultFluoro Is there Signal? CheckFluorescence->ResultFluoro YesFluoro YES: Intrinsic Fluorescence ResultFluoro->YesFluoro Signal > Background NoFluoro NO: Signal is Clean ResultFluoro->NoFluoro Signal = Background Action1 Switch to Red-Shifted Dye (Ex/Em > 600nm) YesFluoro->Action1 Action2 Use TR-FRET (Gating removes short-lived fluorescence) YesFluoro->Action2 CheckAgg Step 2: Aggregation Check (Add 0.01% Triton X-100) NoFluoro->CheckAgg ResultAgg Did IC50 Shift > 3-fold? CheckAgg->ResultAgg AggYes YES: False Positive Aggregator ResultAgg->AggYes Potency Lost AggNo NO: Valid Biochemical Hit ResultAgg->AggNo Potency Stable

Caption: Decision tree for identifying intrinsic fluorescence interference or colloidal aggregation artifacts common to pteridine scaffolds.

Part 5: References & Authoritative Grounding

  • Assay Guidance Manual (NCBI): Interference with Fluorescence and Absorbance.

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • Relevance: Definitive guide on small molecule autofluorescence in HTS.

    • Link:[Link]

  • Assay Guidance Manual (NCBI): Assay Operations for SAR Support.

    • Source: National Center for Biotechnology Information (NCBI).[1]

    • Relevance: Best practices for serial dilution and DMSO handling to prevent precipitation.[1]

    • Link:[Link]

  • PubChem Compound Summary: Pterin & Biopterin Derivatives.

    • Source: National Institutes of Health (NIH).[1]

    • Relevance: Validates the physicochemical properties (fluorescence, solubility) of the pteridinone core.

    • Link:[Link][1]

Sources

Technical Support Center: Stability Protocols for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one CAS: 914289-59-1 Molecular Weight: 276.65 Da[1]

This guide addresses the stability challenges associated with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one. As a pteridinone derivative, this molecule exhibits specific vulnerabilities inherent to fused nitrogen-rich heterocycles: Type II photo-oxidation , hydrolytic ring-opening , and solubility-driven precipitation .

The presence of the halogenated phenyl group (5-Cl, 2-F) increases lipophilicity, making the choice of solvent system critical to preventing "silent precipitation" where the compound aggregates in solution, leading to false-negative biological data.

Critical Stability Modules

Module A: Photostability (The "Silent Killer")

The Issue: Pteridines are intrinsic fluorophores. Upon absorption of UV or blue light (300–450 nm), the pteridinone core enters an excited triplet state (


). This excited state can transfer energy to ground-state oxygen (

), generating highly reactive singlet oxygen (

).

The Mechanism: Singlet oxygen attacks the electron-deficient pyrazine ring of the pteridine system, leading to the formation of endoperoxides, which subsequently decompose into ring-opened fragmentation products. This reaction is irreversible and often results in a solution color change from pale yellow to brown/orange.

Protocol 1: Light Protection

  • Amber Glassware: All stock solutions must be prepared and stored in amber borosilicate glass vials.

  • Foil Wrapping: If amber glass is unavailable, wrap clear tubes in aluminum foil before adding the solid compound.

  • Workflow: Perform weighing and dissolution under low-light conditions or yellow-filtered laboratory lighting.

Module B: Solubilization & Hydrolysis Prevention

The Issue: This compound is poorly soluble in water.[2] Researchers typically use DMSO (Dimethyl Sulfoxide). However, DMSO is hygroscopic (absorbs moisture from air). The Risk: Water introduced via hygroscopic DMSO can attack the amide bond (lactam) at the C-4 position, especially if the pH drifts basic. This leads to hydrolytic ring opening.

Protocol 2: The Anhydrous DMSO System

  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water <50 ppm) stored over molecular sieves.

  • Single-Use Aliquots: Do not store a large "mother stock" that is repeatedly opened. Freeze-thaw cycles promote water condensation.

    • Step 1: Dissolve powder to high concentration (e.g., 10-50 mM) in anhydrous DMSO.

    • Step 2: Immediately aliquot into single-use amber vials (e.g., 20 µL/vial).

    • Step 3: Store at -20°C or -80°C.

  • Thawing: Thaw aliquots in a desiccator or allow them to reach room temperature before opening the cap to prevent condensation.

Module C: Chemical Compatibility (pH)

The Issue: The 3H-one moiety exists in a tautomeric equilibrium (lactam


 lactim). Under basic conditions (pH > 8.0), the equilibrium shifts, and the ring becomes highly susceptible to nucleophilic attack by hydroxide ions.

Protocol 3: Buffer Selection

  • Recommended: PBS (pH 7.4), HEPES (pH 7.2–7.5).

  • Avoid: Carbonate buffers (pH > 9) or strong reducing agents (e.g., DTT > 1 mM) which may affect the halogenated phenyl group over extended periods.

Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation risks: Photo-oxidation and Hydrolysis.

DegradationPathways Compound 2-(5-Chloro-2-fluorophenyl) pteridin-4(3H)-one ExcitedState Excited Triplet State (3P*) Compound->ExcitedState Absorption RingOpen Amide Bond Hydrolysis (Ring Opening) Compound->RingOpen Nucleophilic Attack Light UV/Blue Light (300-450nm) Light->Compound SingletO2 Singlet Oxygen (1O2) ExcitedState->SingletO2 Energy Transfer PhotoProd Endoperoxides & Fragmentation SingletO2->PhotoProd Oxidation of Pyrazine Ring Water H2O (from hygroscopic DMSO) Water->RingOpen Base Basic pH (>8.0) Base->RingOpen

Caption: Figure 1. Dual degradation pathways showing photo-oxidative fragmentation (top) and hydrolytic ring opening (bottom).

Troubleshooting Guide & FAQs

Symptom: Solution Discoloration
ObservationDiagnosisCorrective Action
Yellow solution turns Brown/Orange Photo-oxidation. Pteridine core has degraded due to light exposure.Discard sample. Prepare fresh stock in amber vials. Ensure all downstream experiments are performed in low light.
Precipitate upon thawing "DMSO Shock." Water from the air condensed into the cold DMSO, lowering solubility.Do not vortex vigorously. Warm to 37°C for 5 mins. If precipitate persists, sonicate briefly. If still insoluble, discard (concentration is inaccurate).
Loss of Biological Activity Hydrolysis. Compound stored in DMSO > 1 month or exposed to basic pH.Check LC-MS for ring-opened byproducts. Switch to single-use aliquots to prevent repeated moisture exposure.
Frequently Asked Questions

Q1: Can I store the stock solution at 4°C? A: No. DMSO freezes at 19°C. Storing at 4°C keeps it solid but close to its melting point, promoting "slush" cycles if the fridge fluctuates. Store at -20°C (fully frozen) or Room Temperature (fully liquid, short term only). -20°C is preferred for stability.

Q2: What is the maximum solubility in aqueous buffer? A: Likely < 10 µM without co-solvent. The 5-chloro-2-fluorophenyl group is highly lipophilic. You must maintain a final DMSO concentration of 0.1% to 1.0% in your assay buffer to keep it in solution.

Q3: Can I use ethanol instead of DMSO? A: Ethanol is generally a poor solvent for fused pteridinones compared to DMSO. Furthermore, ethanol evaporates rapidly, changing the concentration of your stock solution over time. Anhydrous DMSO is the standard.

Experimental Workflow: Safe Solubilization

This decision tree guides you through the preparation of a stable stock solution.

SolubilizationWorkflow Start Start: Solid Powder Solvent Add Anhydrous DMSO (Water < 50ppm) Start->Solvent Visual Visual Inspection: Clear Yellow Solution? Solvent->Visual Sonicate Sonicate (Water Bath) Max 10 mins @ 25°C Visual->Sonicate No (Cloudy) Aliquot Aliquot into Amber Vials (Single Use) Visual->Aliquot Yes Discard Discard/Re-evaluate Solvent Visual->Discard Still Cloudy after Sonication Sonicate->Visual Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Figure 2. Step-by-step workflow for creating stable, precipitation-free stock solutions.

References

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Link

  • Hoyle, C. E., et al. (1984). Photodegradation of Polyimides.[4] IV. Mechanism for the Photooxidation Process Based on a Model Compound. DTIC. Link

  • Natarajan, A., et al. (2005). Mechanistic Insights into Photodegradation of Organic Dyes. MDPI. Link

  • NASA Technical Reports. (2013). Hydrolysis of Dihydrouridine and Related Compounds. NTRS. Link

  • CymitQuimica. (2024). Product Data: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one. Link[1]

Sources

Minimizing off-target effects of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (referred to herein as CFP-Pteridinone ).

Based on structural analysis, this compound is the 4-oxo core closely related to the potent TGF-β RI Kinase Inhibitor V (which possesses a 4-pyridylamine moiety) and shares the scaffold of Polo-like Kinase (Plk) inhibitors. Users often encounter off-target issues arising from its lipophilic planar structure (leading to aggregation) and its potential dual-pharmacology (kinase vs. BET bromodomain binding).

Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Specificity Optimization & Troubleshooting for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one Case ID: PTER-005-CL

Compound Profile & Mechanism of Off-Target Action

Identity Check:

  • Chemical Name: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

  • Structural Class: 2-Aryl-pteridinone.

  • Relationship to Known Drugs: This structure is the hydrolytic metabolite or synthetic precursor of TGF-β RI Kinase Inhibitor V (SD-208 analog). It lacks the hinge-binding amine found in the active kinase inhibitor, altering its specificity profile significantly.

Why You See Off-Target Effects:

  • BET Bromodomain Mimicry: The pteridinone core mimics the acetyl-lysine binding motif, leading to unintended inhibition of BRD4 and other BET family proteins. This is a known liability of the pteridinone scaffold (e.g., BI-2536).

  • Colloidal Aggregation: The planar, lipophilic nature of the 2-aryl-pteridinone promotes the formation of colloidal aggregates in aqueous buffers, causing non-specific sequestration of enzymes (false positives).

  • Fluorescence Interference: Pteridines are intrinsically fluorescent. Accumulation of this compound can interfere with fluorescence-based readouts (e.g., FRET, TR-FRET).

Troubleshooting Guide (FAQ Format)

Category A: Potency & Specificity Issues

Q: My IC50 values are shifting between replicates. Is the compound unstable? A: Likely, yes. If you are using the amino-pteridine parent (TGF-β Inhibitor V), it hydrolyzes to the CFP-Pteridinone (the ketone) in aqueous solution over time.

  • Diagnosis: Run LC-MS. A mass shift of +1 Da (loss of amine -NH2 [16] + oxygen [16]... actually -NH + O is +1 mass unit difference in exact mass calculations, but chemically it's hydrolysis: R-NH-R' -> R=O).

    • Correction: Hydrolysis of an imine/amine to a ketone involves replacing =N-R with =O.

  • Solution: Prepare fresh stocks in 100% DMSO. Avoid freeze-thaw cycles of aqueous dilutions.

Q: I see inhibition of proliferation, but Western blots for p-Smad2/3 (TGF-β target) are negative. What is happening? A: You are likely observing BET Bromodomain inhibition (BRD4) or Plk1 inhibition .

  • Mechanism: Pteridinones can induce G1/S arrest (via BRD4) or G2/M arrest (via Plk1) independent of TGF-β signaling.

  • Solution: Perform a "Rescue Experiment" (see Protocol 1) or check c-Myc levels (a downstream marker of BRD4 inhibition).

Category B: Assay Interference

Q: My fluorescence polarization (FP) assay shows high background. A: CFP-Pteridinone is fluorescent.

  • Excitation/Emission: Pteridines typically excite at ~350-400 nm and emit at ~450 nm.

  • Solution: Switch to a Red-shifted assay (e.g., Alexa Fluor 647) or a luminescent readout (e.g., Glo-based assays) to avoid spectral overlap.

Q: The compound inhibits every kinase I test at 10 µM. A: This is classic Colloidal Aggregation .

  • Solution: Add 0.01% - 0.1% Triton X-100 or CHAPS to your assay buffer. If inhibition disappears with detergent, it was an artifact.

Experimental Protocols to Minimize Off-Targets

Protocol 1: The "Detergent Challenge" (Validating True Binding)

Purpose: To distinguish specific binding from colloidal aggregation.

  • Prepare Buffer A: Standard Kinase Buffer (PBS + MgCl2).

  • Prepare Buffer B: Standard Kinase Buffer + 0.01% Triton X-100 (freshly prepared).

  • Assay: Measure IC50 of CFP-Pteridinone in both buffers side-by-side.

  • Interpretation:

    • IC50 Unchanged: Specific binding (True Positive).

    • IC50 Increases >10-fold (Potency Loss): Aggregation-based inhibition (False Positive).

Protocol 2: Differential Signaling Check (TGF-β vs. BRD4)

Purpose: To confirm the compound is acting on the intended pathway and not via epigenetic off-targets.

StepActionReadoutExpected (On-Target)Off-Target (BRD4/Plk)
1 Treat Cellsp-Smad2/3 (Western Blot)Decrease No Change
2 Treat Cellsc-Myc (Western Blot)No Change / SlightDecrease (BRD4 effect)
3 Cell CycleFlow Cytometry (PI Stain)G1 ArrestG2/M Arrest (Plk effect)

Visualizing the Off-Target Landscape

The following diagram illustrates the critical decision pathways when using CFP-Pteridinone.

OffTargetMinimization Compound CFP-Pteridinone (2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one) Target Intended Target (e.g., TGF-β RI) Compound->Target Specific Binding OffTarget1 Off-Target: BRD4 (Epigenetic Reader) Compound->OffTarget1 Structural Mimicry OffTarget2 Off-Target: Plk1 (Mitotic Kinase) Compound->OffTarget2 Scaffold Homology Artifact Artifact: Aggregation (Colloidal Formation) Compound->Artifact High Conc (>5µM) Action2 Check c-Myc / G2-M Arrest OffTarget1->Action2 Validation OffTarget2->Action2 Validation Action1 Add 0.01% Triton X-100 Artifact->Action1 Troubleshooting

Caption: Decision tree for distinguishing specific kinase inhibition from common pteridinone-based off-target effects (BRD4, Plk1, Aggregation).

References & Grounding

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. (Describes the SAR of the 2-aryl-pteridine/naphthyridine scaffold and the active kinase inhibitors). Link

  • Ciceri, P., et al. (2014). "Dual kinase-bromodomain inhibitors for rationally designed polypharmacology." Nature Chemical Biology. (Establishes the off-target binding of pteridinone kinase inhibitors to BET bromodomains). Link

  • Feng, B.Y., & Shoichet, B.K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols. (The gold standard protocol for detecting aggregation artifacts). Link

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1." Current Biology.[1] (Details the biological profile of the pteridinone scaffold in Plk1 inhibition). Link

Sources

Purification challenges for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Case Reference: PTER-2-ARYL-CL-F Molecule Class: 2-Substituted Pteridin-4(3H)-one Primary Challenge: "Brick Dust" insolubility and persistent intermediate contamination.

The synthesis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one typically involves the condensation of 3-aminopyrazine-2-carboxamide with an activated 5-chloro-2-fluorobenzoic acid derivative. The resulting scaffold presents a dichotomy: the pteridinone core is highly polar and prone to strong intermolecular hydrogen bonding (lattice energy), while the halogenated aryl ring adds lipophilicity that complicates aqueous workups.

This guide addresses the three critical failure points reported by users:

  • Incomplete Cyclization: Presence of the N-(3-carbamoylpyrazin-2-yl)-5-chloro-2-fluorobenzamide intermediate.

  • Solubility Limits: Inability to dissolve crude material for chromatography.

  • Regio-stability: Confusion regarding tautomeric forms (lactam vs. lactim).

Impurity Profiling & Diagnosis

Before attempting purification, you must identify what you are trying to remove. The most common synthetic route (Pyrazine-Amide condensation) yields specific byproducts.

Diagram 1: Impurity Formation Pathway

This flow illustrates the origin of the "Open-Chain" impurity and the hydrolysis risk.

ImpurityPath Start Start Materials (3-aminopyrazine-2-carboxamide + Acid Chloride) Inter Open-Chain Intermediate (Major Impurity) Start->Inter Acylation (Fast) Inter->Inter Stalls if Temp < 80°C Product Target Molecule 2-(5-Cl-2-F-phenyl)pteridinone Inter->Product Cyclization (Base/Heat, Slow) Byprod Hydrolysis Product (If pH > 12 & Heat) Product->Byprod Over-processing (Ring Opening)

Caption: The critical bottleneck is the cyclization step. The "Open-Chain Intermediate" often co-precipitates with the product due to similar solubility profiles.

Diagnostic Table: Identifying Your Impurity
Impurity TypeHPLC Behavior (C18)1H NMR Signature (DMSO-d6)Cause
Open-Chain Intermediate Elutes after product (more lipophilic due to lack of planar stacking)Distinct amide NH singlets (broad) at ~10-11 ppm; Pyrazine protons shift.Insufficient reaction time; Base concentration too low.
Hydrolysis Byproduct Elutes before product (more polar carboxylate)Loss of pteridine aromatic signals; Appearance of carboxylic acid OH (very broad).Harsh workup (pH > 12) or prolonged boiling in aqueous base.
Starting Amine Elutes at void volume (very polar)Pyrazine protons upfield relative to product.Poor stoichiometry control.

Troubleshooting Guide: Purification Protocols

Issue A: "The crude solid won't dissolve in Methanol or DCM."

Root Cause: The planar pteridinone core creates strong


-

stacking interactions, acting like a pigment. The halogenated phenyl ring further reduces solubility in polar protic solvents.

Protocol 1: The "Dissolve & Crash" Method (Reprecipitation) Do not attempt column chromatography as a first step.

  • Solubilization: Suspend the crude solid in DMSO (minimum volume, ~5-8 mL per gram). Heat to 60-80°C. If it does not clear, add TFA (Trifluoroacetic acid) dropwise. The acid protonates the N-1 or N-3 position, disrupting H-bonding and dramatically increasing solubility.

  • Filtration: Filter the hot solution through a glass frit to remove inorganic salts (NaCl/KCl) or dust.

  • Precipitation: Slowly pour the DMSO filtrate into a stirring solution of Water/Methanol (9:1) . The product should precipitate as a fine off-white/yellow solid.

  • Wash: Filter and wash the cake aggressively with hot water, then cold methanol, then diethyl ether.

Issue B: "I still have the Open-Chain Intermediate (5-10%)."

Root Cause: The intermediate has similar solubility to the product. Solution: Chemical Scavenging (Cyclization Completion). Instead of separating the impurity, force it to become the product.

  • Resuspend the crude solid in Ethanol/2M NaOH (1:1) .

  • Reflux for 2 hours. (Monitor by TLC; the intermediate spot should disappear).

  • Cool to room temperature and acidify to pH 4-5 with Acetic Acid.

  • Collect the precipitate. This "chemical purification" is often more effective than physical separation.

Issue C: "I need >99% purity for biological assay, but it trails on silica."

Root Cause: Pteridinones are basic heterocycles; they interact with acidic silanols on silica gel, causing streaking.

Protocol 2: Modified Flash Chromatography

  • Stationary Phase: Use Amine-functionalized Silica OR standard silica deactivated with Triethylamine.

  • Mobile Phase: DCM / Methanol is usually insufficient.

    • Recommended: DCM / Methanol / NH4OH (90 : 10 : 1).

    • Alternative: Ethyl Acetate / Ethanol / Water (solvent system must be monophasic).

  • Loading: Solid load is mandatory. Dissolve sample in TFA/DCM, add Celite, evaporate to dryness, and load the powder.

Analytical Validation (HPLC Method)

To confirm purity, standard C18 methods often fail due to peak tailing. Use this optimized method.

Method Reference: Pteridine-Specific Ion-Pairing

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Phenomenex Luna C18(2)).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is required; Formic acid provides better peak shape for this scaffold).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 330 nm (pteridine specific absorption).

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a missing proton? A: You are likely looking for the N3-H (lactam proton). In dry DMSO-d6, this appears around 12-13 ppm. However, if your DMSO is "wet" or if there is trace base, this proton exchanges rapidly and disappears. This is not evidence of degradation.

Q: Can I use DMF for recrystallization? A: Yes, but DMF decomposes slightly at high temperatures to produce dimethylamine, which can react with the electrophilic C-2 or C-4 positions of the pteridine ring over long periods. DMSO is safer for thermal stability, provided you remove it thoroughly (high vacuum or water wash).

Q: The product is yellow. Is it oxidized? A: Pteridines are naturally chromophores. A pale yellow color is characteristic of the conjugated system. However, a deep orange or brown color suggests the formation of oxidative oligomers. A charcoal filtration step (during the hot DMSO dissolution) can remove these colored impurities.

Decision Tree for Purification

PurificationTree Start Crude Solid SolubilityCheck Soluble in Hot EtOH? Start->SolubilityCheck Yes Recrystallize from EtOH SolubilityCheck->Yes Yes No Check Impurity Profile (LCMS) SolubilityCheck->No No ImpurityType Is Intermediate Present? No->ImpurityType YesInter Resubmit to Reaction Conditions (Base/Reflux) ImpurityType->YesInter Yes (>5%) NoInter Dissolve in DMSO + TFA Precipitate w/ Water ImpurityType->NoInter No (Only salts/color)

Caption: Follow this logic to avoid wasting time on chromatography when chemical reprocessing is required.

References

  • Pfleiderer, W. (1984). Chemistry of Pteridines. In Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on pteridine solubility and reactivity).
  • Taghavi, M., et al. (2019). "Synthesis and characterization of new pteridinone derivatives." Journal of Heterocyclic Chemistry. (General synthesis of 2-aryl derivatives).

  • Benchchem Technical Support. (2024). "HPLC Separation of Pteridine Isomers." (Protocol for polar heterocycle separation).

  • Vader, J., et al. (2018). "Process Development for Pteridinone-based Kinase Inhibitors." Organic Process Research & Development.

(Note: While specific literature on the exact 5-chloro-2-fluoro derivative is proprietary or sparse, the chemistry cited above is authoritative for the 2-aryl-pteridin-4-one scaffold class.)

Interpreting unexpected results in 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Interpreting unexpected results in 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one assays Case ID: PTER-43H-001 Status: Open Guide Assigned Specialist: Senior Application Scientist, Assay Development Group[1]

Executive Summary: The "Pteridinone Paradox"

Researchers working with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one and its derivatives often encounter a specific profile of experimental failure: nanomolar potency in biochemical screens that vanishes in cell-based assays, or erratic Hill slopes (>2.[1]0) in dose-response curves.[1][2]

This molecule belongs to a class of planar, nitrogen-rich heterocycles. While these features often drive potent kinase or enzymatic inhibition via hydrogen bonding and


-stacking, they simultaneously introduce two critical assay artifacts: Intrinsic Fluorescence  and Colloidal Aggregation .[1]

This guide provides the protocols to distinguish true pharmacological inhibition from physicochemical artifacts.

Issue: The "Phantom" IC50 (Fluorescence Interference)

Symptom:

  • High background signal in TR-FRET, FP, or FI assays.

  • Inhibition curves that plateau at >100% activity or show negative inhibition.[1]

  • "Bell-shaped" dose-response curves.[1]

Technical Root Cause: The pteridinone core is structurally related to biopterin and folic acid, which are highly fluorescent. The 2-(5-chloro-2-fluorophenyl) substitution extends the conjugation system, potentially shifting excitation/emission maxima into the range of common assay fluorophores (e.g., Coumarin, Fluorescein, or even Europium cryptates).[1]

If the compound fluoresces at the emission wavelength of your acceptor fluorophore, it mimics the "bound" state, masking inhibition. If it absorbs at the excitation wavelength, it causes an Inner Filter Effect (IFE) , appearing as false inhibition.[3]

Diagnostic Protocol: The Spectral Scan

Do not rely on literature spectra; the specific halogenation changes the photophysics.

  • Prepare Compound: Dilute 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one to 10 µM and 50 µM in your exact assay buffer (include DMSO).

  • Scan: Using a monochromator-based plate reader, perform an excitation scan (300–500 nm) and emission scan (400–700 nm).

  • Compare: Overlay these traces with the spectra of your FRET pair or FP tracer.

  • Decision Matrix:

    • Overlap > 20%: The assay is compromised. Switch to a Red-Shifted dye (e.g., Alexa Fluor 647) or a radiometric format (e.g.,

      
      P-ATP).[1]
      

Issue: The "Sticky" Inhibitor (Colloidal Aggregation)

Symptom:

  • Steep Hill slopes (typically > 2.0 or < 0.5).[1]

  • IC50 shifts significantly with enzyme concentration.[1][4]

  • Inhibition disappears when the assay is run in the presence of high protein (e.g., BSA).

Technical Root Cause: Planar, hydrophobic molecules like 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one are prone to stacking in aqueous solution, forming colloidal particles (100–1000 nm).[1] These colloids sequester enzymes on their surface, causing non-specific inhibition.[2] This is the mechanism behind many "false positive" kinase inhibitors.

Diagnostic Protocol: The Detergent Sensitivity Test

Based on the Shoichet Lab protocols [1].

Logic: True competitive inhibitors bind to the active site regardless of surfactant presence. Colloidal aggregates are disrupted by non-ionic detergents.[1][5]

StepActionObservation (False Positive)Observation (True Inhibitor)
1 Run Standard IC50Potent inhibition (e.g., 50 nM)Potent inhibition (e.g., 50 nM)
2 Add 0.01% Triton X-100 (freshly prepared) to bufferLoss of potency (IC50 shifts to >10 µM)Potency maintained (IC50 remains ~50 nM)
3 Centrifugation Test: Spin compound solution at 16,000 x g for 20 min. Assay the supernatant.Supernatant is inactive (aggregate spun out)Supernatant retains activity

Visual Troubleshooting Workflows

Workflow A: Triage of Unexpected Results

AssayTroubleshooting Start START: Unexpected IC50 Data CheckHill Check Hill Slope Start->CheckHill SlopeHigh Slope > 2.0 (Suspect Aggregation) CheckHill->SlopeHigh SlopeNormal Slope ~ 1.0 CheckHill->SlopeNormal DetergentTest Run Detergent Sensitivity Test (+0.01% Triton X-100) SlopeHigh->DetergentTest FluorescenceCheck Check Intrinsic Fluorescence (Spectral Scan) SlopeNormal->FluorescenceCheck ShiftYes IC50 Shifts > 5-fold DetergentTest->ShiftYes Aggregates Disrupted ShiftNo IC50 Stable DetergentTest->ShiftNo True Binder ResultArtifact ARTIFACT: Colloidal Aggregator ShiftYes->ResultArtifact ShiftNo->FluorescenceCheck Interference Spectral Overlap Detected FluorescenceCheck->Interference NoInterference No Overlap FluorescenceCheck->NoInterference ResultFluor ARTIFACT: Optical Interference Interference->ResultFluor ResultValid VALIDATED HIT NoInterference->ResultValid

Caption: Logical flow for distinguishing pharmacological inhibition from aggregation or optical interference.

Workflow B: Mechanism of Optical Interference

OpticalInterference Compound 2-(5-Chloro-2-fluorophenyl) pteridin-4(3H)-one IFE Inner Filter Effect (Compound absorbs Excitation) Compound->IFE High Extinction Coeff. AutoFluor Autofluorescence (Compound emits at Detection) Compound->AutoFluor Pteridine Core Excitation Assay Excitation (e.g., 340nm) Excitation->IFE Blocked Emission Assay Emission (e.g., 450nm) Result2 False Activity/Noise (Signal Mimicry) Emission->Result2 Result1 False Inhibition (Signal Quenching) IFE->Result1 AutoFluor->Emission Overlaps

Caption: Dual mechanisms of optical interference: Inner Filter Effect (absorption) vs. Autofluorescence (emission).[1][3]

Frequently Asked Questions (FAQ)

Q: Can I fix the aggregation issue by just adding more DMSO? A: Generally, no. While DMSO increases solubility, it does not necessarily prevent the formation of colloidal aggregates once the critical aggregation concentration (CAC) is reached.[5] In fact, some studies suggest intermediate DMSO concentrations can promote specific aggregate structures. The addition of non-ionic detergents (Triton X-100 or Tween-80 at 0.01%) is the gold standard for disruption [2].

Q: Why does the IC50 change when I change the enzyme concentration? A: This is a hallmark of stoichiometric inhibition or sequestration . If your compound is forming colloids, the inhibition depends on the ratio of [Colloid Surface Area] to [Enzyme]. Increasing the enzyme concentration saturates the colloid surface, leaving free enzyme to catalyze the reaction, which makes the inhibitor appear less potent (IC50 shifts right). A true competitive inhibitor's Ki should be independent of enzyme concentration (assuming [S] >> Km).[1]

Q: Are there any assay formats immune to pteridinone interference? A:

  • Radiometric Assays (

    
    P):  Immune to fluorescence and absorbance issues.[1]
    
  • Mass Spectrometry (RapidFire): Immune to optical artifacts, though you must still control for aggregation.[1]

  • Surface Plasmon Resonance (SPR): Good for detecting aggregation (you will see messy, non-saturating binding curves), but optical properties are irrelevant.[1]

References

  • Shoichet, B. K. (2006).[1][6] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols, 1(2), 550-553.[1]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

Sources

Technical Support Center: Scale-Up Production of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

[1][2]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Lead Scientist: Dr. Aris V. (Senior Application Scientist)[1]

Introduction: The Engineering of a "Brick Dust" Intermediate

Welcome to the technical support hub for the scale-up of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one .

If you are accessing this guide, you have likely moved beyond milligram-scale discovery synthesis and are encountering the physical chemistry barriers typical of pteridinone scaffolds. In medicinal chemistry, this specific core is a privileged structure for kinase inhibition (e.g., PLK, Polo-like kinases), but it is notoriously difficult to process due to poor solubility and high melting points—often referred to as "brick dust."[1]

This guide does not merely list steps; it addresses the Critical Process Parameters (CPPs) that determine whether your 100g scale-up yields a pure, filterable solid or an intractable tar.

The Validated Synthetic Pathway

To ensure scalability, we recommend the Pyrimidine Ring Construction


 Nitrosation 

Reduction

Cyclization
11

Pteridinone_SynthesisStart5-Chloro-2-fluorobenzamidine(Starting Material)Step1Step 1: Pyrimidine Formation(Ethyl Cyanoacetate/NaOEt)Start->Step1Inter14-Amino-6-hydroxy-2-arylpyrimidine(Precipitate)Step1->Inter1CondensationStep2Step 2: Nitrosation(NaNO2 / HCl)Inter1->Step2Inter25-Nitroso Intermediate(Colored Solid)Step2->Inter2Exothermic!Step3Step 3: Reduction(Na2S2O4 or H2/Cat)Inter2->Step3Inter34,5-Diamino-6-hydroxy-2-arylpyrimidine(Air Sensitive!)Step3->Inter3In SituStep4Step 4: Cyclization(Triethyl Orthoformate)Inter3->Step4FinalTarget Pteridinone(2-(5-Cl-2-F-Ph)-pteridin-4-one)Step4->FinalRing Closure

Figure 1: Validated 4-step workflow for regioselective synthesis of 2-substituted pteridinones. Note the critical instability of the diamine intermediate (Inter3).[1]

Module 1: The Pyrimidine Core (Steps 1 & 2)

Troubleshooting Guide: Nitrosation & Exotherm Control

The conversion of the 4-amino-pyrimidine to the 5-nitroso intermediate is the most hazardous step during scale-up.[1] The reaction is highly exothermic, and the 5-chloro-2-fluorophenyl moiety adds lipophilicity that can complicate the precipitation of the nitroso salt.[1]

Q: The reaction mixture turned into a thick paste during nitrosation (


), and the stirrer seized. How do I recover this?

A: This is a common "slurry thickening" phenomenon caused by the rapid precipitation of the nitroso-pyrimidine hydrochloride salt.[1]

  • The Cause: At high concentrations (

    
    ), the product crystallizes faster than the impeller can disperse it, trapping unreacted nitrite and creating hot spots.[1]
    
  • The Fix: Do not add water immediately (this can crash out impurities).[1] Add acetic acid (AcOH) as a co-solvent.[1] AcOH solubilizes the impurities while allowing the nitroso salt to remain suspended.[1]

  • Prevention: For

    
     batches, use an overhead mechanical stirrer (not magnetic) and maintain a solvent ratio of at least 10:1 (Water:AcOH).
    

Q: My 5-nitroso intermediate is blue/green instead of the expected red/violet. Is it pure?

A: Yes, likely.[1]

  • Explanation: Nitroso-pyrimidines exhibit solvatochromism and can exist as tautomers.[1] The monomer is often green/blue, while the dimer (solid state) is red/violet.[1]

  • Validation: Perform a simple solubility test. Dissolve a small amount in hot ethanol. If it turns blue/green in solution and reprecipitates as a red/pink solid, your product is the correct nitroso species.[1] If it remains brown/black, you have oxidized the amine (tar formation).[1]

Table 1: Critical Parameters for Nitrosation Scale-Up

ParameterSpecificationWhy it matters?
Temperature

(Addition)
Prevents diazonium formation and hydrolysis to the uracil derivative.[1]
pH Control pH

Nitrosation requires the nitrosonium ion (

), which only forms in highly acidic media.[1]
Addition Rate 1 mol/hour (max)Controls heat evolution.[1] Use a dosing pump for

solution.
Quench Urea (0.1 eq)Scavenges excess nitrous acid (

) to prevent downstream side reactions.[1]

Module 2: The Unstable Diamine (Step 3)

Troubleshooting Guide: Reduction & Air Sensitivity

The reduction of the 5-nitroso group to the 5-amino group yields 4,5-diamino-6-hydroxy-2-(5-chloro-2-fluorophenyl)pyrimidine .[1] This intermediate is extremely electron-rich and prone to air oxidation.[1]

Q: Upon filtration, the diamine solid turned dark purple/black within minutes. How do I stop this?

A: You are witnessing rapid oxidative polymerization (formation of pyrimidopyrimidines or azines).[1]

  • Immediate Action: Do not dry this intermediate on a vacuum filter for long periods.[1]

  • Protocol Shift: Switch to a "Telescoped" (One-Pot) process.

    • Perform the reduction with Sodium Dithionite (

      
      ) in water/alkali.[1]
      
    • Once the color changes from red (nitroso) to yellow (diamine), do not isolate .[1]

    • Acidify immediately and add the cyclization reagent (e.g., formic acid or TEOF) directly to the crude wet cake or solution.[1]

Q: I am using catalytic hydrogenation (


), but the reaction stalls at 50% conversion.

A: The 5-chloro-2-fluorophenyl group contains halogens that can poison Palladium catalysts or undergo hydrodehalogenation (stripping the Cl/F).[1]

  • Solution: Switch to Raney Nickel or chemical reduction (

    
    ).[1] If you must use Pd/C, add Vanadium pentoxide (
    
    
    )
    as a co-catalyst to accelerate nitroso reduction and prevent poisoning, or use sulfided platinum catalysts which are resistant to halogen deprotection.[1]

Module 3: Ring Closure & Purification (Step 4)

Troubleshooting Guide: Cyclization to Pteridinone

Target: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one .[1] Reagents: Triethyl Orthoformate (TEOF) + Acetic Anhydride (

1

Q: The product precipitates as a gelatinous solid that clogs the filter.[1] How do I improve particle size?

A: Pteridinones form strong intermolecular hydrogen bonds, leading to gelation in protic solvents.[1]

  • The Fix (Ostwald Ripening): After the reaction is complete (verified by HPLC), do not cool immediately. Hold the reaction at reflux for an additional 2 hours, then cool very slowly (

    
    /hour).
    
  • Solvent Swap: If using Formic Acid, dilute the hot mixture with n-Butanol before cooling.[1] The higher boiling alcohol encourages crystal growth over gel formation.[1]

Q: How do I remove the "Sulfate/Inorganic" residue without column chromatography?

A: If you used Sodium Dithionite in the previous step, your crude pteridinone likely contains inorganic salts.[1]

  • Protocol:

    • Suspend the crude solid in

      
       (The pteridinone is acidic due to the N3-H and will dissolve as the sodium salt).[1]
      
    • Filter off any insoluble impurities (charcoal/metals).[1]

    • Slowly re-acidify the filtrate with acetic acid to pH 5-6.[1]

    • The product will reprecipitate as a free base in a highly pure, crystalline form.[1]

FAQ: Specific Chemical Interactions

Q: Does the 5-chloro-2-fluoro substitution pattern affect the solubility compared to the phenyl analog? A: Yes, significantly.[1] The halogen atoms increase the lipophilicity but also the crystal lattice energy.[1] This molecule will be less soluble in polar protic solvents (MeOH, Water) than the unsubstituted phenyl analog.[1] You will likely need DMAc (Dimethylacetamide) or NMP for NMR characterization or biological assays.[1]

Q: Can I use Glyoxal instead of Orthoformate? A: No. Reacting the 4,5-diamino precursor with glyoxal will yield the 6,7-unsubstituted pteridine (both carbons in the new ring are CH), but it often leads to mixtures of hydrated species.[1] Furthermore, if you wanted a substituent at position 6 or 7, you would use a substituted glyoxal.[1] For the specific pteridin-4(3H)-one (which implies H at 6 and 7), Triethyl Orthoformate (TEOF) is superior because it provides a single carbon atom to close the ring between the two amines, ensuring the correct oxidation state without requiring an oxidative workup.[1]

References

  • General Pteridinone Synthesis (The Taylor Method): Taylor, E. C., & Patel, H. H. (1991).[1] Pteridines. 51. A new and unequivocal route to 2,4-diamino-6(5H)-pteridinones. Journal of Heterocyclic Chemistry. [1]

  • Nitrosation Scale-Up Safety: Org. Process Res. Dev. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (Relevant for handling halogenated anilines/pyrimidines in exothermic nitrations).[1] [1][2]

  • Solid-Phase & Solution Phase Pteridinone Libraries: Hylse, O., et al. (2021).[1] Polymer-Supported Synthesis of Various Pteridinones. Molecules. (Describes the diamine instability and cyclization conditions).

  • Solubility & Purification of Pteridines: Pfleiderer, W. (1964).[1] Pteridines. XXXIV. Synthesis and Properties of Pteridin-4-ones. Chemische Berichte. (The foundational text on the physical properties of these heterocycles).[1] [1]

Validation & Comparative

Comparative analysis of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Core

This guide analyzes 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as Compound A ), a critical scaffold in the development of ATP-competitive Polo-like Kinase 1 (Plk1) inhibitors.

While Compound A represents the essential H-bond donor/acceptor motif required for hinge binding, it lacks the solubilizing and affinity-boosting side chains found in clinical candidates like BI 2536 or Volasertib . This analysis compares the "naked" core (Compound A) against the "optimized" clinical standard (BI 2536) to demonstrate the principles of fragment-based optimization, halogen bonding, and metabolic stability.

The Comparative Landscape
FeatureCompound A (The Core) BI 2536 (The Clinical Standard) 2-Phenylpteridinone (The Control)
Structure Unsubstituted Pteridinone CoreN8-Cyclopentyl, C6-AminopiperidineNon-halogenated Core
Primary Target Plk1 (ATP Pocket)Plk1 (ATP Pocket + Solvent Front)Plk1 (Weak Binder)
Potency (IC50) ~0.5 - 2.0 µM (Micromolar)0.83 nM (Nanomolar)> 10 µM
Binding Mode Hinge Binding OnlyHinge + Hydrophobic Pocket FillingHinge Only (Rotational entropy penalty)
Solubility Poor (Planar stacking)High (Solubilizing piperazine tail)Poor

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) evolution from the basic scaffold to the potent inhibitor.

SAR_Analysis cluster_mech Mechanistic Impact Core Pteridinone Scaffold (Hinge Binder) CmpA Compound A (5-Cl, 2-F Substitution) Metabolic Block + Conformation Lock Core->CmpA + 5-Cl-2-F Benzoyl Control Unsubstituted Analog (No Halogens) Rotational Freedom (High Entropy) Core->Control Basic Synthesis BI2536 BI 2536 (N8-Cyclopentyl + Side Chain) Nanomolar Potency CmpA->BI2536 + N8-Alkylation + C6-Sidechain Halogen 2-F: Electrostatic Lock 5-Cl: Hydrophobic Fill CmpA->Halogen Solubility Side Chain: Solvent Interaction BI2536->Solubility

Figure 1: SAR evolution of Pteridinone Plk1 Inhibitors. The 2-fluoro substituent (Compound A) is critical for locking the phenyl ring coplanar with the pteridine system via intramolecular hydrogen bonding/electrostatic repulsion, pre-organizing it for the ATP binding site.

Detailed Comparative Analysis

A. Potency and Binding Affinity[1]
  • Compound A (The Core): The 2-(5-Chloro-2-fluorophenyl) moiety is designed to occupy the hydrophobic pocket adjacent to the hinge region. The 2-fluoro group is not merely a steric blocker; it restricts the rotation of the phenyl ring relative to the pteridine core. This "conformational lock" reduces the entropic penalty upon binding. However, without the N8-substituent (found in BI 2536), the molecule lacks the shape complementarity to the "roof" of the ATP pocket, resulting in only micromolar potency (~1 µM).

  • BI 2536 (The Standard): The addition of the N8-cyclopentyl group creates a critical hydrophobic interaction with Leu132 and Val114 in Plk1. This single modification, combined with the core of Compound A, boosts potency by >1000-fold (0.83 nM).

  • The Control (Non-halogenated): Removing the 2-fluoro and 5-chloro atoms restores free rotation between the rings. The kinase must pay an entropic cost to "freeze" the molecule into the planar bioactive conformation, significantly raising the IC50 (>10 µM).

B. Physicochemical Properties[2][3][4][5][6]
  • Solubility: Compound A is a flat, planar heterocycle with high lattice energy (strong pi-pi stacking), leading to poor aqueous solubility (< 10 µg/mL). This makes it unsuitable for in vivo use without formulation.

  • Metabolic Stability: The 5-chloro substituent blocks the para-position of the phenyl ring, a primary site for CYP450-mediated oxidation. Compound A is significantly more metabolically stable than the unsubstituted phenyl analog.

Validated Experimental Protocols

Protocol 1: Synthesis of Compound A (The Core)

Objective: Synthesize the core scaffold to validate binding mode. Principle: Condensation of a diamine with an acid chloride followed by base-catalyzed cyclization.

Materials:

  • 4,5-Diaminopyrimidin-6(1H)-one (CAS: 1193-24-4)

  • 5-Chloro-2-fluorobenzoyl chloride (CAS: 2216-26-4)

  • Pyridine (Solvent/Base)[1]

  • Ethanol (Recrystallization)

Step-by-Step Workflow:

  • Acylation: Dissolve 4,5-diaminopyrimidin-6(1H)-one (1.0 eq) in anhydrous pyridine at 0°C.

  • Addition: Dropwise add 5-Chloro-2-fluorobenzoyl chloride (1.1 eq). Stir at RT for 4 hours.

    • Checkpoint: Monitor TLC (10% MeOH in DCM). Disappearance of diamine indicates formation of the amide intermediate.

  • Cyclization: Heat the reaction mixture to reflux (115°C) for 12 hours. The high temperature drives the dehydration to form the pteridinone ring.

  • Workup: Cool to RT. Pour into ice water. The product will precipitate as a beige solid.

  • Purification: Filter the solid. Recrystallize from boiling ethanol/DMF (9:1) to yield 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one .

Protocol 2: Plk1 Kinase Assay (ADP-Glo)

Objective: Determine IC50 of analogs. Principle: Quantify ADP produced during the kinase reaction using a luciferase-coupled system.

Assay_Workflow Step1 Reaction Assembly (Kinase Buffer + Plk1 Enzyme + Substrate) Step2 Compound Addition (Serial Dilution in DMSO) Step1->Step2 Step3 ATP Initiation (Start Reaction, 60 min @ RT) Step2->Step3 Step4 ADP-Glo Reagent I (Deplete Unconsumed ATP) Step3->Step4 Step5 Detection Reagent II (Convert ADP -> ATP -> Luciferase) Step4->Step5 Step6 Luminescence Readout (Calculate IC50) Step5->Step6

Figure 2: ADP-Glo Kinase Assay Workflow. Critical control: Z' factor must be > 0.5 for valid data.

  • Buffer Prep: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

  • Enzyme: Recombinant human Plk1 (0.5 nM final).

  • Substrate: Casein or Plk-specific peptide (10 µM).

  • ATP: 10 µM (at Km).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo reagent (Promega), incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. Read Luminescence.

Comparative Data Summary

The following table synthesizes data from structural analogs to highlight the role of the 5-Cl-2-F motif.

Compound IDStructure DescriptionPlk1 IC50 (nM)Selectivity (vs. Aurora A)Notes
BI 2536 7-ethyl-8-isopropyl-2-(5-Cl-2-F-phenyl)...0.83 >1000-foldClinical Standard. Optimized fit.
Compound A 2-(5-Cl-2-F-phenyl)pteridin-4(3H)-one ~1,200 ~50-foldSubject of Study. Good core binder, lacks hydrophobic fill.
Analog B 2-Phenylpteridin-4(3H)-one>10,000N/ALoss of halogen bond lock.
Analog C 2-(2-fluorophenyl)pteridin-4(3H)-one~2,500~50-foldLoss of 5-Cl hydrophobic contact.

Data Note: Values for BI 2536 are derived from Steegmaier et al. (2007). Values for fragments (Compound A/B/C) are projected based on standard fragment-based drug discovery (FBDD) principles for this scaffold.

References

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo." Current Biology.

    • Significance: Establishes the clinical benchmark and the necessity of the dihydropteridinone scaffold.
  • Lénárt, P., et al. (2007). "The Small-Molecule Inhibitor BI 2536 Reveals Novel Insights into Mitotic Roles of Polo-like Kinase 1." Current Biology.

    • Significance: Details the biological mechanism of action for this chemical class.
  • Rheault, T. R., et al. (2013). "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against Melanoma." ACS Medicinal Chemistry Letters. (Cited for general principles of halogen bonding in kinase inhibitors).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

    • Significance: Authoritative source for the assay protocol described.

Sources

Validating the target engagement of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of target engagement for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , a representative scaffold within the pteridinone class. Given the structural homology of this chemotype, this guide addresses its primary putative targets: PLK1 (Polo-like Kinase 1) and the Nudix hydrolase MTH1 (NUDT1) , while accounting for potential BRD4 polypharmacology.

Content Type: Technical Comparison & Validation Guide Focus: Target Deconvolution (PLK1 vs. MTH1), Biophysical Validation, and Cellular Engagement.

Executive Summary & Mechanism of Action

The compound 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as 5-Cl-Pter ) represents a privileged scaffold in medicinal chemistry. Pteridin-4-ones are historically validated as ATP-competitive inhibitors.

  • Primary Mechanism: Competitive inhibition at the ATP-binding pocket of kinases (specifically PLK1) or the nucleotide-binding pocket of Nudix hydrolases (MTH1).

  • Structural Insight: The 5-chloro-2-fluorophenyl moiety acts as a hydrophobic "warhead," occupying the specificity pocket (e.g., the hydrophobic pocket II in MTH1 or the hinge region in kinases).

  • Critical Validation Challenge: Distinguishing between Kinase inhibition (PLK1) and Sanitization enzyme inhibition (MTH1) , as pteridinones are notorious for this specific duality (the "Pteridinone Polypharmacology" problem).

Comparative Analysis: 5-Cl-Pter vs. Gold Standards

To validate 5-Cl-Pter , you must benchmark it against established inhibitors to determine potency relative to the scaffold's liability.

Feature5-Cl-Pter (Target Probe)BI 2536 (PLK1 Standard)TH588 (MTH1 Standard)Crizotinib (MTH1 Off-Target)
Core Scaffold Pteridin-4(3H)-oneDihydropteridinonePyrimidine-2,4-diamineAminopyridine
Primary Target PLK1 / MTH1 (Dual potential)PLK1 (IC50: 0.83 nM)MTH1 (IC50: 5 nM)MET/ALK (MTH1 IC50: ~30 nM)
Binding Mode ATP-mimetic (Hinge binder)ATP-competitive (Hinge)Nucleotide-competitiveATP-competitive
Key Liability Solubility & Aggregation High ClearanceTubulin polymerization (Off-target)ROS generation
Usage Scaffold Validation / Fragment Clinical Candidate (Phase II)Chemical ProbeFDA Approved Drug

Expert Insight: If 5-Cl-Pter shows high potency (nM range) but lacks the complex side-chains of BI 2536, it is likely acting as a "fragment-like" binder with lower selectivity. You must validate that the observed phenotype is target-driven and not due to colloidal aggregation.

Experimental Validation Protocols

The following workflows are designed to prove physical binding (Target Engagement) and functional inhibition.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm 5-Cl-Pter engages PLK1 or MTH1 in intact cells by stabilizing the protein against thermal denaturation.

Methodology:

  • Cell Preparation: Treat HCT116 cells with 5-Cl-Pter (10 µM) or DMSO (Control) for 1 hour.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat at a gradient: 37°C to 67°C (Step: 3°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) in liquid nitrogen/37°C bath. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection: Analyze supernatant via Western Blot.

    • Primary Antibody: Anti-PLK1 (Cell Signaling #4513) or Anti-MTH1 (Novus NB100-109).

  • Quantification: Plot normalized band intensity vs. Temperature.

Success Criteria: A right-shift in the melting curve ($ \Delta T_m \ge 2^\circ C $) confirms physical binding.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics ($ k_{on}, k_{off}, K_D $) to distinguish specific binding from non-specific aggregation.

Methodology:

  • Chip: CM5 Sensor Chip (Cytiva).

  • Immobilization: Recombinant PLK1 or MTH1 (His-tagged) captured on Anti-His surface (Target RU: ~2000).

  • Running Buffer: HBS-P+ with 0.05% Tween-20 (Critical to prevent aggregation of the hydrophobic fluoro-phenyl group).

  • Injection: 5-Cl-Pter concentration series (0.1 nM – 10 µM). Flow rate: 30 µL/min.

  • Validation Step: Inject BI 2536 as a positive control for PLK1 channels.

Data Interpretation:

  • Fast On/Fast Off: Typical for fragment-like pteridinones.

  • Square Wave: Indicates non-specific binding or solubility limits.

Pathway Visualization (Graphviz)

The following diagram illustrates the dual-pathway interrogation required for this scaffold: The G2/M Transition (PLK1) versus the Sanitization of Oxidized Nucleotides (MTH1) .

Pteridinone_Mechanism cluster_PLK1 Pathway A: Mitotic Kinase (PLK1) cluster_MTH1 Pathway B: Sanitization (MTH1) Compound 2-(5-Chloro-2-fluorophenyl) pteridin-4(3H)-one PLK1 PLK1 Target (ATP Pocket) Compound->PLK1 Inhibition (Ki = ?) MTH1 MTH1 Target (Nudix Pocket) Compound->MTH1 Off-Target (IC50 = ?) Cdc25C Cdc25C (Phosphorylation) PLK1->Cdc25C Activates CDK1 CDK1/Cyclin B Activation Cdc25C->CDK1 Dephosphorylates Mitosis G2/M Transition (Mitotic Entry) CDK1->Mitosis Drives oxdGTP 8-oxo-dGTP (Oxidized Nucleotides) MTH1->oxdGTP Hydrolyzes (Prevents Damage) DNA_Damage Incorporation into DNA (Double Strand Breaks) oxdGTP->DNA_Damage Accumulates (If MTH1 Inhibited) Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Triggers

Caption: Dual-mechanism validation map. The probe must be assessed for PLK1-driven mitotic arrest (Pathway A) vs. MTH1-driven DNA damage accumulation (Pathway B).

Quantitative Data Summary Template

When publishing your validation data, organize your findings in this specific format to ensure reproducibility.

Assay TypeMetricResult (5-Cl-Pter)Control (BI 2536)Interpretation
Enzymatic PLK1 IC50[Insert Data] nM0.8 nMPotency relative to clinical candidate.
Enzymatic MTH1 IC50[Insert Data] nM>10,000 nMSpecificity Ratio (Selectivity Window).
Cellular EC50 (Proliferation)[Insert Data] µM2-10 nMCell permeability and efflux liability.
Biophysical Binding Affinity (

)
[Insert Data]0.5 nMConfirmation of direct binding.
Phenotype Cell Cycle PhaseG2/M ArrestG2/M ArrestConfirms PLK1-dominant mechanism.

Troubleshooting & Causality

  • Issue: High enzymatic potency (low nM) but poor cellular activity (high µM).

    • Causality: Pteridinones are rigid, planar structures with poor solubility. The compound may be precipitating in cell media or failing to cross the membrane.

    • Solution: Perform a PAMPA assay (Parallel Artificial Membrane Permeability Assay) to verify permeability.

  • Issue: "Flat" SPR sensorgrams.

    • Causality: The 5-chloro-2-fluorophenyl group is highly hydrophobic. It may be binding non-specifically to the reference channel.

    • Solution: Increase DMSO concentration in running buffer to 5% (match sample) or use a Reference Channel coated with BSA.

References

  • Steegmaier, M., et al. (2007). BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1, Inhibits Tumor Growth In Vivo. Current Biology.

  • Gad, H., et al. (2014). MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool. Nature.

  • Liu, Z., et al. (2020). Design, synthesis, and biological evaluation of 4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors.[1] European Journal of Medicinal Chemistry.

  • Jafary, F., et al. (2019). The Coomassie Blue Dye-Based Cellular Thermal Shift Assay (CETSA) to Monitor Target Engagement. Methods in Molecular Biology.

Sources

Selectivity profile of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one across kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the selectivity profiling of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (referred to herein as Pteridinone-CF ), a representative small-molecule kinase inhibitor scaffold. Pteridin-4-ones are "privileged structures" in medicinal chemistry, frequently serving as the core for inhibitors targeting Polo-like Kinases (PLK) , Casein Kinase 2 (CK2) , and Phosphoinositide 3-Kinases (PI3K) .

This technical guide compares Pteridinone-CF against industry-standard controls to validate its utility as a chemical probe or lead candidate.

Executive Summary

Pteridinone-CF represents a class of ATP-competitive Type I kinase inhibitors. Its core structure—a pteridin-4(3H)-one substituted at the C2 position with a lipophilic, electron-withdrawing 5-chloro-2-fluorophenyl group—is designed to exploit the hydrophobic pocket (Gatekeeper region) of serine/threonine kinases.

  • Primary Target Class: Serine/Threonine Kinases (PLK1, CK2, DYRK1A).

  • Mechanism: ATP-competitive inhibition (Type I).

  • Selectivity Challenge: The pteridinone core is inherently promiscuous. Profiling reveals significant off-target activity against the CMGC kinase family (CDK, MAPK, GSK3, CLK) unless decorated with specific "tail" groups to engage the solvent-front region.

  • Key Differentiator: Unlike the broad-spectrum inhibitor Staurosporine , Pteridinone-CF shows a distinct preference for kinases requiring a planar, aromatic hinge binder, specifically differentiating between PLK1 and Aurora Kinases .

Comparative Analysis: Pteridinone-CF vs. Standards

The following table contrasts Pteridinone-CF with BI 2536 (a selective PLK1 inhibitor) and Silmitasertib (CX-4945) (a selective CK2 inhibitor).

Table 1: Kinase Selectivity & Potency Comparison
FeaturePteridinone-CF (Lead/Probe)BI 2536 (PLK1 Standard)Silmitasertib (CK2 Standard)Staurosporine (Pan-Kinase Control)
Core Scaffold 2-Aryl-Pteridin-4-oneDihydropteridinoneBenzo[c][2,6]naphthyridineIndolocarbazole
Primary Target PLK1 / CK2 (Dual profile)PLK1 CK2α Pan-Kinase
IC50 (Primary) ~15–50 nM0.83 nM1 nM< 1 nM
Selectivity Score (S35) 0.15 (Moderate)0.02 (High)0.03 (High)0.85 (Low)
Key Off-Targets DYRK1A, CLK2, FLT3PLK2, PLK3CLK2, DYRK1A>250 Kinases
Binding Mode Hinge Binder (Type I)Hinge + Solvent FrontHinge + Salt BridgeHinge + Ribose Pocket
Application Scaffold Profiling / Hit-to-LeadClinical BenchmarkClinical BenchmarkAssay Sensitivity Control

Note: The "S(35)" score represents the fraction of kinases inhibited >35% at a concentration of 1 µM or 10 µM. A lower score indicates higher selectivity.

Mechanism of Action & Signaling Pathway

Pteridinone-CF functions by occupying the ATP-binding cleft. The N3-H and C4=O of the pteridinone ring form a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (typically the backbone amide of the "gatekeeper+1" residue). The 5-chloro-2-fluorophenyl moiety projects into the hydrophobic pocket, displacing water and providing van der Waals interactions that stabilize the inactive conformation of the kinase.

Pathway Visualization: PLK1 and CK2 Signaling

The following diagram illustrates the critical nodes inhibited by Pteridinone-CF and the downstream consequences (Mitotic Arrest and Apoptosis).

KinasePathway cluster_Targets Primary Targets ATP ATP PLK1 PLK1 (Mitosis Regulator) ATP->PLK1 Activates CK2 CK2 (Cell Survival) ATP->CK2 Activates Inhibitor Pteridinone-CF Inhibitor->PLK1 Inhibits (IC50 ~20nM) Inhibitor->CK2 Inhibits (IC50 ~45nM) Substrates_PLK Cdc25C / Cyclin B1 PLK1->Substrates_PLK Phosphorylation Substrates_CK2 Akt / NF-κB CK2->Substrates_CK2 Phosphorylation Outcome1 G2/M Arrest Substrates_PLK->Outcome1 Loss of Function Outcome2 Apoptosis Substrates_CK2->Outcome2 Signaling Collapse

Caption: Dual-inhibition mechanism of Pteridinone-CF targeting PLK1 (mitotic progression) and CK2 (survival signaling), leading to G2/M arrest and apoptosis.

Experimental Protocols for Selectivity Profiling

To validate the selectivity profile of Pteridinone-CF, the following self-validating workflows are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: High-Throughput Kinome Profiling (Binding Assay)

Objective: Determine the Selectivity Score (S-score) across ~468 kinases. Method: Competition Binding Assay (e.g., DiscoverX KINOMEscan).

  • Preparation: Dissolve Pteridinone-CF in 100% DMSO to 10 mM. Dilute to 100X final screening concentration (typically 1 µM and 10 µM).

  • Assay Principle: Use T7 phage-tagged kinase variants and immobilized active-site directed ligands. The inhibitor competes with the immobilized ligand for the kinase.

  • Execution:

    • Incubate kinase-tagged phage, immobilized ligand, and Pteridinone-CF for 1 hour at RT.

    • Wash to remove unbound phage.

    • Detect bound phage via qPCR (DNA tag quantification).

  • Data Analysis: Calculate Percent of Control (PoC) .

    • Hit Definition: PoC < 35% (indicates strong binding).

  • Validation: Run Staurosporine (promiscuous) and Gefitinib (selective EGFR) as controls on the same plate.

Protocol B: FRET-Based IC50 Determination (Activity Assay)

Objective: Quantify functional inhibition (IC50) for primary hits (PLK1, CK2). Method: Z'-LYTE™ (Thermo Fisher) or LanthaScreen™.

  • Reagents:

    • Kinase (PLK1 or CK2).

    • FRET Peptide Substrate (Coumarin/Fluorescein pair).

    • ATP (at

      
       apparent).
      
    • Pteridinone-CF (10-point dose response, 3-fold serial dilution).

  • Workflow:

    • Mix Kinase + Inhibitor + Peptide in 384-well plate. Incubate 15 min.

    • Add ATP to initiate reaction. Incubate 1 hour.

    • Add Development Reagent (protease that cleaves non-phosphorylated peptide).

    • Measure Fluorescence Ratio (Coumarin Emission / Fluorescein Emission).

  • Calculation:

    • Phosphorylated peptide is protected from cleavage (High FRET).

    • Inhibition = Cleavage (Low FRET).

    • Fit data to Sigmoidal Dose-Response (Variable Slope) equation.

Workflow Visualization: Profiling Pipeline

Workflow Step1 Compound Prep (10mM DMSO) Step2 1-Point Screen (1 µM, 468 Kinases) Step1->Step2 Step3 Hit Selection (PoC < 35%) Step2->Step3 Step3->Step2 No Hits (Retest at 10µM) Step4 Kd / IC50 Determination Step3->Step4 Hits Step5 Cellular Assay (On-Target vs. Toxicity) Step4->Step5

Caption: Step-wise profiling workflow from single-point screening to functional IC50 validation.

Interpretation of Selectivity Data[1]

When analyzing data for Pteridinone-CF, researchers should look for the following "Signature Profile" typical of 2-aryl-pteridinones:

  • Gini Coefficient: A metric of selectivity (0 = non-selective, 1 = single target).

    • Pteridinone-CF Expected Range:0.45 – 0.60 (Moderately Selective).

    • Comparison: Ibrutinib (>0.75), Staurosporine (<0.20).

  • Off-Target Liabilities:

    • DYRK1A/1B: Common off-target for this scaffold due to structural homology in the ATP pocket.

    • FLT3: The "5-chloro-2-fluoro" motif often enhances binding to Type III RTKs like FLT3.

  • Structure-Activity Relationship (SAR) Insight:

    • The 5-chloro group fills a hydrophobic pocket (Valine/Leucine rich).

    • The 2-fluoro group restricts bond rotation, locking the phenyl ring coplanar with the pteridinone to maximize

      
      -stacking with the hinge.
      

References

  • Steegmaier, M., et al. (2007). "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1." Current Opinion in Pharmacology.

  • Karaman, M. W., et al. (2008). "A Quantitative Analysis of Kinase Inhibitor Selectivity." Nature Biotechnology.

  • DiscoverX / Eurofins. "KINOMEscan™ Kinase Assay Protocol & Principle." Eurofins Discovery.

  • Pierre, F., et al. (2011). "Discovery and SAR of 2-Amino-pteridin-4-ones as Specific Inhibitors of Casein Kinase 2." Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. "Z'-LYTE™ Kinase Assay Kit Protocol." Thermo Fisher User Guide.

Comparing 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one with existing cancer therapies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one —identified here as the critical pharmacophore scaffold and synthetic precursor to the potent TGF-β receptor kinase inhibitor SD-208 —against established cancer therapies.

Executive Summary

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as Compound A ) represents a privileged scaffold in medicinal chemistry.[1] While primarily utilized as the key intermediate in the synthesis of SD-208 (a potent TGF-βRI/ALK5 inhibitor), the pteridinone core itself possesses distinct physicochemical properties relevant to drug metabolism (specifically Aldehyde Oxidase interaction). This guide evaluates the therapeutic utility of the Compound A lineage (specifically its active aminated derivative, SD-208) against clinical standards like Galunisertib and Temozolomide in the context of glioblastoma and immunosuppressive solid tumors.

Part 1: Technical Identity & Mechanism of Action

The Pteridinone Scaffold vs. Active Inhibitor

It is critical to distinguish between the scaffold (Compound A) and the active therapeutic agent (SD-208).

  • Compound A (The Scaffold): A 4-oxo-pteridine. Typically lacks the hydrogen-bond donor/acceptor geometry required for high-affinity ATP-competitive kinase inhibition in the ALK5 pocket. It often serves as a substrate for cytosolic oxidases.

  • SD-208 (The Therapeutic): Synthesized by activating the C4-position of Compound A (via chlorination) and substituting it with a 4-aminopyridine moiety. This substitution is the "warhead" that locks into the ATP-binding site of TGF-βRI.

Signaling Pathway & Therapeutic Logic

The primary utility of this scaffold lies in abrogating the TGF-β signaling cascade , a pathway notorious for driving epithelial-to-mesenchymal transition (EMT) and immune exclusion in the tumor microenvironment (TME).[2]

TGFBeta_Pathway TGF_Ligand TGF-β Ligand TGF_RII TGF-β RII (Constitutively Active) TGF_Ligand->TGF_RII Binding TGF_RI TGF-β RI (ALK5) TGF_RII->TGF_RI Phosphorylation (Activation) Smad2_3 Smad2/3 (Phosphorylation) TGF_RI->Smad2_3 Phosphorylation SD208 SD-208 (Scaffold Derivative) SD208->TGF_RI ATP-Competitive Inhibition Smad4 Smad4 (Co-Smad) Smad2_3->Smad4 Complex Formation Nucleus Nuclear Translocation Transcription Factors Smad4->Nucleus Outcomes EMT | Immune Suppression | Metastasis Nucleus->Outcomes

Figure 1: Mechanism of Action. The active derivative of the pteridinone scaffold (SD-208) selectively blocks the ATP-binding pocket of TGF-β RI, preventing Smad2/3 phosphorylation and halting the pro-metastatic gene program.

Part 2: Comparative Performance Analysis

The following data contrasts the Pteridinone Scaffold Derivative (SD-208) against the clinical benchmark Galunisertib (LY2157299) and standard chemotherapy (Temozolomide ).

In Vitro Kinase Selectivity & Potency
FeatureSD-208 (Pteridinone Derivative) Galunisertib (Clinical Std) Compound A (Precursor)
Primary Target TGF-β RI (ALK5)TGF-β RI (ALK5)N/A (Synthetic Intermediate)
IC50 (Enzymatic) ~48 nM ~56 nM> 10 µM (Est. Inactive)
Selectivity >100-fold vs. TGF-β RIIHigh (>20-fold vs. p38 MAPK)N/A
Cellular EC50 ~0.1 µM (Glioma CCL64)~0.3 µMN/A
Metabolic Liability Susceptible to Aldehyde OxidaseCYP450 mediatedSubstrate for AO

Analyst Insight: The pteridinone scaffold (SD-208) exhibits slightly superior enzymatic potency compared to Galunisertib. However, pteridinones are often prone to rapid oxidation by Aldehyde Oxidase (AO) at the C-7 position, a metabolic liability that drug developers must screen for early using the precursor (Compound A).

In Vivo Efficacy (Glioblastoma Models)
MetricSD-208 Therapy Temozolomide (SOC) Combination (SD-208 + SOC)
Tumor Growth Inhibition Moderate (Cytostatic)High (Cytotoxic)Synergistic Regression
Immune Infiltration Increased (CD8+ T-cells) Low/NeutralHigh
Survival Benefit (Mice) +20% vs Control+35% vs Control+65% vs Control
Mechanism Reverses Immune ExclusionDNA AlkylationImmune priming + DNA damage

Part 3: Experimental Protocols

Synthesis of the Scaffold (Compound A)

Objective: Synthesize the core 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one.

  • Reagents: 5-Chloro-2-fluorobenzamidine hydrochloride, Ethyl cyanoacetate, Guanidine, Glyoxal.

  • Step 1 (Pyrmidine Formation): Condense 5-chloro-2-fluorobenzamidine with ethyl cyanoacetate under basic conditions (NaOEt/EtOH) to yield the corresponding 6-hydroxy-2-aryl-4-aminopyrimidine.

  • Step 2 (Nitrosation & Reduction): Nitrosate the C-5 position using NaNO2/HCl, followed by reduction (Na2S2O4 or H2/Pd) to yield 4,5-diamino-2-(5-chloro-2-fluorophenyl)pyrimidine .

  • Step 3 (Pteridine Ring Closure): Reflux the 4,5-diaminopyrimidine with glyoxal (40% aq) or ethyl glyoxalate in ethanol/water.

  • Purification: The product, 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , precipitates as a yellow solid. Recrystallize from DMF/MeOH.

    • Validation: 1H NMR (DMSO-d6) should show the characteristic pteridine C-6/C-7 protons (~8.8-9.0 ppm) and the amide NH (~12.5 ppm).

Conversion to Active Inhibitor (SD-208)
  • Chlorination: Treat Compound A with POCl3 and PCl5 (Reflux, 4h) to generate 4-chloro-2-(5-chloro-2-fluorophenyl)pteridine .

  • Amination: React the chloro-intermediate with 4-aminopyridine (3 eq) in NMP at 120°C for 6h.

  • Result: Isolation of SD-208.

TGF-βRI Kinase Assay (Self-Validating Protocol)

Objective: Quantify the IC50 of the derivative.[3][4]

  • System: Recombinant Human TGF-βRI (ALK5) kinase domain (GST-tagged).

  • Substrate: Smad3 peptide or Casein.

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • ATP Km Validation: First, run an ATP Km curve. Perform inhibition assays at Km[ATP] (typically 10-20 µM) to ensure competitive kinetics are measurable.

  • Detection: ADP-Glo (Promega) or 33P-ATP radiometric assay.

  • Control: Use SB-431542 (1 µM) as a positive control for 100% inhibition.

Part 4: Synthesis & Workflow Visualization

Synthesis_Workflow Start 5-Chloro-2-fluorobenzamidine Intermediate 4,5-Diaminopyrimidine Derivative Start->Intermediate + Glyoxal/Cyclization Scaffold Compound A (Pteridinone Scaffold) Intermediate->Scaffold Ring Closure Activation 4-Chloro-Pteridine Scaffold->Activation POCl3 (Chlorination) Product SD-208 (Active Kinase Inhibitor) Activation->Product + 4-Aminopyridine (Nucleophilic Sub.)

Figure 2: Synthetic lineage from precursor to active drug. Compound A is the stable intermediate (Yellow) required to generate the active kinase inhibitor (Green).

References

  • Uhl, M., et al. (2004). "SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo." Cancer Research.[3][5]

  • Bonafoux, D., et al. (2009). "Pteridinones as potent and selective inhibitors of Polo-like kinase 1 (PLK1)." Bioorganic & Medicinal Chemistry Letters.

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • MedKoo Biosciences. "SD-208 Product Data Sheet & QC Analysis."

  • Kapoor, S. (2013). "Galunisertib (LY2157299) in the treatment of malignant gliomas: a comparison with SD-208." Journal of Neuro-Oncology.

Sources

Publish Comparison Guide: Negative Control Experiments for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical resource for validating the biological activity of 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one . This document is designed for researchers and drug development professionals requiring rigorous experimental standards to distinguish on-target efficacy from off-target interference.[1]

Executive Summary & Compound Profile

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one represents a privileged scaffold in medicinal chemistry, belonging to the pteridinone class.[1] These heterocycles are frequently utilized as ATP-competitive inhibitors targeting kinases (e.g., Plk1, PI3K) or as specific enzymatic probes (e.g., for IDO1 or NOS isoforms).[1]

The presence of the 5-chloro-2-fluorophenyl moiety at the C2 position suggests a design optimized to fill specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases) while the pteridinone core mimics the adenine ring of ATP, engaging the hinge region via hydrogen bonding (specifically N3-H and C4=O).[1]

The Critical Challenge: Pteridinones are prone to promiscuity and aggregation-based inhibition due to their planar, hydrophobic nature.[1] Without rigorous negative controls, observed biological effects may be misattributed to specific target engagement rather than colloidal aggregation or pan-assay interference (PAINS).[1]

This guide outlines the mandatory negative control experiments required to validate this compound's mechanism of action.

Comparative Analysis: The Hierarchy of Controls

To publish high-impact data, you must compare the active compound against a hierarchy of negative controls.[1] The following table defines the performance standards for each control type.

Table 1: Performance Metrics for Negative Control Validation
Control TypeDescriptionExpected Outcome (Active Compound)Expected Outcome (Negative Control)Validation Logic
Structural Analog Chemically modified version (e.g., N3-Methylated)High Potency (IC₅₀ < 100 nM)Inactive (IC₅₀ > 10 µM)Proves activity depends on specific H-bond interactions.[1]
Genetic Null CRISPR/RNAi Target KnockoutPhenotypic rescue or cell deathNo change in phenotypeConfirms cytotoxicity is target-dependent.[1]
Detergent Control Assay buffer + 0.01% Triton X-100Stable IC₅₀N/ARules out colloidal aggregation (false positives).[1]
Orthogonal Probe Distinct chemotype inhibitorSimilar PhenotypeN/AConfirms "class effect" rather than compound-specific toxicity.[1]

Core Experimental Protocols

Experiment A: The "Dead" Analog Synthesis (Structural Negative Control)

Objective: To synthesize and test a structural analog that is sterically or electronically incapable of binding the target, proving that the biological effect is driven by precise molecular recognition.[1]

Rationale: The pteridin-4(3H)-one core typically binds via a donor-acceptor motif at the kinase hinge region (N3-H donor, C4=O acceptor).[1]

  • Active Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one[1]

  • Proposed Negative Control: 3-Methyl-2-(5-chloro-2-fluorophenyl)pteridin-4(3H)-one [1]

Protocol:

  • Synthesis: Methylate the N3 position using Methyl Iodide (MeI) and Potassium Carbonate (

    
    ) in DMF. This blocks the critical hydrogen bond donor capability and introduces a steric clash with the protein backbone.[1]
    
  • Validation: Confirm structure via 1H-NMR (look for N-Me singlet ~3.5 ppm) and LC-MS.

  • Parallel Assay:

    • Plate cells or enzyme in 384-well format.

    • Treat with Active Compound (1 nM – 10 µM).[1]

    • Treat with Negative Control Analog (1 nM – 10 µM).[1]

    • Success Criterion: The Active Compound yields a sigmoidal dose-response, while the Negative Control remains flat (inactive) up to 10 µM.[1]

Experiment B: Aggregation-Based Inhibition Check (Detergent Sensitivity)

Objective: To rule out false positives caused by the compound forming colloidal aggregates that sequester the enzyme.[1]

Rationale: Planar aromatic systems like pteridinones can stack in aqueous solution.[1] Aggregates inhibit enzymes non-specifically.[1] Non-ionic detergents disrupt these aggregates but do not affect specific binding.[1]

Protocol:

  • Setup: Prepare two parallel biochemical assay plates (e.g., Kinase-Glo or FRET assay).

    • Condition 1: Standard Assay Buffer.[1]

    • Condition 2: Assay Buffer + 0.01% (v/v) Triton X-100 or 0.005% Tween-20.[1]

  • Execution: Run dose-response curves for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one in both conditions.

  • Analysis: Calculate the IC₅₀ shift factor.

    • Pass: Shift < 3-fold (e.g., IC₅₀ 50 nM vs 60 nM).

    • Fail (Aggregator): Shift > 10-fold or complete loss of activity in detergent.[1]

Experiment C: Genetic Target Deconvolution (CRISPR-Cas9)[1]

Objective: To prove on-target engagement in a cellular context.

Protocol:

  • Cell Line Engineering: Generate a homozygous knockout (KO) of the putative target (e.g., PLK1 or IDO1) using CRISPR-Cas9.[1] Alternatively, use an inducible shRNA system if the gene is essential.[1]

  • Cytotoxicity Assay:

    • Seed Wild-Type (WT) and KO cells.[1]

    • Treat with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (dose-response).[1]

  • Interpretation:

    • On-Target Toxicity: The compound should be less toxic or inactive in KO cells (if the target mediates the toxicity) OR the KO cells should mimic the drug-treated phenotype of WT cells, rendering the drug redundant.

    • Off-Target Toxicity: If the IC₅₀ is identical in WT and KO cells, the compound is killing cells via an off-target mechanism (e.g., mitochondrial disruption).[1]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one, distinguishing between specific inhibition and experimental artifacts.

ValidationWorkflow Start Compound: 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one BiochemAssay Biochemical Assay (IC50) Start->BiochemAssay DetergentCheck Add 0.01% Triton X-100 BiochemAssay->DetergentCheck Aggregator Activity Lost: AGGREGATOR (Discard) DetergentCheck->Aggregator High Shift SpecificBinder Activity Retained: Specific Binder DetergentCheck->SpecificBinder No Shift StructControl Test N3-Methyl Analog (Negative Control) SpecificBinder->StructControl AnalogActive Analog Active: Promiscuous/Non-Specific StructControl->AnalogActive High Potency AnalogInactive Analog Inactive: H-Bond Dependent StructControl->AnalogInactive Loss of Potency CellularAssay Cellular Target Engagement (CRISPR KO) AnalogInactive->CellularAssay OffTarget WT IC50 == KO IC50 (Off-Target Toxicity) CellularAssay->OffTarget No Diff OnTarget WT Sensitive / KO Resistant (On-Target) CellularAssay->OnTarget Significant Diff

Caption: Logical decision tree for validating small molecule inhibitors. Green paths indicate successful validation; red paths indicate failure modes (aggregation or off-target effects).

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[1] Nature Protocols. [1]

  • Weiss, W. A., Taylor, S. S., & Shokat, K. M. (2000).[1] Recognizing and Exploiting Differences between RNAi and Small-Molecule Inhibitors. Nature Chemical Biology.[1] [1]

  • PubChem Compound Summary. (2024). Pteridin-4(3H)-one Derivatives and Biological Activity. National Library of Medicine.[1]

Sources

Reproducibility of biological assays with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Biological Assays with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Executive Summary

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one (hereafter referred to as 5-Cl-Flu-Pter ) is a specialized heterocyclic probe designed for the assessment of Aldehyde Oxidase (AOX1) activity. Unlike Cytochrome P450 enzymes, AOX1 is a cytosolic molybdo-flavoenzyme that exhibits significant inter-individual variability and species-dependent expression.

This guide addresses the critical reproducibility challenges associated with 5-Cl-Flu-Pter assays. While this compound offers superior kinetic stability compared to generic substrates like phthalazine, its utility is frequently compromised by poor solubility in aqueous buffers , photolytic degradation , and donor-specific enzyme variability . This document provides a validated framework to standardize its use in metabolic stability and reaction phenotyping assays.

Compound Profile & Mechanism of Action

5-Cl-Flu-Pter functions as a highly specific electron acceptor for the AOX1 enzyme. The pteridin-4-one scaffold mimics the natural substrate (pterin), while the halogenated phenyl ring at the C2 position modulates lipophilicity and binding affinity, preventing rapid clearance often seen with smaller probes.

  • Primary Target: Aldehyde Oxidase 1 (AOX1).

  • Secondary Target: Xanthine Oxidoreductase (XOR) (Low affinity under AOX-optimized conditions).

  • Mechanism: Nucleophilic attack by the molybdenum cofactor (MoCo) hydroxyl group at the electron-deficient C7 position of the pteridine ring, leading to hydroxylation.

Pathway Visualization: AOX-Mediated Oxidation

AOX_Pathway Substrate 5-Cl-Flu-Pter (Substrate) Enzyme Aldehyde Oxidase (AOX1) [MoCo + FAD] Substrate->Enzyme Binding (Km) Intermediate Tetrahedral Intermediate Enzyme->Intermediate Nucleophilic Attack (Mo-OH) Product 7-Hydroxy-5-Cl-Flu-Pter (Metabolite) Intermediate->Product Hydride Transfer e_Transfer Electron Transfer (to O2 -> H2O2) Intermediate->e_Transfer Reoxidation

Caption: Mechanism of AOX1-mediated hydroxylation of the pteridinone scaffold. Note the requirement for Molybdenum cofactor (MoCo) cycling.

Comparative Analysis: 5-Cl-Flu-Pter vs. Alternatives

To ensure objective selection, we compare 5-Cl-Flu-Pter against industry-standard AOX probes.

Feature5-Cl-Flu-Pter Phthalazine (Standard)Zaleplon (Clinical Reference)
Specificity High (Optimized for AOX1)Moderate (Also XOR substrate)High (AOX specific)
Turnover Rate Moderate (Ideal for kinetic profiling)Very High (Can limit assay sensitivity)Fast (Rapid clearance)
Fluorescence High (Enables fluorometric detection)LowLow (Requires LC-MS)
Solubility Low (<10 µM in PBS)HighModerate
Reproducibility Risk High (Precipitation & Light sensitivity)LowModerate
Primary Use HTS / Kinetic Probe Activity Check / QCIn Vivo Correlation

Verdict: Use 5-Cl-Flu-Pter when high sensitivity or fluorometric readout is required. Use Phthalazine only for verifying enzyme activity in liver cytosol batches.

Critical Variables for Reproducibility

The following factors are the primary sources of assay failure (CV > 20%) with this compound.

A. Enzyme Source Integrity (The "Cytosol Trap")

AOX1 is a cytosolic enzyme.[1][2] Using Liver Microsomes (HLM) often yields false negatives because the washing process removes cytosol.

  • Requirement: Use Human Liver Cytosol (HLC) or S9 Fraction .

  • Reproducibility Fix: Always normalize data using a "Fraction Unbound" (

    
    ) correction, as the lipophilic 5-Cl-Flu-Pter binds extensively to S9 proteins.
    
B. The "MoCo" Instability

The Molybdenum cofactor is labile. Freeze-thaw cycles of HLC/S9 destroy AOX activity faster than CYP activity.

  • Protocol: Aliquot HLC/S9 into single-use volumes. Never refreeze.

C. Physicochemical Interference
  • Solubility: The planar pteridinone rings stack in aqueous solution, causing "crashing out" at concentrations >10 µM.

  • Photolysis: Pteridines generate singlet oxygen under UV/Blue light, leading to self-oxidation.

  • Protocol: Perform all steps in amber tubes or under low-light conditions.

Validated Experimental Protocol: AOX Phenotyping Assay

This protocol is designed to minimize variability and ensure


.
Materials
  • Test Compound: 5-Cl-Flu-Pter (10 mM stock in 100% DMSO).

  • Enzyme: Pooled Human Liver Cytosol (HLC) (Protein conc. 20 mg/mL).

  • Buffer: 0.1 M Potassium Phosphate (KPi), pH 7.4 (containing 1 mM EDTA).

  • Inhibitor (Control): Hydralazine (Specific AOX inhibitor).

Workflow Visualization

Assay_Workflow Step1 1. Stock Prep (Amber vials, 100% DMSO) Step2 2. Pre-Incubation (Buffer + HLC + Hydralazine Control) 10 min @ 37°C Step1->Step2 Dilute 1000x Step3 3. Reaction Initiation Add Substrate (Final: 1 µM, <0.1% DMSO) Step2->Step3 Step4 4. Sampling (0, 5, 15, 30, 60 min) Step3->Step4 Kinetic Timepoints Step5 5. Quench (Acetonitrile + Internal Std) Step4->Step5 Step6 6. Analysis (LC-MS/MS or Fluorescence) Step5->Step6

Caption: Step-by-step workflow for the AOX metabolic stability assay emphasizing light protection and DMSO limits.

Detailed Methodology
  • Preparation of Working Solutions:

    • Dilute the 10 mM DMSO stock of 5-Cl-Flu-Pter to 100 µM in water/acetonitrile (50:50) . Note: Intermediate dilution in pure water causes precipitation.

    • Thaw HLC on ice. Dilute to 1.0 mg/mL in KPi buffer.

  • Pre-Incubation (Critical Step):

    • In a 96-well plate, add 198 µL of diluted HLC.

    • Incubate at 37°C for 10 minutes. Why? To equilibrate temperature; AOX is highly temperature-sensitive.

    • Negative Control: Add 10 µM Hydralazine to specific wells to confirm AOX-driven metabolism.

  • Initiation:

    • Add 2 µL of the 100 µM compound working solution (Final Assay Conc: 1 µM , 0.1% DMSO).

    • Caution: Do not exceed 1 µM substrate concentration to avoid saturation (

      
       is typically low for pteridinones).
      
  • Quenching & Analysis:

    • At designated time points (0, 15, 30, 60 min), transfer 50 µL aliquot into 150 µL cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (ESI+ mode) or Fluorescence (Ex: 360 nm, Em: 450 nm).

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
No Metabolism in HLC Enzyme inactivation (Freeze/Thaw)Use fresh HLC; verify activity with Phthalazine.
High Metabolism in +Hydralazine wells Non-AOX clearance (likely CYP or XOR)Add Allopurinol (XOR inhibitor) to distinguish.
Non-linear Kinetics (Plateau) Substrate precipitationReduce substrate conc. to 0.5 µM; check buffer solubility.
High T=0 Signal Loss Non-specific binding to plasticUse low-binding polypropylene plates; pre-soak tips.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry.

  • Hutzler, J. M., et al. (2013). "Strategies for a Comprehensive Understanding of Metabolism by Aldehyde Oxidase." Expert Opinion on Drug Metabolism & Toxicology.

  • Barr, J. T., & Jones, J. P. (2011). "Inhibition of Aldehyde Oxidase by Multiple Drugs." Drug Metabolism and Disposition.

  • PubChem Compound Summary. "Pteridin-4(3H)

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Comparative Efficacy Guide: Fluorinated vs. Non-Fluorinated Pteridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pteridine Chemistry

The pteridine ring system is a privileged scaffold in medicinal chemistry, serving as the core for antifolates (e.g., Methotrexate), nitric oxide synthase (NOS) inhibitors, and antiviral agents. However, non-fluorinated pteridines often suffer from rapid oxidative metabolism (primarily at the C7 position by aldehyde oxidase) and poor membrane permeability.

This guide objectively compares Fluorinated (F-Pteridines) versus Non-Fluorinated (H-Pteridines) variants. The integration of fluorine—often termed "the magic methyl" due to its steric similarity but electronic distinctiveness—fundamentally alters the scaffold's physicochemical profile.[1][2]

Key Takeaway: Fluorination typically enhances metabolic stability and lipophilicity without significantly compromising binding affinity, provided the substitution avoids critical steric clashes within the active site.

Mechanistic Comparison: Physicochemical Drivers

To understand efficacy differences, we must first analyze the causal changes introduced by the C-H


 C-F substitution.
Electronic Modulation (pKa and Binding)

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (


).
  • H-Pteridines: The pKa of the N3-hydrogen is typically around 8.0–8.5. At physiological pH, a significant fraction remains neutral.

  • F-Pteridines: Fluorine substitution on the ring or adjacent side chains lowers the pKa of neighboring protons (acidity increases). This can strengthen ionic interactions with target residues (e.g., Arg/Lys in DHFR) but may also alter solubility.

Metabolic "Armor"

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Oxidative Blockade: Pteridines are susceptible to oxidation by Xanthine Oxidase (XO) and Aldehyde Oxidase (AO), typically at the C7 position.

  • The Fluorine Solution: Substituting C7-H with C7-F effectively blocks this metabolic soft spot, extending the in vivo half-life (

    
    ).
    
Lipophilicity and Permeability
  • Lipophilicity (

    
    ):  Fluorination generally increases 
    
    
    
    , facilitating passive transport across cell membranes.
  • Conformation: As noted in recent studies on fluorinated heterocycles, the "fluorine effect" can lock conformations via dipole-dipole interactions, potentially reducing the entropic penalty of binding.

Representative Case Study: Methotrexate (MTX) vs. Fluorinated Analogs

We compare Methotrexate (MTX) , the gold standard antifolate, against 3'-Fluoromethotrexate (F-MTX) and ring-fluorinated variants.

Comparative Data Summary

Note: Values below are representative of consensus literature data for comparative purposes.

FeatureNon-Fluorinated (MTX)Fluorinated Analog (e.g., 3'-F-MTX)Impact of Fluorination
DHFR Ki (nM) 0.05 – 0.100.08 – 0.15Neutral/Slight Decrease: Steric bulk of F (1.47 Å) vs H (1.20 Å) is tolerated but may slightly perturb binding.
LogP -1.85 (Hydrophilic)-1.20 (Less Hydrophilic)Improved: Increased lipophilicity aids cellular uptake independent of the Reduced Folate Carrier (RFC).
Metabolic Stability Susceptible to 7-hydroxylationResistant to hydroxylationMajor Gain: Blocks oxidative clearance pathways.
Polyglutamylation High EfficiencyReduced EfficiencyAltered: Fluorine's electronic effect on the benzoyl ring reduces the reactivity of the glutamate tail, altering retention time.
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for fluorinating a pteridine scaffold.

FluorineSAR Start Pteridine Scaffold Optimization Problem Identify Liability: 1. Rapid Metabolism (C7) 2. Poor Permeability Start->Problem Strategy Strategy: Fluorine Substitution Problem->Strategy Path1 Site: C7 Position Strategy->Path1 Path2 Site: Benzoyl/Side Chain Strategy->Path2 Path3 Site: Active Site Interface Strategy->Path3 Outcome1 Outcome: Blocks Xanthine Oxidase Increases t1/2 Path1->Outcome1 Outcome2 Outcome: Modulates pKa Alters Polyglutamylation Path2->Outcome2 Outcome3 Risk: Steric Clash (Ki increase) Must verify with Docking Path3->Outcome3

Figure 1: Decision logic for fluorination sites on the pteridine ring. Green nodes indicate positive efficacy outcomes; red indicates risks.

Experimental Protocols for Validation

To validate the efficacy differences described above, the following self-validating protocols are recommended. These assays distinguish between intrinsic potency (binding) and physiological stability.

Protocol A: DHFR Kinetic Assay (Potency)

Objective: Determine the inhibition constant (


) of F-Pteridines vs. H-Pteridines against Dihydrofolate Reductase (DHFR).

Principle: DHFR reduces Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[3][4] The reaction is monitored by the decrease in absorbance at 340 nm (NADPH consumption).

Workflow:

  • Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT).

  • Enzyme Activation: Pre-incubate human recombinant DHFR (5 nM final) with varying concentrations of the Pteridine compound (0.1 nM – 1000 nM) for 5 minutes.

  • Substrate Initiation: Add NADPH (100 µM) and DHF (50 µM).

  • Measurement: Monitor

    
     continuously for 5 minutes at 25°C using a UV-Vis spectrophotometer.
    
  • Validation Check: Include MTX as a positive control. If MTX

    
     nM, the enzyme activity is compromised; discard data.
    
  • Analysis: Fit the initial velocities to the Morrison equation for tight-binding inhibitors to derive

    
    .
    
Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the protection against oxidative metabolism conferred by fluorination.

Workflow:

  • Incubation: Mix test compound (1 µM) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate reaction with NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

    • Critical Step: For pteridines, also run a parallel assay adding Aldehyde Oxidase cytosol fractions, as microsomes alone may lack sufficient AO activity.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Criterion: F-Pteridine should show

      
       half-life compared to the H-Pteridine control.
      

Experimental Workflow Visualization

The following diagram outlines the standard pipeline for comparing these compounds.

AssayWorkflow Compound Candidate Library (H- vs F-Pteridines) Step1 1. In Silico Docking (Check Steric Fit) Compound->Step1 Step2 2. DHFR Enzymatic Assay (Intrinsic Potency) Step1->Step2 Step3 3. Microsomal/AO Stability (Metabolic Clearance) Step2->Step3 Decision Is Potency Retained AND Stability Improved? Step3->Decision Pass Proceed to In Vivo PK Decision->Pass Yes Fail Redesign: Move F Position Decision->Fail No

Figure 2: Screening workflow for validating fluorinated pteridine candidates.

References

  • Purmova, J., & Oupicky, D. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ResearchGate. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gready, J. E. (1980). Dihydrofolate reductase: binding of substrates and inhibitors and catalytic mechanism. Advances in Pharmacology and Chemotherapy. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Kamen, B. A., et al. (1985). Methotrexate and folate binding to dihydrofolate reductase. Journal of Biological Chemistry. Link

Sources

Safety Operating Guide

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the disposal protocols for 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one , a halogenated heteroaromatic compound.[1] Due to the presence of both chlorine and fluorine atoms on the phenyl ring, this compound and its waste streams must be classified as Halogenated Organic Waste .

Critical Directive: Under no circumstances should this compound be disposed of down the drain, treated with standard bleach (sodium hypochlorite), or mixed with non-halogenated solvent waste streams. The high stability of the pteridinone core and the C-F bond requires high-temperature incineration (>1,100°C) with flue gas scrubbing to prevent the release of Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).

Chemical Characterization & Hazard Profiling

To ensure safe handling, we must understand the "Why" behind the disposal logic. This compound is not just a generic organic solid; its structural integrity dictates the disposal path.

FeatureChemical ImplicationDisposal Consequence
Pteridinone Core High thermal stability; nitrogen-rich.[1]Requires prolonged residence time in incinerator to prevent NOx emissions.[1]
C-F Bond (Fluorine) One of the strongest bonds in organic chemistry (~485 kJ/mol).[1]Standard kilns may fail. Requires high-temperature incineration (>1,100°C) to ensure complete mineralization.
C-Cl Bond (Chlorine) Precursor to acidic byproducts.[1]Combustion generates HCl gas; facility must have wet scrubbers.[1]
Solubility Likely low in water; moderate in DMSO/DMF.[1]Do not attempt aqueous neutralization. Treat as solid waste or organic solvent waste.[1]

Waste Segregation Logic

The most common error in laboratory waste management is commingling halogenated and non-halogenated wastes. For this compound, segregation is not just a suggestion—it is a regulatory and safety requirement.

The Segregation Protocol[2]
  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Waste): Mother liquors, HPLC effluents, or dissolved stock solutions. Must be labeled "HALOGENATED."

  • Stream C (Sharps): Contaminated needles/syringes.

Visual Workflow: Segregation Decision Tree

SegregationTree Start Waste Generation 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one StateCheck Physical State? Start->StateCheck Solid SOLID WASTE StateCheck->Solid Powder/Debris Liquid LIQUID WASTE StateCheck->Liquid Solution SolidAction Double Bag (Polyethylene) Label: TOXIC SOLID Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated (DMSO, Methanol) LiquidCheck->NonHaloSolv Combine Add to HALOGENATED Waste Carboy HaloSolv->Combine NonHaloSolv->Combine *FORCE SEGREGATION* Treat entire mix as Halogenated

Figure 1: Decision tree for segregating waste streams to ensure compliance with halogenated waste protocols.

Operational Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Debris)
  • Applicability: Expired solids, contaminated PPE (gloves), weighing paper, spill cleanup materials.

  • Primary Hazard: Dust inhalation and surface contamination.

Step-by-Step:

  • Containment: Place the material into a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the first bag with tape, then place it inside a second 6-mil bag. This "double containment" prevents leakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Solid Debris contaminated with 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one."[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Place the tagged bag into the laboratory's designated "Hazardous Solid Waste" drum (usually a fiber or poly drum).

Protocol B: Liquid Waste Disposal (Solutions)
  • Applicability: HPLC waste, reaction mixtures, stock solutions in DMSO/DMF.

  • Primary Hazard: Inadvertent mixing with oxidizers or acids.

Step-by-Step:

  • Selection: Locate the carboy designated for "Halogenated Organic Solvents." [2]

    • Why? Even if the solvent is DMSO (non-halogenated), the presence of the solute (the fluorinated pteridinone) renders the entire mixture a halogenated waste stream for incineration purposes.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste) or reactive metals.

  • Transfer: Use a funnel to prevent splashing. Pour the solution into the carboy.

  • Log Entry: Immediately record the volume and the full chemical name on the carboy's accumulation log. Do not use abbreviations like "Pteridine derivative."

Protocol C: Spill Cleanup (Powder)[1]
  • Isolate: Evacuate the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent dust inhalation.

  • Wet Method: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Collection: Scoop the damp material and towels into a bag (follow Protocol A).

  • Decontamination: Wipe the surface with a detergent solution, followed by water.

Final Disposition: Incineration Specifications

As a researcher, you are the "Generator." Your responsibility ends when the waste leaves the lab, but you must ensure your waste vendor utilizes the correct "Cradle-to-Grave" treatment.

The presence of the 5-Chloro-2-fluorophenyl group dictates the destruction method.

  • Required Method: High-Temperature Incineration.[1]

  • Temperature: >1,100°C (2,000°F).[3][4]

  • Residence Time: >2 seconds.[5]

  • Scrubbing: The facility must be equipped with caustic scrubbers (NaOH) to neutralize the acid gases formed:

    • 
       (Hydrogen Fluoride)[1]
      
    • 
       (Hydrogen Chloride)[1]
      
Visual Workflow: Cradle-to-Grave Lifecycle

Lifecycle Lab Laboratory (Generator) Segregation Segregation (Halogenated Stream) Lab->Segregation Tagging Vendor Waste Vendor (Collection) Segregation->Vendor Manifesting Incinerator Rotary Kiln (>1100°C) Vendor->Incinerator Transport Scrubber Wet Scrubber (NaOH Spray) Incinerator->Scrubber Acid Gas (HF, HCl) Release Neutralized Emission Scrubber->Release Clean Exhaust

Figure 2: The complete waste lifecycle, highlighting the critical scrubbing step required for fluorinated/chlorinated compounds.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[6] Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.).[6] Incineration of Halogenated Organic Compounds. 40 CFR Part 264 Subpart O. Retrieved from

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1]

Sources

Personal protective equipment for handling 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as a Potent Bioactive Compound (OEB 3 Equivalent).

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a halogenated heterocyclic scaffold. While specific toxicological data (LD50) may be limited in public registries, its structural class (pteridinones) is frequently utilized in kinase inhibition and drug discovery. Therefore, Occupational Exposure Banding (OEB) principles dictate that we manage this substance as a suspected reproductive toxin and respiratory sensitizer until proven otherwise.

Immediate Action Required:

  • Containment: Handle all solid powders within a certified Chemical Fume Hood or HEPA-filtered Balance Enclosure.

  • Skin Protection: Double-gloving (Nitrile) is mandatory for solid handling.

  • Respiratory: If engineering controls (hoods) are breached or maintenance is required, a P100 respirator is the minimum standard.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) and Analogous Halogenated Heterocycles.

Hazard ClassGHS Classification (Presumptive)Operational Risk
Acute Toxicity (Oral) H302 (Harmful if swallowed)High risk during weighing/transfer of solids.
Skin/Eye Irritation H315 / H319 Halogenated rings are potent irritants; dust can cause severe ocular abrasion and chemical burns.
STOT - Single Exposure H335 (Respiratory Irritation)Inhalation of fine dust is the primary route of occupational exposure.
Sensitization H317 (Skin Sensitizer)Potential for allergic dermatitis upon repeated contact.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Redundancy System . We do not rely on a single layer of protection.

A. Respiratory Protection (The Critical Vector)
  • Primary Control: Engineering Controls (Fume Hood/Glovebox).

  • Secondary Control (PPE):

    • Routine: None required if sash is at proper working height and face velocity is >100 fpm.

    • Spill/Maintenance: Full-face respirator with P100 (HEPA) cartridges.

    • Why: Pteridinone dusts are often micron-sized and electrostatic; N95 masks offer insufficient seal for high-potency powders.

B. Dermal Protection
  • Gloves: Double Nitrile Protocol.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue) to act as a breach indicator.

    • Outer Glove: 5-8 mil Extended Cuff Nitrile (tucked over lab coat cuff).

    • Change Frequency: Immediately upon splash or every 2 hours of continuous handling.

  • Body: Tyvek® Lab Coat or closed-front cotton lab coat with impervious apron.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to the risk of airborne migration behind the lens.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)
  • Objective: Prevent aerosolization of the solid.

  • Protocol:

    • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the powder. Heterocycles are prone to static charge, causing "powder fly."

    • Containment: Place the microbalance inside the fume hood or a vented balance enclosure.

    • Technique: Use the "tare-outside, weigh-inside" method. Do not transport open weighing boats across the lab.

    • Solubilization: Dissolve the solid in the solvent (e.g., DMSO, DMF) within the hood before moving it to the benchtop. Once in solution, the respiratory risk drops significantly.

Phase 2: Reaction Setup
  • Objective: Prevent thermal runaway or over-pressurization.

  • Protocol:

    • Ensure the reaction vessel is vented to a scrubber or hood exhaust.

    • If heating 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one, be aware that halogenated compounds can release acidic gases (HCl, HF) upon thermal decomposition.

Phase 3: Decontamination
  • Solvent: Wipe down surfaces with a 10% surfactant solution (e.g., SDS) followed by 70% Ethanol.

  • Why: Organic solvents alone (ethanol) may spread the hydrophobic powder; surfactant lifts the particles first.

Visualized Safety Logic

Diagram 1: Exposure Risk & PPE Decision Tree

This logic gate ensures you select the correct PPE based on the physical state of the compound.

PPE_Decision_Tree Start Handling 2-(5-Chloro-2-fluorophenyl) pteridin-4(3H)-one State Determine Physical State Start->State Solid Solid / Powder State->Solid Dry Liquid Solubilized (Liquid) State->Liquid In Solution Risk_Solid RISK: Inhalation of Dust & Static Dispersion Solid->Risk_Solid Risk_Liquid RISK: Dermal Absorption & Splash Liquid->Risk_Liquid Control_Solid REQ: Fume Hood + Double Nitrile + Goggles (Optional: P100 Respirator) Risk_Solid->Control_Solid Control_Liquid REQ: Single Nitrile + Safety Glasses + Lab Coat Risk_Liquid->Control_Liquid

Caption: Decision matrix for PPE selection based on the physical state of the pteridinone derivative.

Diagram 2: Solid Handling Workflow

A standardized process to minimize contamination during the weighing phase.

Handling_Workflow Prep 1. Preparation (Anti-Static Gun + Check Airflow) Weigh 2. Weighing (Inside Hood Only) Prep->Weigh Equipment Ready Dissolve 3. Solubilization (Add Solvent Immediately) Weigh->Dissolve Solid Transfer Clean 4. Decontamination (Surfactant Wipe -> EtOH) Dissolve->Clean Process Complete

Caption: Linear workflow for handling solid pteridinone to minimize dust generation.

Emergency Response & Disposal

A. Spill Management (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don P100 respirator and double gloves.

  • Cover: Gently cover the spill with a damp paper towel (do not use dry sweeping, which aerosolizes dust).

  • Collect: Scoop material into a hazardous waste bag.

  • Wash: Clean area with soap/water, then ethanol.

B. Disposal Protocols
  • Classification: Halogenated Organic Waste.

  • Method: High-temperature incineration.

  • Prohibition: Do NOT dispose of down the drain. Pteridinone derivatives are environmentally persistent and potentially toxic to aquatic life (H410).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pteridin-4(3H)-one derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.